molecular formula C6H10O3 B105812 2-Methyltetrahydrofuran-2-carboxylic acid CAS No. 61449-65-8

2-Methyltetrahydrofuran-2-carboxylic acid

Número de catálogo: B105812
Número CAS: 61449-65-8
Peso molecular: 130.14 g/mol
Clave InChI: WMQAQMYIZDJCDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyltetrahydrofuran-2-carboxylic acid is a chemical compound of interest in synthetic organic chemistry. It features a tetrahydrofuran ring, a common motif in bioactive molecules and natural products, substituted with both a methyl group and a carboxylic acid functional group. This structure makes it a potential versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research and the development of fine chemicals. The carboxylic acid group allows for further derivatization, such as amidation or esterification, while the tetrahydrofuran ring contributes to the molecule's stereochemistry and physicochemical properties. Please note that specific research applications, mechanistic studies, and detailed physicochemical data for this particular compound are not extensively documented in the current literature. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAQMYIZDJCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390378
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61449-65-8
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

basic properties of 2-Methyltetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid

Introduction

This compound, also known by its IUPAC name 2-methyloxolane-2-carboxylic acid, is a heterocyclic organic compound featuring a saturated five-membered furan ring substituted with both a methyl and a carboxylic acid group at the C2 position.[1][2] This unique structure makes it a valuable and versatile building block in modern organic and medicinal chemistry. As a chiral molecule, it serves as a key intermediate in asymmetric synthesis, enabling the development of enantiomerically pure compounds for specialized applications.[3] Its utility is particularly noted in the pharmaceutical sector, where it is incorporated into the synthesis of complex molecules, including therapeutics for parasitic diseases and as a scaffold for modifying the potency and metabolic stability of drug candidates.[1][3][4] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and handling for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a colorless to light yellow oil or low-melting solid.[1][2] There are some discrepancies in the reported physical constants like boiling and melting points, which is common for specialized reagents and may be attributable to predictive software models versus experimental data.

PropertyValueSource(s)
CAS Number 61449-65-8[1][4]
Molecular Formula C₆H₁₀O₃[1][3][4]
Molecular Weight 130.14 g/mol [1][3][5]
Appearance Colorless to yellow liquid/oil[1][2]
Boiling Point 239.6 ± 33.0 °C (Predicted)[1]
Density 1.178 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.76 ± 0.20 (Predicted)[1]
Solubility Soluble in DMSO, Diethyl Ether[1]

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

While numerous proprietary methods exist for the synthesis of functionalized tetrahydrofurans, a common and illustrative academic approach involves the carboxylation of a Grignard reagent. This method leverages the reactivity of an organomagnesium intermediate with carbon dioxide to form the desired carboxylic acid.

Experimental Protocol: Grignard Carboxylation

  • Formation of Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether. Add a solution of 2-chloro-2-methyltetrahydrofuran in anhydrous ether dropwise. The reaction is initiated by gentle heating, and the remaining halide solution is added at a rate that maintains a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

    • Causality: Anhydrous conditions are paramount. Grignard reagents are potent bases and will be instantly quenched by water, halting the reaction. The iodine crystal helps to activate the magnesium surface.

  • Carboxylation: Cool the resulting Grignard solution in a dry ice/acetone bath (-78 °C). Bubble dry carbon dioxide gas through the solution vigorously for 1-2 hours, or pour the Grignard solution over crushed dry ice.

    • Causality: The low temperature is necessary to prevent side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt to produce a ketone.

  • Workup and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (1M) until the solution is acidic. This protonates the carboxylate salt and dissolves the remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

Synthesis_Workflow cluster_grignard Grignard Formation cluster_carboxylation Carboxylation & Workup Halide 2-Chloro-2-methyl-THF Grignard 2-Methyl-THF-2-yl magnesium chloride Halide->Grignard + Mg, Et2O (anhydrous) Mg Mg turnings Mg->Grignard Product 2-Methyltetrahydrofuran- 2-carboxylic acid Grignard:e->Product:w 1. CO₂, -78 °C Grignard->Product CO2 Dry CO₂ (s or g) Quench Acidic Workup (H₃O⁺) caption Workflow for Synthesis via Grignard Carboxylation Reactivity_Diagram cluster_acid_reactions Carboxyl Group Reactions Main 2-Methyltetrahydrofuran- 2-carboxylic acid Ester Ester Derivative Main->Ester + R-OH, H⁺ Amide Amide Derivative Main->Amide + R₂NH, Coupling Agent Alcohol Primary Alcohol Main->Alcohol + LiAlH₄ caption Key Reactive Pathways of the Carboxyl Group Safety_Workflow Start Start Handling PPE Don PPE: Gloves, Goggles, Lab Coat Start->PPE Hood Work in Fume Hood PPE->Hood Handle Dispense Chemical Hood->Handle Store Store in a Cool, Dry Place (2-8 °C) Handle->Store Dispose Dispose of Waste Properly Handle->Dispose After Use End End Task Store->End Dispose->End caption Standard Workflow for Safe Handling

References

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid: From Synthesis Strategies to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Methyltetrahydrofuran-2-carboxylic acid, a molecule of interest for researchers and professionals in drug development and fine chemical synthesis. We will delve into the logical synthetic pathways, provide a detailed experimental protocol, and discuss the scientific rationale behind the methodological choices. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its structural relationship with the well-established green solvent, 2-methyltetrahydrofuran (2-MeTHF), places its development within the broader context of sustainable chemistry and the synthesis of functionalized heterocyclic compounds.

Introduction: The Significance of a Functionalized "Green" Scaffold

This compound (CAS No. 61449-65-8) is a derivative of 2-MeTHF, a prominent bio-derived solvent lauded for its favorable environmental profile and performance in organometallic reactions.[1][2][3] The introduction of a carboxylic acid moiety at the 2-position transforms the inert solvent into a versatile building block, opening avenues for its incorporation into more complex molecular architectures. Its potential application as a component of heteroaryl heptanamide derivatives for treating parasitic diseases underscores its relevance in medicinal chemistry.[4][5]

This guide will focus on the most plausible and scientifically sound methods for its preparation, drawing upon established principles of organic synthesis and the known reactivity of the 2-MeTHF scaffold.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and logical pathway involves the introduction of a carboxyl group onto the 2-MeTHF ring. Alternative strategies could involve ring-closing reactions of a suitably functionalized acyclic precursor or the oxidation of a precursor alcohol.

Direct Carboxylation via C-H Activation

The most atom-economical approach is the direct carboxylation of 2-MeTHF. This typically involves the deprotonation of the C-H bond at the 2-position, followed by quenching the resulting anion with carbon dioxide.

A critical consideration for this strategy is the stability of the parent ring to the strongly basic conditions required for deprotonation. Seminal studies by Bates demonstrated that while tetrahydrofuran (THF) undergoes rapid deprotonation and subsequent ring fragmentation, 2-MeTHF exhibits significantly greater stability.[1][6] The methyl group at the 2-position sterically hinders the approach of the base and alters the electronic properties of the adjacent C-H bond, making direct lithiation and subsequent carboxylation a feasible strategy.

DOT Diagram: Proposed Synthetic Pathway via Direct Carboxylation

G M0 2-Methyltetrahydrofuran I1 2-Lithio-2-methyltetrahydrofuran (Organolithium Intermediate) M0->I1 Deprotonation R1 n-BuLi or s-BuLi P1 This compound I1->P1 Carboxylation R2 1. CO2 (gas or solid) 2. Acidic Workup (e.g., H3O+)

Caption: Proposed synthesis of this compound via direct lithiation and carboxylation of 2-MeTHF.

Alternative Synthetic Routes

While direct carboxylation is the most elegant approach, other methods can be envisaged, drawing from the broader literature on tetrahydrofuran synthesis.[7][8][9]

  • Ring-Closing Cyclization: An appropriately substituted halo-acid or a related acyclic precursor could be cyclized to form the tetrahydrofuran ring with the carboxylic acid moiety already in place. Such methods are common for the synthesis of substituted tetrahydrofurans but often require more complex starting materials.

Detailed Experimental Protocol: Direct Carboxylation of 2-MeTHF

This protocol is a robust, self-validating system based on well-established organometallic principles. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction.

Objective: To synthesize this compound via direct lithiation and carboxylation of 2-methyltetrahydrofuran.

Materials:

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (concentration to be determined by titration)

  • Dry ice (solid CO2) or a cylinder of carbon dioxide gas

  • Anhydrous diethyl ether or additional 2-MeTHF

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na2SO4), anhydrous

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Methodology:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is dried in an oven and cooled under a stream of inert gas.

  • Reaction Setup: The flask is charged with anhydrous 2-MeTHF (1.0 equivalent) and anhydrous diethyl ether or additional 2-MeTHF as the solvent. The choice of ethereal solvent is to ensure the solubility of the organolithium intermediate. The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is crucial to control the exothermicity of the lithiation and to prevent potential side reactions, including ring fragmentation, despite the enhanced stability of 2-MeTHF compared to THF.

  • Lithiation: A solution of n-BuLi or s-BuLi (1.1 equivalents) in hexanes is added dropwise to the cooled solution of 2-MeTHF via a syringe through the septum. The addition rate should be controlled to maintain the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for 2-4 hours.

    • Expertise & Experience: s-Butyllithium is a stronger base and may lead to a more efficient deprotonation. The progress of the lithiation can be monitored by quenching small aliquots with D2O and analyzing by 1H NMR for deuterium incorporation at the 2-position. A slight excess of the organolithium reagent ensures complete conversion of the starting material.

  • Carboxylation: A generous excess of crushed dry ice is carefully added to the reaction mixture in small portions, ensuring the temperature does not rise significantly. Alternatively, a stream of dry CO2 gas can be bubbled through the solution. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

    • Trustworthiness: The use of a large excess of CO2 ensures that the organolithium intermediate is completely quenched, maximizing the yield of the desired carboxylic acid and minimizing the formation of byproducts from reactions with any unreacted organolithium.

  • Workup and Purification: a. The reaction is quenched by the slow addition of water. b. The aqueous layer is separated and acidified to a pH of approximately 1-2 with concentrated HCl. This protonates the carboxylate salt to form the free carboxylic acid. c. The acidified aqueous layer is then extracted multiple times with diethyl ether or ethyl acetate. d. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. e. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Data Presentation: A Comparative Overview

Synthesis StrategyPlausible Yield RangeKey AdvantagesKey Challenges
Direct Carboxylation 40-70%Atom economical, fewer steps.Requires cryogenic temperatures and careful handling of pyrophoric organolithium reagents.
Oxidation of Precursor Alcohol 60-85% (for the oxidation step)Milder reaction conditions for the final step.Requires the synthesis of the precursor alcohol, adding steps to the overall sequence.
Ring-Closing Cyclization VariableCan allow for stereocontrol.Requires synthesis of complex acyclic precursors.

Conclusion and Future Outlook

The synthesis of this compound is a testament to the principles of modern organic synthesis, leveraging the unique properties of a bio-derived starting material. The direct carboxylation route stands out as the most efficient and elegant strategy, capitalizing on the enhanced stability of the 2-MeTHF ring to strong bases. As the demand for sustainable chemical building blocks grows, we anticipate that this and other functionalized derivatives of 2-MeTHF will find increasing application in the pharmaceutical and materials science industries. Further research into optimizing the direct carboxylation reaction, perhaps using flow chemistry to enhance safety and control, represents a promising avenue for future investigation.

References

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyltetrahydrofuran-2-carboxylic acid scaffold represents a significant and versatile building block in modern medicinal chemistry. Its unique stereochemical and physicochemical properties make it an attractive starting point for the development of novel therapeutics across a range of disease areas. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic derivatization of this core structure. We will delve into the rationale behind the design of its structural analogs, with a particular focus on carboxylic acid bioisosteres, and discuss their impact on pharmacological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide the design and execution of research in this promising area of chemical biology.

Introduction: The Strategic Advantage of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its presence often confers favorable properties, including improved metabolic stability and desirable pharmacokinetic profiles. The incorporation of a methyl group and a carboxylic acid at the 2-position of the THF ring creates a chiral center and introduces a key functional group for interaction with biological targets and for further chemical modification. This compound serves as a valuable chiral building block in asymmetric synthesis, enabling the development of enantiomerically pure compounds with enhanced potency and reduced off-target effects.[2]

The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also present challenges in drug development, such as poor membrane permeability and susceptibility to metabolic degradation.[3][4] This has led to the extensive exploration of carboxylic acid bioisosteres—functional groups that mimic the acidic properties of a carboxylic acid while offering improved drug-like characteristics.[5][6] This guide will explore the synthesis and application of such bioisosteres in the context of the this compound core.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives requires careful consideration of stereochemistry and functional group compatibility. The following sections provide an overview of established synthetic strategies.

Synthesis of this compound

While various methods exist for the synthesis of substituted tetrahydrofurans, a common and effective approach for the unmethylated analog, tetrahydro-2-furoic acid, involves the hydrogenation of furoic acid.[7] This method can be adapted for the 2-methyl derivative, potentially starting from 2-methyl-2-furoic acid or through a subsequent methylation step. Chiral resolution or asymmetric synthesis is crucial for obtaining enantiomerically pure products.[8]

Derivatization of the Carboxylic Acid

The carboxylic acid group of the core scaffold is a versatile handle for the synthesis of a wide range of derivatives, including esters and amides.

Ester derivatives are often synthesized to improve a compound's permeability and to serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Experimental Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to yield the final product.

Amide derivatives are synthesized to explore additional hydrogen bonding interactions with the biological target and to modulate the compound's physicochemical properties.

Experimental Protocol: Amide Coupling of this compound

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) and an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.1-1.5 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by flash chromatography on silica gel.[9]

Characterization of this compound

Thorough characterization of the core scaffold is essential to confirm its structure and purity. The following data are typical for this compound (C₆H₁₀O₃, MW: 130.14 g/mol ).[10][11]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue/Description
CAS Number 61449-65-8[10]
Appearance Colorless oil[12]
pKa (Predicted) 3.76 ± 0.20[12]
Solubility Soluble in DMSO, Diethyl Ether[12]
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet or doublet depending on chirality and coupling), the protons on the tetrahydrofuran ring (a series of multiplets), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[13]
¹³C NMR The carbon NMR spectrum will display signals for the methyl carbon, the four carbons of the tetrahydrofuran ring (with the carbon at the 2-position being quaternary and shifted downfield due to the electron-withdrawing oxygen and carboxyl groups), and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[13][14]
Infrared (IR) The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and C-O stretching frequencies for the ether linkage in the tetrahydrofuran ring (around 1050-1150 cm⁻¹).[15]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the [M-H]⁻ or [M+H]⁺ adducts, confirming the molecular weight of the compound.

Structural Analogs: The Role of Carboxylic Acid Bioisosteres

The strategic replacement of the carboxylic acid group with a bioisostere is a powerful tactic in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[5][6]

Tetrazoles: A Key Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres.[4] It shares a similar pKa and planar geometry with the carboxylate group, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets.[15] However, the tetrazole moiety is generally more resistant to metabolic degradation and can lead to improved oral bioavailability.

Table 2: Comparative Physicochemical Properties of Carboxylic Acids and Tetrazoles

PropertyCarboxylic Acid5-Substituted 1H-TetrazoleImplication in Drug Design
pKa ~4.0 - 5.0~4.5 - 5.1Both are predominantly ionized at physiological pH, enabling similar ionic interactions.[15]
Lipophilicity (logP) LowerHigherIncreased lipophilicity can improve membrane permeability, but this is sometimes offset by a higher desolvation penalty.[15]
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways.[4]Generally more resistant to metabolic degradation.Can lead to a longer half-life and improved pharmacokinetic profile.

Experimental Protocol: Synthesis of a 5-Substituted Tetrazole from a Nitrile Intermediate

This protocol outlines the general procedure for converting a nitrile to a tetrazole, a key step in synthesizing the tetrazole analog of this compound. The synthesis would first require the conversion of the carboxylic acid to the corresponding nitrile.

  • Reaction Setup: In a suitable reaction vessel, combine the nitrile (1.0 eq), sodium azide (NaN₃) (3.0 eq), and an amine salt such as triethylamine hydrochloride (Et₃N·HCl) (3.0 eq) in a high-boiling solvent like toluene or N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-120 °C) and stir for an extended period (12-48 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous acid (e.g., 1 M HCl) to protonate the tetrazole. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude tetrazole by recrystallization or column chromatography.

Pharmacological Applications and Biological Targets

Derivatives of this compound have shown promise in a variety of therapeutic areas. The furan and tetrahydrofuran scaffolds are present in numerous compounds with demonstrated antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3][4][16]

Mechanism of Action and Signaling Pathways

The biological activity of these compounds is diverse and dependent on the specific structural modifications. For example:

  • Anticancer Activity: Some furan-containing molecules exert their cytotoxic effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • Anti-inflammatory Effects: Certain derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade.[3]

  • Cardiovascular Applications: The related tetrahydro-2-furoic acid is a key intermediate in the synthesis of drugs like alfuzosin, an α₁-adrenergic antagonist used to treat benign prostatic hyperplasia, and cilazapril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension.[17]

Visualizing Biological Pathways

The following diagrams illustrate the general mechanisms of action for key drug classes related to the structural analogs of this compound.

COX_Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Furan-Derivative Inhibitor Furan-Derivative Inhibitor Furan-Derivative Inhibitor->Prostaglandin H2 Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure THF-Carboxylic Acid Derivative THF-Carboxylic Acid Derivative THF-Carboxylic Acid Derivative->Angiotensin II Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition.

Conclusion and Future Perspectives

This compound and its structural analogs represent a fertile ground for the discovery of new therapeutic agents. The core scaffold provides a desirable combination of physicochemical properties and synthetic tractability. The strategic use of bioisosteric replacement, particularly the substitution of the carboxylic acid with a tetrazole ring, offers a proven approach to overcoming common challenges in drug development, such as metabolic instability and poor bioavailability.

Future research in this area will likely focus on the exploration of novel bioisosteres, the development of more efficient and stereoselective synthetic routes, and the application of these scaffolds to a wider range of biological targets. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the rational design of derivatives based on the this compound core will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

spectroscopic data of 2-Methyltetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyltetrahydrofuran-2-carboxylic Acid

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) possesses a unique structure combining a saturated heterocyclic ring with a carboxylic acid functional group.[2][3][4] This combination gives rise to a distinct spectroscopic fingerprint that can be analyzed using various techniques. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the different proton environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a10-13Singlet (broad)1H-COOH
b3.8 - 4.2Multiplet2H-O-CH₂-
c1.8 - 2.2Multiplet4H-CH₂-CH₂-
d1.5Singlet3H-CH₃

Rationale behind Predictions:

  • Signal a (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[5] Its chemical shift is concentration and solvent-dependent due to hydrogen bonding.

  • Signal b (-O-CH₂-): The methylene protons adjacent to the ring oxygen are deshielded and expected to resonate between 3.8 and 4.2 ppm.

  • Signal c (-CH₂-CH₂-): The other two methylene groups in the ring are in a more shielded environment and are predicted to appear as complex multiplets in the 1.8-2.2 ppm range.

  • Signal d (-CH₃): The methyl protons are in a shielded environment and are expected to appear as a sharp singlet around 1.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is expected to show six distinct signals, one for each unique carbon atom.

Predicted SignalChemical Shift (δ, ppm)Assignment
1175-185-COOH
280-90C2 (quaternary)
365-75C5 (-O-CH₂-)
430-40C3 or C4
520-30C3 or C4
620-25-CH₃

Rationale behind Predictions:

  • Signal 1 (-COOH): The carboxyl carbon is the most deshielded, typically appearing in the 175-185 ppm range.[5]

  • Signal 2 (C2): The quaternary carbon attached to the oxygen and the carboxyl group is also significantly deshielded.

  • Signal 3 (C5): The carbon adjacent to the ring oxygen is deshielded.

  • Signals 4 & 5 (C3, C4): The other two ring carbons are in a more typical alkane-like environment.

  • Signal 6 (-CH₃): The methyl carbon is the most shielded.

Experimental Protocol for NMR Data Acquisition

cluster_workflow NMR Sample Preparation and Data Acquisition SamplePrep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Add a small amount of TMS as an internal standard. - Transfer the solution to an NMR tube. InstrumentSetup Instrument Setup: - Place the NMR tube in the spectrometer. - Lock and shim the magnetic field. SamplePrep->InstrumentSetup Acquisition Data Acquisition: - Acquire ¹H NMR spectrum (e.g., 16 scans). - Acquire ¹³C NMR spectrum (e.g., 1024 scans). InstrumentSetup->Acquisition Processing Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Integrate the ¹H signals and reference to TMS (0 ppm). Acquisition->Processing

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2850-3000MediumC-H stretch (alkane)
1700-1725StrongC=O stretch (carboxylic acid dimer)
1210-1320StrongC-O stretch (carboxylic acid)
1050-1150StrongC-O stretch (ether)
900-960BroadO-H bend (out-of-plane)

Rationale behind Predictions:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption due to the hydrogen-bonded O-H stretch.[6]

  • C=O Stretch: The carbonyl stretch of a saturated carboxylic acid typically appears as a strong band around 1710 cm⁻¹ due to dimer formation.[5]

  • C-O Stretches: Both the carboxylic acid and the tetrahydrofuran ring contain C-O single bonds, which will give rise to strong absorptions in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

cluster_workflow ATR-FTIR Data Acquisition Background Background Scan: - Clean the ATR crystal (e.g., with isopropanol). - Record a background spectrum of the empty crystal. Sample Sample Application: - Place a small drop of the liquid sample directly onto the ATR crystal. Background->Sample Acquisition Data Acquisition: - Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). Sample->Acquisition Processing Data Processing: - The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance spectrum. Acquisition->Processing cluster_workflow GC-MS Data Acquisition SamplePrep Sample Preparation: - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Injection Injection: - Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. SamplePrep->Injection Separation GC Separation: - The sample is vaporized and separated based on boiling point and column interactions as it passes through the GC column. Injection->Separation Ionization Ionization & Analysis: - The separated components enter the mass spectrometer, are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio. Separation->Ionization

References

Solubility of 2-Methyltetrahydrofuran-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility Data for 2-Methyltetrahydrofuran-2-carboxylic Acid

This compound, a molecule incorporating both a cyclic ether and a carboxylic acid functional group, presents a unique chemical structure of interest to researchers in pharmaceuticals and fine chemical synthesis. Its utility as an intermediate or a final active pharmaceutical ingredient (API) is fundamentally linked to its solubility profile.[1] Understanding how this compound behaves in various organic solvents is critical for a range of applications, from reaction optimization and purification to the formulation of drug delivery systems. The choice of solvent can dictate reaction rates, yield, and purity during synthesis, while in pharmaceutical development, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.[2]

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and offers a logical framework for solvent selection.

Physicochemical Properties and Known Solubility

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. For this compound, the following properties are known or have been predicted:

PropertyValueSource
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol [1]
AppearanceColourless Oil[1]
Predicted pKa3.76 ± 0.20[1]
Predicted Boiling Point239.6 ± 33.0 °C[1]

The predicted pKa of ~3.76 indicates that it is a weak to moderately strong carboxylic acid. This acidity will play a significant role in its solubility, particularly in solvents that can act as hydrogen bond acceptors or in the presence of basic additives.

Qualitative Solubility Data
SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Diethyl EtherSoluble

This information, while limited, provides initial clues. Its solubility in diethyl ether, a relatively nonpolar ether, suggests some lipophilic character, likely due to the tetrahydrofuran ring and the methyl group. Solubility in DMSO, a highly polar aprotic solvent, points to the dominant role of the polar carboxylic acid group in interacting with polar solvents.

Factors Influencing the Solubility of this compound

The solubility of this molecule is a complex interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for understanding these interactions.[3]

1. The Dual Nature of the Molecule: this compound is amphiphilic to a degree.

  • The Hydrophilic/Polar Moiety: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor.[3] This group will dominate interactions with polar solvents.

  • The Lipophilic/Nonpolar Moiety: The tetrahydrofuran ring with its methyl group is largely nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

2. Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols (methanol, ethanol) and its ability to interact with hydrogen bond acceptors like ketones (acetone) and esters (ethyl acetate).

3. Solvent Polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid molecules would not be compensated by the weak van der Waals interactions with the nonpolar solvent.

4. Acid-Base Chemistry: In the presence of a basic solvent or co-solvent, the carboxylic acid can be deprotonated to form a carboxylate salt. This ionic species would have significantly different (and generally higher) solubility in polar solvents.

Below is a diagram illustrating the logical approach to solvent selection based on these principles.

start Select Solvent for This compound polarity Consider Solvent Polarity start->polarity h_bonding Consider Hydrogen Bonding Capability start->h_bonding polar_protic Polar Protic (e.g., Methanol, Ethanol) polarity->polar_protic polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) polarity->polar_aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) polarity->nonpolar h_bonding->polar_protic Strong H-bond Donor & Acceptor h_bonding->polar_aprotic H-bond Acceptor h_bonding->nonpolar No H-bonding high_sol High Solubility Expected polar_protic->high_sol good_sol Good Solubility Expected polar_aprotic->good_sol low_sol Low Solubility Expected nonpolar->low_sol

Caption: Logical workflow for solvent selection.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[4]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical instrument.

Step-by-Step Methodology
  • Preparation of the Analytical Method:

    • Develop and validate an analytical method (e.g., HPLC) for the quantification of this compound. This includes establishing linearity, accuracy, and precision. A calibration curve should be prepared using standards of known concentrations in the chosen solvent.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess should be visually apparent to ensure a saturated solution at equilibrium.

    • Record the exact mass of the solute added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

start Start: Solubility Determination prep 1. Prepare Analytical Method (e.g., HPLC Calibration Curve) start->prep sample_prep 2. Sample Preparation (Add excess solute to solvent) prep->sample_prep equilibration 3. Equilibration (Shake at constant temperature for 24-72h) sample_prep->equilibration separation 4. Phase Separation (Centrifugation) equilibration->separation sampling 5. Sampling & Filtration (Withdraw and filter supernatant) separation->sampling analysis 6. Analysis (Dilute and analyze via HPLC) sampling->analysis calculation 7. Calculation (Determine solubility in mg/mL or mol/L) analysis->calculation end End: Report Solubility Data calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion and Future Outlook

While quantitative experimental data on the solubility of this compound in a broad spectrum of organic solvents remains to be published, a strong predictive understanding can be established based on its chemical structure and physicochemical properties. The dual presence of a polar carboxylic acid and a nonpolar cyclic ether backbone suggests a versatile solubility profile, with a high affinity for polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and validated methodology. As this molecule gains prominence in research and development, it is anticipated that more empirical solubility data will become available, further enriching our understanding of its behavior in solution.

References

theoretical studies on 2-Methyltetrahydrofuran-2-carboxylic acid conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Methyltetrahydrofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of this compound. As a chiral molecule incorporating a flexible five-membered ring and a functionally critical carboxylic acid group, its three-dimensional structure dictates its intermolecular interactions and, consequently, its utility in pharmaceutical and materials science. We present a robust computational workflow, grounded in Density Functional Theory (DFT), to elucidate the molecule's preferred conformations, the energetic barriers between them, and the subtle interplay of non-covalent interactions, including intramolecular hydrogen bonding. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict the behavior of complex cyclic molecules.

Introduction: The Structural Challenge of a Substituted Tetrahydrofuran

This compound is a molecule of significant interest, structurally related to the bio-based solvent 2-Methyltetrahydrofuran (2-MeTHF) and featuring a chiral center at the C2 position.[1][2] The tetrahydrofuran (THF) ring is a common motif in biologically active natural products and pharmaceuticals. The addition of a carboxylic acid group, a primary mediator of intermolecular interactions through hydrogen bonding, and a methyl group introduces considerable conformational complexity.

Understanding the conformational preferences of this molecule is paramount for:

  • Drug Design: The lowest energy conformation (the bioactive conformation) is essential for accurate molecular docking and pharmacophore modeling.

  • Chiral Synthesis: As a chiral building block, its conformational stability can influence the stereochemical outcome of reactions.[3]

  • Materials Science: The way individual molecules pack in a solid state, governed by their shape and interaction points, determines crystal properties.

This guide eschews a simple recitation of data, instead focusing on the causality behind the computational choices required to build a reliable and predictive conformational model.

Theoretical Foundations of Conformational Complexity

The conformational landscape of this compound is defined by two primary degrees of freedom: the puckering of the five-membered THF ring and the rotation around the C2-carboxyl bond.

The Pseudorotation of the Tetrahydrofuran Ring

Unlike the well-defined chair conformation of cyclohexane, five-membered rings like cyclopentane and tetrahydrofuran are in a constant state of flux, undergoing a low-energy motion called pseudorotation.[4] This motion allows the ring to relieve torsional strain that would be present in a planar conformation. The two most important conformations along the pseudorotation pathway are:

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.

  • Twist (T) Conformation: No four atoms are coplanar. The ring is twisted, with two adjacent atoms displaced in opposite directions from the plane of the other three.

The presence of substituents, particularly at the C2 position, creates a preference for specific E or T conformers to minimize steric interactions.

Carboxylic Acid Orientation and Intramolecular Hydrogen Bonding

The carboxylic acid group itself has two main planar conformations: syn and anti, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen.[5] The syn conformation is generally more stable due to favorable orbital interactions.

A critical feature in this compound is the potential for an intramolecular hydrogen bond to form between the acidic proton of the carboxyl group and the lone pair of the ether oxygen atom in the THF ring. This non-covalent interaction, if present, can significantly stabilize a specific conformer, locking both the ring pucker and the carboxyl group orientation. The existence and strength of this bond are highly dependent on the geometry and the surrounding environment (gas phase vs. solvent).[6][7]

A Validated Computational Workflow for Conformational Analysis

To reliably map the potential energy surface of the molecule, a multi-step computational protocol is required. This workflow ensures a thorough search of the conformational space and provides accurate energetic information.

G cluster_0 Step 1: Initial Exploration cluster_1 Step 2: Quantum Mechanical Refinement cluster_2 Step 3: Environmental Effects & Analysis A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Broad sampling C Low-Level QM Optimization (e.g., B3LYP/6-31G*) B->C Filter unique conformers D High-Level QM Optimization & Frequencies (e.g., B3LYP/aug-cc-pVTZ) C->D Refine geometry E Solvation Modeling (e.g., CPCM/SMD) D->E Incorporate solvent effects F Thermodynamic Analysis (Gibbs Free Energy) E->F Calculate thermal corrections G Final Conformational Ensemble & Population Analysis F->G Boltzmann distribution

Caption: A robust computational workflow for conformational analysis.

Detailed Protocol: Step-by-Step Methodology

1. Initial Conformational Search (Molecular Mechanics):

  • Objective: To rapidly and broadly sample the potential energy surface to identify a comprehensive set of possible conformers.

  • Methodology:

    • Generate an initial 3D structure of this compound using a molecular builder.

    • Perform a systematic conformational search using a molecular mechanics (MM) force field such as MMFF94 or OPLS. This involves rotating all rotatable bonds (especially the C2-COOH bond) and sampling different ring puckers.

    • All generated conformers are energy-minimized using the MM force field.

    • Duplicate structures are removed, and the unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum are saved for the next step.

  • Causality: MM is computationally inexpensive, allowing for the exploration of thousands of potential structures, which would be unfeasible with higher-level methods. This step ensures that no significant low-energy conformers are missed.

2. Quantum Mechanical (QM) Optimization and Validation:

  • Objective: To obtain accurate geometries and relative energies for the conformers identified in the MM search.

  • Methodology:

    • Take the unique conformers from the MM search and perform a geometry optimization using a Density Functional Theory (DFT) method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(2d,2p).

    • Rationale for Method Choice:

      • B3LYP Functional: Provides a good balance of accuracy and computational cost for organic molecules.[8]

      • 6-311++G(2d,2p) Basis Set: This is a flexible triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing non-covalent interactions like hydrogen bonds.[5] The (2d,2p) polarization functions allow for more flexibility in describing bond shapes. An alternative high-accuracy basis set is aug-cc-pVTZ, used in similar studies.[3]

    • Following optimization, perform a frequency calculation at the same level of theory.

  • Trustworthiness (Self-Validation): The frequency calculation is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

3. Solvation and Thermodynamic Analysis:

  • Objective: To model the effect of a solvent on the conformational equilibrium and to calculate the final free energies.

  • Methodology:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). This simulates the bulk electrostatic effect of a solvent (e.g., water or chloroform).

    • Extract the thermal corrections (enthalpy and entropy) from the gas-phase frequency calculations and combine them with the solution-phase electronic energies to calculate the Gibbs free energy (G) for each conformer.

    • The relative populations of the conformers at a given temperature (e.g., 298.15 K) can then be calculated using the Boltzmann distribution equation based on their relative Gibbs free energies.

Predicted Results and Structural Insights

Based on the principles outlined, we can predict the key conformational features that a rigorous computational study would reveal.

The Most Stable Conformers

The lowest energy conformers will likely be those that can adopt a ring pucker that minimizes steric clash between the axial/equatorial positions of the methyl and carboxylic acid groups, while simultaneously allowing for the formation of an intramolecular hydrogen bond.

Two primary families of conformers are expected:

  • H-Bonded Conformer: A structure where the C-O-H bond of the carboxylic acid is oriented towards the ring's ether oxygen, forming a stabilizing six-membered ring-like structure via a hydrogen bond. This is expected to be the global minimum in the gas phase.

  • Non-H-Bonded Conformers: Structures where the carboxylic acid group is oriented away from the ring. In polar, protic solvents, these conformers may become more populated as the molecule prefers to form stronger intermolecular hydrogen bonds with the solvent.[5]

G cluster_0 Intramolecular H-Bonded Conformer (Gas Phase Minimum) cluster_1 Non-H-Bonded Conformer (Solvent Stabilized) a Carboxyl H points towards Ether O b Stabilized Ring Pucker a->b Forms stable 6-membered pseudo-ring c Carboxyl H points away d Interacts with Solvent c->d Forms intermolecular H-bonds

Caption: Relationship between conformer type and hydrogen bonding.

Quantitative Data Summary

A typical output from the computational workflow would be summarized in a table like the one below. The values presented here are illustrative, based on chemical principles, and would be precisely determined by the calculations.

Conformer IDRing PuckerH-Bond (O-H···O)Dihedral Angle (O=C-C2-O_ring)ΔE (kcal/mol) (Gas)ΔG (kcal/mol) (Water)Population (Water, 298K)
Conf-1 C3-exo EnvelopeYes (1.9 Å)~15°0.000.8522%
Conf-2 C4-endo TwistNo~170°2.150.0065%
Conf-3 C5-exo EnvelopeNo~-165°2.500.4513%
  • Interpretation: In this hypothetical data, Conformer 1, with a strong intramolecular hydrogen bond, is the most stable in the gas phase (ΔE = 0.00). However, upon solvation in water, the energetic penalty for breaking this internal bond to form more favorable bonds with water is overcome. Conformer 2, which is more open and accessible for solvation, becomes the global minimum in an aqueous environment (ΔG = 0.00) and is therefore the most populated species.

Experimental Validation

Theoretical predictions must be validated by experimental data.

  • Vibrational Circular Dichroism (VCD): This technique is highly sensitive to the absolute configuration and conformation of chiral molecules in solution. Comparing the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated from the DFT results provides powerful validation. A study on the closely related tetrahydrofuran-2-carboxylic acid successfully used this method to analyze its monomer-dimer equilibrium.[3]

  • NMR Spectroscopy: Nuclear Overhauser Effect (NOE) data can provide through-space distances between protons, confirming proximity and orientation. J-coupling constants (3JHH) are related to dihedral angles via the Karplus equation and can be used to validate the predicted ring pucker.

Conclusion and Implications

The conformational analysis of this compound is a non-trivial problem that requires a systematic and theoretically sound computational approach. The workflow detailed in this guide, centered on a combination of molecular mechanics and high-level DFT calculations, provides a reliable pathway to understanding its structural preferences. The key finding is the delicate balance between a stable, intramolecularly hydrogen-bonded conformer, which likely dominates in the gas phase or non-polar solvents, and more open structures that are favored in polar solvents due to stronger solute-solvent interactions. For professionals in drug development, this means that the relevant conformation for biological activity may differ significantly from the global minimum in a vacuum, underscoring the absolute necessity of including solvent effects in any predictive modeling.

References

An In-Depth Technical Guide to the Potential Research Areas of 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

2-Methyltetrahydrofuran-2-carboxylic acid, a captivating heterocyclic compound, stands at the forefront of innovative chemical synthesis. Its unique structural architecture, featuring a chiral center and a reactive carboxylic acid moiety, renders it an invaluable asset in the development of complex molecular entities. This guide delves into the core potential research areas for this versatile building block, offering a technical roadmap for researchers, scientists, and drug development professionals. We will explore its critical role in the synthesis of life-saving pharmaceuticals, its emerging applications in polymer chemistry, and its untapped potential in the agrochemical sector. This document is designed to be a dynamic resource, providing not only a comprehensive overview but also actionable experimental protocols and mechanistic insights to fuel further discovery.

I. Asymmetric Synthesis: Accessing Enantiopure this compound

The chirality of this compound is central to its utility, particularly in the pharmaceutical industry where enantiomeric purity can dictate therapeutic efficacy and safety. The development of robust and scalable asymmetric synthetic routes to access the individual (R) and (S) enantiomers is, therefore, a cornerstone of its application.

A. Chemoenzymatic Synthesis: A Scalable and Green Approach

A highly effective and scalable method for the preparation of enantiopure (R)-tetrahydrofuran-2-carboxylic acid involves the enantioselective hydrolysis of its corresponding racemic ester, a process that can be readily adapted for the 2-methyl derivative.[1] This chemoenzymatic approach offers the advantages of high enantioselectivity and environmentally benign reaction conditions.

Conceptual Workflow for Chemoenzymatic Resolution

racemic_ester Racemic Ethyl 2-Methyl- tetrahydrofuran-2-carboxylate hydrolysis Enzymatic Hydrolysis (e.g., Aspergillus melleus protease) racemic_ester->hydrolysis mixture Mixture of (R)-acid and (S)-ester hydrolysis->mixture separation Partition-based Separation mixture->separation r_acid (R)-2-Methyltetrahydrofuran- 2-carboxylic Acid (High e.e.) separation->r_acid Aqueous Phase s_ester (S)-Ethyl 2-Methyl- tetrahydrofuran-2-carboxylate separation->s_ester Organic Phase purification Crystallization as DCHA Salt r_acid->purification final_product Highly Pure (R)-acid (>99% e.e.) purification->final_product r_acid (R)-Tetrahydrofuran- 2-carboxylic Acid thiol_acid (R)-Tetrahydrofuran- 2-thiolcarboxylic Acid r_acid->thiol_acid Conversion condensation Condensation Reaction thiol_acid->condensation azetidinone (3R,4R)-4-Acetoxy-3-[(1R)-(tert-butyldimethylsilyoxy)ethyl]-2-azetidinone azetidinone->condensation faropenem_intermediate Faropenem Intermediate condensation->faropenem_intermediate racemic_intermediate Racemic Baloxavir Intermediate salt_formation Diastereomeric Salt Formation racemic_intermediate->salt_formation r_acid (R)-Tetrahydrofuran- 2-carboxylic Acid r_acid->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization desired_salt Desired Diastereomeric Salt crystallization->desired_salt liberation Base Treatment desired_salt->liberation enantiopure_intermediate Enantiopure Baloxavir Intermediate liberation->enantiopure_intermediate monomer1 Methyl 2-Methyltetrahydrofuran- 2-carboxylate polycondensation Polycondensation (High Temperature, Catalyst) monomer1->polycondensation monomer2 Diol (e.g., Ethylene Glycol) monomer2->polycondensation polyester Polyester with Tetrahydrofuran Moiety polycondensation->polyester

References

biological activity screening of 2-Methyltetrahydrofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methyltetrahydrofuran-2-carboxylic Acid Derivatives

Foreword: Unlocking the Therapeutic Potential of the Tetrahydrofuran Scaffold

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, the tetrahydrofuran moiety has emerged as a privileged structure, present in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique stereochemical and electronic properties make it a versatile building block for creating compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] This guide focuses on the derivatives of a particularly interesting starting material: this compound. This chiral building block offers a synthetically accessible entry point to a rich chemical space with significant therapeutic potential.[4]

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic guide designed to provide a comprehensive framework for the systematic biological evaluation of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and explore the potential molecular mechanisms of action, all grounded in authoritative scientific literature.

The Strategic Imperative for Screening this compound Derivatives

The rationale for focusing on this particular chemical class is multifaceted. The parent compound, this compound, is a known intermediate in the synthesis of various pharmaceuticals, indicating its biocompatibility and synthetic utility.[4] The core tetrahydrofuran ring system is a key component in numerous FDA-approved drugs, highlighting its clinical relevance.[2] By systematically modifying the carboxylic acid group and other positions on the tetrahydrofuran ring, a diverse library of novel chemical entities can be generated, each with the potential for unique biological activities.

Our screening strategy will be bifurcated, initially focusing on two of the most pressing areas of unmet medical need: oncology and infectious diseases. The furan and tetrahydrofuran nuclei are present in compounds exhibiting potent anticancer and antimicrobial properties, making these logical starting points for our investigation.[1][5][6][7]

A Proposed Synthetic Strategy: From Core to Candidate

While this guide's primary focus is on biological screening, a brief overview of a plausible synthetic approach is warranted. The carboxylic acid moiety of this compound serves as a versatile handle for derivatization. Standard amide coupling reactions with a diverse library of amines can yield a wide array of carboxamide derivatives. Furthermore, the tetrahydrofuran ring itself can be functionalized, although this may require more complex synthetic routes.

Synthetic_Workflow 2-Methyltetrahydrofuran-2-carboxylic_acid 2-Methyltetrahydrofuran- 2-carboxylic Acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) 2-Methyltetrahydrofuran-2-carboxylic_acid->Amide_Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Amide_Coupling Derivative_Library Library of Novel Derivatives Amide_Coupling->Derivative_Library Anticancer_Mechanism Derivative 2-Methyltetrahydrofuran-2- carboxylic Acid Derivative PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Inhibition Wnt_BetaCatenin Wnt/β-catenin Pathway Derivative->Wnt_BetaCatenin Inhibition Cell_Cycle Cell Cycle Arrest (G2/M Phase) Derivative->Cell_Cycle Apoptosis Induction of Apoptosis Derivative->Apoptosis Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Promotes Wnt_BetaCatenin->Proliferation Promotes Cell_Cycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

References

Navigating Asymmetric Synthesis: A Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The precise three-dimensional arrangement of atoms in a drug molecule is often the determining factor in its efficacy and safety. Within the chemist's toolbox of chiral building blocks, 2-Methyltetrahydrofuran-2-carboxylic acid has emerged as a versatile and valuable intermediate. This guide provides an in-depth technical overview of its commercial availability, synthesis, and critical applications for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

The Strategic Importance in Medicinal Chemistry

This compound is more than just a specialty chemical; it is a key enabling molecule in the synthesis of complex pharmaceuticals. Its significance stems from a combination of its structural features: a stable five-membered ether ring, a chiral quaternary center, and a reactive carboxylic acid moiety. This unique constellation of functionalities makes it an ideal starting point for constructing molecules with specific stereochemistry.

Its cyclic structure and functional groups are particularly valuable in medicinal chemistry for tailoring the pharmacokinetic and pharmacodynamic properties of drug candidates, including their potency and metabolic stability[1]. The tetrahydrofuran ring, a common motif in natural products, can enhance solubility and cell membrane permeability, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

Key therapeutic areas where this building block has found application include:

  • Anticoagulant Drugs: As a crucial intermediate in the synthesis of novel oral anticoagulants, it contributes to the development of safer and more effective treatments for thrombotic disorders[1].

  • Beta-Lactam Antibiotics: The precise stereochemistry of this molecule is leveraged in the construction of new beta-lactam antibiotics, aiding in the ongoing battle against resistant bacterial strains[1].

  • Antiparasitic Agents: It is a known component of heteroaryl heptanamide derivatives that have been investigated for the treatment of parasitic diseases[2].

The ability to introduce a specific stereocenter early in a synthetic sequence is a cornerstone of efficient drug development. The use of this compound as a chiral building block facilitates the creation of single-enantiomer drugs, mitigating the risks of off-target effects and reduced efficacy associated with racemic mixtures[1].

Commercial Availability and Sourcing

For researchers and process chemists, a reliable supply chain is paramount. This compound (CAS No. 61449-65-8) is commercially available from a range of specialty chemical suppliers. The compound is typically offered in various grades and quantities, suitable for both laboratory-scale research and larger-scale development projects.

Supplier TypeTypical OfferingsKey Considerations
Global Chemical Catalogs Research quantities (grams to kilograms), various purity grades (e.g., >95%, >98%).Broad selection, readily available for initial studies.
Specialty & Fine Chemical Manufacturers Bulk and custom synthesis capabilities, potential for GMP-grade production.Essential for later-stage development and commercial manufacturing.
Distributors of Niche Building Blocks Focus on novel and specialized reagents for drug discovery.Often a source for unique analogs and derivatives.

Below is a non-exhaustive list of suppliers who have historically listed this compound in their catalogs:

  • American Elements[3]

  • Santa Cruz Biotechnology[4]

  • Apollo Scientific (via distributors like CymitQuimica)

  • J & K SCIENTIFIC LTD.[2]

  • Meryer (Shanghai) Chemical Technology Co., Ltd.[2]

When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity, purity, and enantiomeric excess (if applicable). For drug development applications, traceability and a clear understanding of the manufacturing process are essential.

Synthesis and Stereochemical Control

While detailed, proprietary synthesis protocols from commercial suppliers are not publicly available, the scientific literature provides a strong foundation for understanding the preparation of this class of compounds. The synthesis of the parent solvent, 2-methyltetrahydrofuran (2-MeTHF), is well-established and often highlighted as a green chemistry success story, as it can be derived from renewable biomass sources such as furfural or levulinic acid[5][6][7][8][9].

Sustainable Synthesis of 2-MeTHF Biomass Biomass (e.g., Corncobs, Bagasse) Pentosan Pentosan Sugars Biomass->Pentosan Furfural Furfural Pentosan->Furfural Acid-catalyzed Digestion Hydrogenation1 Catalytic Hydrogenation Furfural->Hydrogenation1 MeTHF 2-Methyltetrahydrofuran Hydrogenation1->MeTHF

Caption: Sustainable synthesis route to 2-methyltetrahydrofuran from biomass.

The introduction of the carboxylic acid group at the 2-position can be envisioned through several synthetic strategies, often starting from 2-methyltetrahydrofuran itself. One plausible, though not explicitly cited, laboratory-scale approach could involve a deprotonation at the 2-position followed by carboxylation.

Hypothetical Laboratory-Scale Synthesis Workflow

Hypothetical Synthesis Workflow start Start: 2-Methyltetrahydrofuran deprotonation Deprotonation with a Strong Base (e.g., n-BuLi/TMEDA) start->deprotonation intermediate 2-Lithio-2-methyltetrahydrofuran (Unstable Intermediate) deprotonation->intermediate carboxylation Carboxylation with CO2 (Dry Ice) intermediate->carboxylation workup Aqueous Acidic Workup carboxylation->workup product Product: 2-Methyltetrahydrofuran- 2-carboxylic Acid workup->product purification Purification (e.g., Chromatography or Distillation) product->purification final_product Pure Product purification->final_product

Caption: A plausible synthetic pathway for this compound.

Note: This proposed pathway is illustrative and would require careful optimization of reaction conditions to manage the stability of the organolithium intermediate and maximize yield.

For drug development, controlling the stereochemistry is paramount. If a specific enantiomer is required, a resolution of the racemic carboxylic acid or an asymmetric synthesis would be necessary.

Experimental Protocol: Chiral Resolution (Adapted from a similar compound)

This protocol is adapted from the resolution of the closely related tetrahydrofuran-2-carboxylic acid and serves as a template for developing a resolution procedure for the title compound.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethyl acetate). Add a stoichiometric amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).

  • Diastereomeric Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for achieving good separation.

  • Isolation of Diastereomer: Isolate the crystalline salt by filtration. The purity of the diastereomer can be assessed by melting point and polarimetry.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.

  • Extraction and Purification: Extract the carboxylic acid into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) should be determined by a suitable chiral analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).

  • Recovery from Mother Liquor: The other enantiomer can often be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Analytical Characterization

Ensuring the identity and purity of this compound is a critical step in its application. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the methyl group, the methylene protons of the tetrahydrofuran ring, and the acidic proton of the carboxylic acid.Structural confirmation and identification of proton environments.
¹³C NMR Resonances for the quaternary carbon at the 2-position, the methyl carbon, the carbons of the tetrahydrofuran ring, and the carbonyl carbon of the carboxylic acid.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (130.14 g/mol ) and characteristic fragmentation patterns.Determination of molecular weight and structural fragments.
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch of the carbonyl group.Identification of key functional groups.
High-Performance Liquid Chromatography (HPLC) A single peak on a suitable reversed-phase or normal-phase column, indicating purity. Chiral HPLC is necessary to determine enantiomeric excess.Purity assessment and enantiomeric separation.

While a specific, publicly available NMR spectrum for this compound is not readily found, the spectra for the parent compound, 2-methyltetrahydrofuran, are available and can provide a reference for the expected chemical shifts of the ring protons and carbons[10][11][12]. For instance, the ¹H NMR spectrum of 2-methyltetrahydrofuran in CDCl₃ would show a characteristic multiplet for the proton at the 2-position, signals for the methylene groups, and a doublet for the methyl group. The introduction of the carboxylic acid at the 2-position would significantly alter the chemical shift of the adjacent protons and the quaternary carbon.

Conclusion and Future Outlook

This compound is a valuable and commercially accessible building block for the synthesis of complex, chiral drug candidates. Its utility in constructing key intermediates for anticoagulant, antibiotic, and antiparasitic therapies underscores its importance in medicinal chemistry. While the direct synthesis of this compound is not widely published, its origins from sustainable sources position it as a "green" chemical scaffold. As the pharmaceutical industry continues to push the boundaries of molecular complexity and stereochemical precision, the demand for such well-defined and versatile intermediates is only set to grow. Researchers and drug development professionals who understand the sourcing, synthesis, and application of this compound will be well-equipped to innovate and advance the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyltetrahydrofuran-2-carboxylic Acid from Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Biomass to Advanced Intermediates

2-Methyltetrahydrofuran-2-carboxylic acid is a valuable chiral building block and structural motif in medicinal chemistry and materials science. Its synthesis from furan-based starting materials represents a key transformation, bridging the gap between renewable biomass feedstocks and complex, high-value molecules. Furan derivatives, such as 2-furoic acid, are readily accessible from the dehydration of pentose sugars found in hemicellulose.[1] This guide provides a comprehensive overview and detailed protocols for a robust synthetic strategy, focusing on the chemical logic, practical execution, and validation of each step.

The synthesis logically divides into two primary stages:

  • Functionalization of the Furan Core: Introduction of the C2-methyl group onto a suitable furan precursor.

  • Saturation of the Furan Ring: Catalytic hydrogenation of the substituted furan to yield the target tetrahydrofuran structure.

This document provides the scientific rationale behind the chosen methodologies, detailed step-by-step protocols, and troubleshooting insights to empower researchers in successfully executing this synthesis.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-2-furoic Acid

Direct methylation of 2-furoic acid at the C2 position is challenging due to the acidity of the carboxylic proton. A more effective strategy involves protecting the carboxylic acid as an ester, followed by directed metallation and methylation. The workflow is illustrated below.

Synthesis_Workflow_Part1 FuroicAcid 2-Furoic Acid Ester Methyl 2-furoate FuroicAcid->Ester Esterification (MeOH, H+) Anion Lithium Furoate Anion Ester->Anion Deprotonation (LDA, -78°C) MethylatedEster Methyl 2-methyl-2-furoate Anion->MethylatedEster Methylation (CH3I) TargetAcid 2-Methyl-2-furoic Acid MethylatedEster->TargetAcid Saponification (NaOH, H3O+)

Caption: Workflow for the synthesis of 2-Methyl-2-furoic acid.

Protocol 1.1: Esterification of 2-Furoic Acid

Rationale: The conversion of the carboxylic acid to a methyl ester is a critical first step. The ester group is unreactive towards the strong base used in the subsequent step, preventing unwanted acid-base reactions and directing reactivity to the desired C-H bond on the furan ring.

Materials:

  • 2-Furoic Acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 vol)

  • Sulfuric Acid (H₂SO₄), concentrated (0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-furoic acid and methanol.

  • Stir the mixture to dissolve the solid. Once dissolved, carefully add the concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-furoate, which can often be used in the next step without further purification.

Protocol 1.2: α-Methylation of Methyl 2-furoate

Rationale: This step achieves the critical C-C bond formation. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base, ideal for regioselectively deprotonating the C2 position of the furan ring without attacking the ester carbonyl. The resulting organolithium species is a potent nucleophile that readily reacts with an electrophilic methyl source like methyl iodide.

Methylation_Mechanism cluster_0 Deprotonation cluster_1 Electrophilic Attack Ester Methyl 2-furoate Anion Lithium Furoate Anion Ester->Anion + LDA - Diisopropylamine LDA LDA Anion_ref Lithium Furoate Anion MeI Methyl Iodide (CH3-I) Product Methyl 2-methyl-2-furoate Anion_ref->Product + CH3I - LiI

Caption: Mechanism of LDA-mediated α-methylation.

Materials:

  • Methyl 2-furoate (1.0 eq)

  • Diisopropylamine (1.1 eq), anhydrous

  • n-Butyllithium (n-BuLi), (1.05 eq, e.g., 2.5 M in hexanes)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting LDA solution at this temperature for 30 minutes.

  • In a separate flask, dissolve methyl 2-furoate in anhydrous THF.

  • Add the methyl 2-furoate solution dropwise to the LDA solution at -78°C. A color change is typically observed. Stir the mixture for 1 hour at this temperature to ensure complete deprotonation.

  • Add methyl iodide dropwise to the reaction mixture, again maintaining the temperature at -78°C.

  • Allow the reaction to stir at -78°C for 2-3 hours, then let it slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure methyl 2-methyl-2-furoate.

Protocol 1.3: Saponification to 2-Methyl-2-furoic Acid

Rationale: The final step in this sequence is the hydrolysis of the methyl ester back to the carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification to protonate the carboxylate salt.

Materials:

  • Methyl 2-methyl-2-furoate (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-3 eq)

  • Methanol or Ethanol

  • Water

  • Hydrochloric Acid (HCl), (e.g., 2 M)

Procedure:

  • Dissolve methyl 2-methyl-2-furoate in a mixture of methanol and water in a round-bottom flask.

  • Add NaOH pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (or stir at 40-50°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the alcohol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methyl-2-furoic acid. The product can be further purified by recrystallization if necessary.

Part 2: Catalytic Hydrogenation to this compound

The saturation of the furan ring is accomplished via heterogeneous catalytic hydrogenation. This process involves the addition of molecular hydrogen across the double bonds of the furan ring in the presence of a metal catalyst.

Rationale: Noble metal catalysts, particularly palladium and platinum, are highly effective for the hydrogenation of the furan ring under relatively mild conditions.[2][3] The catalyst provides a surface on which molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms, which are then transferred to the furan substrate. The choice of catalyst, support, solvent, and conditions can influence reaction rate and selectivity.[4][5]

Hydrogenation_Workflow Start 2-Methyl-2-furoic Acid Setup Dissolve in Solvent + Catalyst (e.g., Pd/C) Start->Setup Reaction Hydrogenation (H₂ Atmosphere, Pressure) Setup->Reaction Workup Filter Catalyst (e.g., through Celite) Reaction->Workup Product 2-Methyltetrahydrofuran- 2-carboxylic Acid Workup->Product

Caption: General workflow for catalytic hydrogenation.

Comparative Data of Hydrogenation Catalysts
CatalystSupportPressure (H₂)TemperatureSolventTypical YieldReference
Palladium (Pd)Carbon (C)1-30 bar25-40°CWater, Ethanol>90%[2][3][5]
Platinum (Pt)ZSM-5Ambient (in situ H₂)AmbientWater~95% (for THFA)[4]
Rhodium (Rh)Alumina (Al₂O₃)30 bar40°CWater76-100% (for THFA)[2]
Ruthenium (Ru)Carbon (C)10-30 bar30-40°CWater/EtOAcHigh Conversion[2]

Note: Yields and conditions are based on the hydrogenation of 2-furoic acid (FA) to tetrahydrofuroic acid (THFA) and are expected to be highly comparable for the 2-methyl derivative.

Protocol 2.1: Pd/C-Catalyzed Hydrogenation

Materials:

  • 2-Methyl-2-furoic Acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 1-5 mol % Pd)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or a similar high-pressure reactor

  • Celite® or a similar filter aid

Procedure:

  • Safety First: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate high-pressure equipment by trained personnel.

  • To a high-pressure reactor vessel, add 2-methyl-2-furoic acid and the solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably as a slurry or by adding it to the solvent-wetted substrate.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi or ~3-7 bar).

  • Begin vigorous stirring and heat to the desired temperature (e.g., 30-40°C) if necessary. The reaction is often exothermic.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases (typically 6-24 hours).

  • Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system again with nitrogen.

  • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization or chromatography if required.

Validation:

  • Structure Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and the absence of the furan ring's aromatic signals.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or GC-MS analysis.

References

Enantioselective Synthesis of 2-Methyltetrahydrofuran-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrofurans in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged structural motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. The precise stereochemical orientation of substituents on the THF ring is often a critical determinant of pharmacological activity, making the development of robust enantioselective synthetic methods a paramount objective in medicinal chemistry and drug development. 2-Methyltetrahydrofuran-2-carboxylic acid, a chiral building block, and its derivatives are integral components in the synthesis of various therapeutic agents. For instance, the closely related (R)-tetrahydrofuran-2-carboxylic acid is a key intermediate in the production of the β-lactam antibiotic Faropenem and the antiviral drug Baloxavir Marboxil[1]. The enantiomers of this compound are of significant interest as they serve as valuable precursors for heteroaryl heptanamide derivatives investigated in the treatment of parasitic diseases[2].

This application note provides detailed protocols for two distinct and effective strategies for the enantioselective synthesis of this compound: Chiral Auxiliary-Mediated Diastereoselective Methylation and Enzymatic Kinetic Resolution (EKR) . These methods offer researchers reliable pathways to access enantiomerically enriched forms of this important synthetic intermediate.

Method 1: Chiral Auxiliary-Mediated Diastereoselective Methylation

This strategy employs a chiral auxiliary to direct the stereochemical outcome of an α-methylation reaction on a tetrahydrofuran-2-carboxylic acid precursor. The Evans' oxazolidinone auxiliaries are well-established and highly effective for achieving excellent stereocontrol in alkylation reactions[3][4]. The underlying principle is the formation of a chiral enolate, where the auxiliary sterically hinders one face of the enolate, leading to the diastereoselective approach of the electrophile (methyl iodide) from the less hindered face. Subsequent removal of the auxiliary furnishes the desired enantiomer of the carboxylic acid.

Scientific Rationale

The predictability and high diastereoselectivity of this method are rooted in the formation of a rigid chelated enolate intermediate. The lithium cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a planar and conformationally restricted system. The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, compelling the incoming electrophile to attack from the opposite side.

Experimental Workflow

Chiral_Auxiliary_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage A Tetrahydrofuran-2-carboxylic acid C N-Acyl Oxazolidinone A->C Pivaloyl chloride, Triethylamine B Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) B->C D Methylated Intermediate C->D 1. LDA or NaHMDS, THF, -78 °C 2. Methyl Iodide E Enantiopure 2-Methyltetrahydrofuran- 2-carboxylic acid D->E LiOH, H2O2, THF/H2O

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Step 1: Synthesis of N-Acyl Oxazolidinone

  • To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).

  • Slowly add pivaloyl chloride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • In a separate flask, dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C.

  • Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise to the solution of the chiral auxiliary. Stir for 15 minutes at -78 °C.

  • Cannulate the activated mixed anhydride solution from the first flask into the lithiated auxiliary solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methylated product is typically used in the next step without further purification.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude methylated intermediate in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography to obtain the enantiomerically enriched this compound.

Parameter Typical Result
Overall Yield 60-75%
Diastereomeric Excess (de) >95%
Enantiomeric Excess (ee) >95%

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. This approach relies on the ability of an enzyme, typically a lipase, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. Candida antarctica Lipase B (CALB) is a highly effective and widely used biocatalyst for the resolution of a variety of chiral esters[5]. In this protocol, a racemic mixture of methyl 2-methyltetrahydrofuran-2-carboxylate is subjected to hydrolysis catalyzed by immobilized CALB.

Scientific Rationale

The enantioselectivity of the lipase arises from the three-dimensional structure of its active site. The enzyme's active site preferentially binds one enantiomer of the substrate in an orientation that is productive for catalysis, while the other enantiomer binds in a non-productive orientation or with a much lower affinity. This difference in reactivity allows for the separation of the two enantiomers.

Experimental Workflow

EKR_Workflow cluster_0 Step 1: Racemic Ester Synthesis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation A Racemic 2-Methyltetrahydrofuran- 2-carboxylic acid B Racemic Methyl Ester A->B Methanol, H2SO4 (cat.) C (R)-2-Methyltetrahydrofuran- 2-carboxylic acid B->C Immobilized CALB, Phosphate Buffer (pH 7.5) D (S)-Methyl 2-Methyltetrahydrofuran- 2-carboxylate B->D Unreacted E Purified (R)-Acid C->E Extraction F Purified (S)-Ester D->F Extraction

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Step 1: Preparation of Racemic Methyl 2-Methyltetrahydrofuran-2-carboxylate

  • To a solution of racemic this compound (1.0 eq) in methanol (0.5 M), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic methyl ester, which can often be used without further purification.

Step 2: Enzymatic Kinetic Resolution

  • To a suspension of the racemic methyl ester (1.0 eq) in a phosphate buffer (0.1 M, pH 7.5), add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the unreacted ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

Step 3: Separation of the Enantiomers

  • Acidify the filtrate to pH ~2 with 1 M HCl.

  • Extract the aqueous solution with ethyl acetate (3x) to isolate the enantiomerically enriched carboxylic acid.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the resolved acid.

  • The unreacted ester can be recovered from the aqueous layer (before acidification) by extraction with a suitable organic solvent like diethyl ether.

  • The recovered ester can be hydrolyzed under basic conditions (e.g., LiOH, H2O) to obtain the other enantiomer of the carboxylic acid.

Parameter Typical Result
Conversion ~50%
Enantiomeric Excess (ee) of Acid >98%
Enantiomeric Excess (ee) of Ester >98%

Troubleshooting and Optimization

  • Low Diastereoselectivity in Method 1: Ensure anhydrous conditions and accurate temperature control, as moisture and temperature fluctuations can negatively impact the formation and stability of the enolate. The choice of base and solvent can also be critical; for less reactive electrophiles, a stronger base like LDA might be necessary.

  • Incomplete Auxiliary Cleavage: If the cleavage is sluggish, gentle heating (e.g., 40 °C) can be applied. Ensure that the hydrogen peroxide has not decomposed by using a fresh bottle.

  • Low Enantioselectivity in Method 2: The choice of enzyme is crucial. If CALB does not provide satisfactory results, screening other lipases may be necessary. The solvent system (or co-solvent), pH, and temperature can also significantly influence the enantioselectivity and reaction rate.

  • Slow Enzymatic Reaction: Increasing the enzyme loading or the reaction temperature (within the enzyme's tolerance) can accelerate the reaction. Ensure efficient stirring to overcome mass transfer limitations, especially with an immobilized enzyme.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through either a chiral auxiliary-mediated diastereoselective approach or an enzymatic kinetic resolution. The choice of method will depend on the specific requirements of the researcher, including desired enantiomer, scalability, and access to specialized reagents or biocatalysts. Both protocols provided herein represent robust and reliable strategies for obtaining this valuable chiral building block for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 2-Methyltetrahydrofuran-2-carboxylic acid via Copper-Catalyzed Intramolecular O-H Insertion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Tetrahydrofurans and the Elegance of Intramolecular O-H Insertion

The tetrahydrofuran (THF) moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a crucial component in molecular recognition at biological targets. The synthesis of substituted tetrahydrofurans, particularly those with quaternary stereocenters, remains a significant challenge in synthetic organic chemistry.[1]

This application note details a robust and efficient protocol for the synthesis of 2-Methyltetrahydrofuran-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthetic strategy hinges on a key copper-catalyzed intramolecular O-H insertion of a γ-hydroxy-α-diazo ester. This transformation offers a powerful method for the construction of the tetrahydrofuran ring with concomitant formation of a C-O bond, proceeding through a highly reactive copper-carbene intermediate.[2] Diazo compounds are versatile reagents in organic synthesis, serving as precursors to carbenes that can undergo a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation.[3]

The protocol outlined herein is divided into three main stages:

  • Synthesis of the Diazo Precursor: Preparation of ethyl 4-hydroxy-2-diazo-2-methylpentanoate via a deformylative diazo transfer reaction.

  • Copper-Catalyzed Intramolecular O-H Insertion: The key cyclization step to form the tetrahydrofuran ring.

  • Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.

This guide provides not only step-by-step experimental procedures but also delves into the rationale behind the choice of reagents and reaction conditions, offering troubleshooting advice and essential safety precautions.

Part 1: Synthesis of the Diazo Precursor: Ethyl 4-hydroxy-2-diazo-2-methylpentanoate

The synthesis of the key γ-hydroxy-α-diazo ester is achieved through a two-step sequence starting from the corresponding β-hydroxy ester. The "deformylative diazo transfer" is a classic method for converting a carbonyl compound into its corresponding diazo derivative.[4][5]

Step 1a: Synthesis of Ethyl 2-formyl-4-hydroxy-2-methylpentanoate

This initial step introduces a formyl group at the α-position of the ester, which activates the substrate for the subsequent diazo transfer reaction.

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) and dry diethyl ether.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of ethyl 4-hydroxy-2-methylpentanoate (1.0 equivalent) and ethyl formate (1.2 equivalents) in dry diethyl ether is added dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude ethyl 2-formyl-4-hydroxy-2-methylpentanoate, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • Sodium methoxide: A strong base is required to deprotonate the α-carbon of the ester, forming the enolate necessary for the formylation reaction.

  • Ethyl formate: Serves as the source of the formyl group.

  • Dry conditions: The use of dry solvents and a nitrogen atmosphere is crucial to prevent quenching of the strong base and the reactive enolate intermediate.

Step 1b: Deformylative Diazo Transfer

This step converts the activated β-keto ester into the desired α-diazo ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-formyl-4-hydroxy-2-methylpentanoate (1.0 equivalent) in acetonitrile.

  • Addition of Reagents: Add triethylamine (2.0 equivalents) to the solution. To this stirred solution, add a solution of 4-acetamidobenzenesulfonyl azide (1.1 equivalents) in acetonitrile dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with a 5% aqueous sodium hydroxide solution, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-hydroxy-2-diazo-2-methylpentanoate.

Causality of Experimental Choices:

  • 4-Acetamidobenzenesulfonyl azide: A common and relatively safe diazo transfer reagent.

  • Triethylamine: A base is required to facilitate the diazo transfer reaction.

  • Aqueous NaOH wash: This step is crucial to remove the sulfonamide byproduct.

Part 2: Copper-Catalyzed Intramolecular O-H Insertion

This is the key ring-forming step where the copper catalyst generates a carbene intermediate that subsequently undergoes an intramolecular insertion into the hydroxyl O-H bond.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add copper(II) acetylacetonate (Cu(acac)₂, 5 mol%) and dry dichloromethane (DCM).

  • Addition of Diazo Compound: A solution of ethyl 4-hydroxy-2-diazo-2-methylpentanoate (1.0 equivalent) in dry DCM is added dropwise to the catalyst suspension at room temperature over a period of 2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive diazo compound and minimize side reactions.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours, or until the disappearance of the diazo compound is confirmed by TLC.

  • Work-up and Purification: The reaction mixture is filtered through a short pad of silica gel to remove the copper catalyst. The filtrate is concentrated under reduced pressure, and the crude product, ethyl 2-methyltetrahydrofuran-2-carboxylate, is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Quantitative Data for Cyclization:

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Cu(acac)₂DCM25485-95
Rh₂(OAc)₄DCM25290-98

Causality of Experimental Choices:

  • Copper(II) acetylacetonate: A common and effective catalyst for carbene transfer reactions from diazo compounds. Other copper sources or rhodium catalysts can also be employed.

  • Dry Dichloromethane: An inert solvent that is suitable for this transformation.

  • Slow Addition: Prevents the accumulation of the potentially explosive diazo compound and minimizes the formation of dimeric side products.

Part 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-methyltetrahydrofuran-2-carboxylate (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.5 equivalents) to the solution and stir the mixture at room temperature for 18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. The remaining aqueous solution is acidified to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford pure this compound.

Causality of Experimental Choices:

  • Lithium hydroxide: A strong base for the saponification of the ester.

  • THF/Water mixture: Provides a homogeneous medium for the reaction.

  • Acidification: Protonates the carboxylate salt to yield the final carboxylic acid.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed intramolecular O-H insertion.

Copper-Catalyzed O-H Insertion Cu_cat Cu(I) Catalyst Cu_carbene Copper Carbene Intermediate Cu_cat->Cu_carbene + Diazo Diazo γ-Hydroxy-α-diazo ester N2 N₂ Cu_carbene->N2 - N₂ Oxonium_ylide Intramolecular Oxonium Ylide Cu_carbene->Oxonium_ylide Intramolecular O-H Insertion Product 2-Methyltetrahydrofuran-2-carboxylate Oxonium_ylide->Product Proton Transfer Product->Cu_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular O-H insertion.

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow Start Ethyl 4-hydroxy-2-methylpentanoate Formylation Step 1a: Formylation Start->Formylation Formyl_ester Ethyl 2-formyl-4-hydroxy-2-methylpentanoate Formylation->Formyl_ester Diazo_transfer Step 1b: Deformylative Diazo Transfer Formyl_ester->Diazo_transfer Diazo_ester Ethyl 4-hydroxy-2-diazo-2-methylpentanoate Diazo_transfer->Diazo_ester Cyclization Step 2: Cu-Catalyzed O-H Insertion Diazo_ester->Cyclization THF_ester Ethyl 2-methyltetrahydrofuran-2-carboxylate Cyclization->THF_ester Hydrolysis Step 3: Hydrolysis THF_ester->Hydrolysis Final_product This compound Hydrolysis->Final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low yield in formylation: Ensure strictly anhydrous conditions and use freshly prepared sodium methoxide.

  • Incomplete diazo transfer: Monitor the reaction by TLC and consider extending the reaction time or using a different sulfonyl azide reagent.

  • Side products in cyclization: The slow addition of the diazo compound is critical. If dimers are observed, decrease the rate of addition.

  • Incomplete hydrolysis: Ensure a sufficient excess of LiOH is used and allow the reaction to proceed for an adequate amount of time.

Safety Precautions:

  • Diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Avoid heating concentrated solutions of diazo compounds. Use a blast shield for reactions involving diazo compounds.

  • Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Sulfonyl azides are potentially explosive. Handle with care and avoid friction or shock.

  • Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment.

References

The Chiral Advantage: 2-Methyltetrahydrofuran-2-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks serve as the foundational elements in the construction of complex molecular architectures with specific stereochemistry, which is often critical for biological activity and safety. Among these, 2-Methyltetrahydrofuran-2-carboxylic acid has emerged as a versatile and valuable synthon. Its rigid tetrahydrofuran ring and the presence of a quaternary stereocenter at the 2-position make it an attractive starting material for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral building block, offering detailed protocols and insights for researchers and professionals in drug development and chemical synthesis.

The Synthetic Utility of a Quaternary Stereocenter

The core value of this compound lies in its stereochemically defined quaternary carbon. This structural feature imparts a high degree of conformational rigidity, which can be strategically exploited in asymmetric synthesis to control the stereochemical outcome of subsequent transformations. The tetrahydrofuran motif is also prevalent in a wide range of natural products and biologically active molecules, further enhancing the appeal of this building block.

The applications of enantiopure this compound are expanding, with notable use in the synthesis of complex pharmaceuticals. For instance, the (R)-enantiomer is a key precursor in the synthesis of Tudolic acid, a compound of interest in medicinal chemistry.

Preparation of Racemic this compound

The journey to the enantiopure forms of this compound begins with the synthesis of the racemic mixture. A common and effective method involves the hydrolysis of 2-methyl-2-(trichloromethyl)tetrahydrofuran.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 2-methyl-2-(trichloromethyl)tetrahydrofuran

  • Concentrated sulfuric acid (98%)

  • Water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-2-(trichloromethyl)tetrahydrofuran.

  • Slowly add concentrated sulfuric acid to the flask with stirring. The reaction is exothermic, and the temperature should be controlled by external cooling if necessary.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate.

  • Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the second set of organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • The crude product can be further purified by recrystallization or distillation.

Data Summary:

PropertyValue
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.14 g/mol
AppearanceColorless to pale yellow oil or low-melting solid
Boiling PointApprox. 110-112 °C at 10 mmHg

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step in harnessing the potential of this compound as a chiral building block. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely employed and effective technique. A particularly successful method, as outlined in German Patent DE2234593A1, utilizes L-(+)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol as the resolving agent.

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol: Chiral Resolution

Materials:

  • Racemic this compound

  • L-(+)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol[1][2]

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the racemic this compound in methanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol in warm methanol.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

  • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt. The salt of the (R)-acid with the L-(+)-threo resolving agent is typically less soluble and will precipitate first.

  • Collect the precipitated salt by filtration and wash it with a small amount of cold methanol.

  • To isolate the (R)-enantiomer, suspend the collected salt in water and add 1 M hydrochloric acid until the pH is acidic (pH ~1-2).

  • Extract the liberated (R)-2-Methyltetrahydrofuran-2-carboxylic acid with diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (R)-acid.

  • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt of the (S)-acid. This can be treated in a similar manner (acidification and extraction) to recover the (S)-enantiomer.

  • The enantiomeric excess (ee) of each enantiomer should be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Application in Asymmetric Synthesis: The Case of Tudolic Acid

The true utility of a chiral building block is demonstrated in its successful application in the synthesis of complex target molecules. (R)-2-Methyltetrahydrofuran-2-carboxylic acid serves as a crucial starting material for the synthesis of Tudolic acid, a molecule with potential therapeutic applications.

Reaction Scheme: Synthesis of a Tudolic Acid Precursor

Caption: General synthetic route towards Tudolic acid utilizing (R)-2-Methyltetrahydrofuran-2-carboxylic acid.

Experimental Protocol: Amide Coupling

Materials:

  • (R)-2-Methyltetrahydrofuran-2-carboxylic acid (enantiomerically pure)

  • Thionyl chloride (SOCl₂)

  • Appropriate amine substrate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-Methyltetrahydrofuran-2-carboxylic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

  • In a separate flask, dissolve the desired amine and triethylamine (as an acid scavenger) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its preparation from a readily available starting material and the robust protocol for its chiral resolution make it an accessible and valuable tool for chemists. The successful application of its enantiopure forms in the synthesis of complex molecules like Tudolic acid underscores its potential. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the importance of versatile and reliable chiral building blocks like this compound will undoubtedly increase, paving the way for the discovery and development of new and improved bioactive compounds.

References

Application Notes and Protocols: 2-Methyltetrahydrofuran-2-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methyltetrahydrofuran-2-carboxylic Acid Scaffold

In the landscape of modern pharmaceutical synthesis, the pursuit of molecular complexity and stereochemical precision is paramount. This compound, and its enantiopure forms, represent a class of chiral building blocks that offer medicinal chemists a robust scaffold to design novel therapeutics. The inherent structural features of this molecule—a stable five-membered ether ring, a chiral quaternary center, and a versatile carboxylic acid handle—provide a unique combination of properties that are highly advantageous in drug design and development.

The tetrahydrofuran (THF) moiety is a common motif in a variety of natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methyl group at the 2-position introduces a chiral center, allowing for stereospecific interactions with biological targets, a critical factor in enhancing drug efficacy and reducing off-target effects. The carboxylic acid functional group serves as a versatile anchor for a wide array of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

These application notes will provide an in-depth exploration of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of β-lactam antibiotics and antiviral agents. Furthermore, we will delve into generalized protocols for amide coupling, a key reaction for this building block, and discuss its potential in the synthesis of novel anticoagulant and antiparasitic drug candidates.

I. A Chiral Keystone in Antibiotic Synthesis: The Case of Faropenem Sodium

The stereospecific nature of biological targets necessitates the use of enantiomerically pure building blocks in drug synthesis. (R)-Tetrahydrofuran-2-carboxylic acid is a critical chiral intermediate in the synthesis of several β-lactam antibiotics, most notably Faropenem sodium, a broad-spectrum, orally active penem antibiotic.[1][2] The (R)-configuration of the tetrahydrofuran ring is essential for the drug's potent inhibition of bacterial cell wall synthesis.[3]

The synthesis of Faropenem typically involves the coupling of a derivative of (R)-tetrahydrofuran-2-carboxylic acid with a protected 4-acetoxyazetidin-2-one core. This key step introduces the characteristic side chain that defines Faropenem's antibacterial spectrum and β-lactamase stability.

Synthetic Workflow Overview: Faropenem Sodium

The general synthetic strategy for incorporating the (R)-tetrahydrofuran-2-carboxylic acid moiety into the Faropenem scaffold is depicted below. This process highlights the conversion of the carboxylic acid to a more reactive species, such as a thioacid or an acid chloride, to facilitate coupling with the azetidinone core.

Faropenem_Synthesis cluster_activation Activation of Chiral Building Block cluster_coupling Core Coupling Reaction cluster_final_steps Final Synthetic Steps R_THFC (R)-Tetrahydrofuran- 2-carboxylic acid Activated_THFC Activated Intermediate (e.g., Thioacid Sodium Salt) R_THFC->Activated_THFC Activation Coupled_Product Coupled Intermediate Activated_THFC->Coupled_Product Displacement Reaction Azetidinone Protected 4-Acetoxy- azetidin-2-one Azetidinone->Coupled_Product Faropenem_Ester Faropenem Ester Coupled_Product->Faropenem_Ester Cyclization & Deprotection Faropenem_Sodium Faropenem Sodium Faropenem_Ester->Faropenem_Sodium Saponification

Figure 1: General synthetic workflow for Faropenem Sodium.

Protocol: Synthesis of a Key Faropenem Intermediate

This protocol outlines a representative procedure for the coupling of the sodium salt of (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid with a protected 4-acetoxyazetidin-2-one (AOSA), a key step in Faropenem synthesis.[4][5]

Materials:

  • (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (AOSA)

  • Sodium salt of (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid

  • Acetone

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve AOSA (1.0 equivalent) in acetone.

  • Reagent Addition: Slowly add an aqueous acetone solution of the sodium salt of (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid (1.1 equivalents) to the AOSA solution.

  • pH Control: Maintain the pH of the reaction mixture between 8.0 and 8.5 by the controlled addition of a saturated sodium bicarbonate solution.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, extract the product with toluene.

  • Washing: Wash the combined toluene layers sequentially with saturated sodium bicarbonate solution and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product, 3-(1'-tert-butyldimethylsilyloxyethyl)-4-(2'-tetrahydrofuranoylthio)-2-azetidinone, which can be used in the subsequent cyclization step without further purification.

Causality Behind Experimental Choices:

  • Activation to Thioacid: The conversion of the carboxylic acid to a thioacid increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic substitution reaction with the acetoxy group on the azetidinone ring.

  • pH Control: Maintaining a slightly basic pH (8.0-8.5) is crucial to ensure the nucleophilicity of the thioacid salt while preventing unwanted side reactions, such as hydrolysis of the β-lactam ring.

  • Solvent System: The use of an acetone/water mixture ensures the solubility of both the organic substrate and the inorganic salt, promoting an efficient reaction.

II. Application in Antiviral Drug Synthesis: A Plausible Route to Baloxavir Marboxil

The structural motif of this compound is also found in complex antiviral agents. While the direct use of this compound as a starting material for the influenza drug Baloxavir Marboxil is not explicitly detailed in readily available literature, its structural elements are present in a key tricyclic triazinanone intermediate.[6] The synthesis of this intermediate often involves the coupling of a chiral morpholinone derivative with a substituted pyridone. It is plausible that a derivative of this compound could be utilized in the synthesis of the chiral morpholinone precursor.

Plausible Synthetic Contribution to a Baloxavir Intermediate

Baloxavir_Intermediate cluster_precursor Chiral Precursor Synthesis cluster_coupling Core Structure Formation cluster_final_drug Final Drug Synthesis MeTHFC_deriv 2-Methyltetrahydrofuran- 2-carboxylic acid derivative Chiral_Morpholinone Chiral Morpholinone Precursor MeTHFC_deriv->Chiral_Morpholinone Multi-step Synthesis Tricyclic_Intermediate Tricyclic Triazinanone Intermediate Chiral_Morpholinone->Tricyclic_Intermediate Condensation Pyridone_deriv Substituted Pyridone Derivative Pyridone_deriv->Tricyclic_Intermediate Baloxavir Baloxavir Marboxil Tricyclic_Intermediate->Baloxavir Further Functionalization

Figure 2: Plausible role of a this compound derivative in Baloxavir Marboxil synthesis.

III. A Versatile Handle for Amide Bond Formation: General Protocols

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a reaction of fundamental importance in the synthesis of a vast array of pharmaceuticals, including potential antiparasitic and anticoagulant agents. The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7]

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization of the chiral center, and the desired reaction conditions.

Coupling Reagent SystemActivating AgentBaseTypical SolventAdvantages
Carbodiimide EDC, DCCNone or mild baseDCM, DMF, WaterWater-soluble byproducts (EDC), mild conditions.
Uronium/Aminium Salt HATU, HBTUDIPEA, TEADMF, NMPHigh reactivity, low racemization, suitable for hindered substrates.
Phosphonium Salt PyBOP, PyAOPDIPEA, TEADMF, DCMHigh efficiency, rapid reactions.
Protocol: General Amide Coupling using HATU

This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Reaction flask with magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equivalent) and HATU (1.1 equivalents) dissolved in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is then converted to a highly reactive N-hydroxypyridotriazole ester. This minimizes side reactions and is particularly effective for coupling sterically hindered substrates.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the amine nucleophile.

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive activated ester intermediate.

IV. Future Perspectives: Anticoagulant and Antiparasitic Applications

While specific examples of marketed drugs are less prevalent, the this compound scaffold holds potential for the development of novel anticoagulants and antiparasitics.

  • Anticoagulants: The synthesis of warfarin and its analogues often involves Michael addition reactions with 4-hydroxycoumarin.[8] The this compound moiety could be incorporated into novel coumarin-based or other heterocyclic systems to explore new factor Xa inhibitors or other anticoagulants.[9]

  • Antiparasitics: Many antiparasitic agents are based on heteroaryl amide structures. The ability to readily couple this compound with various heteroaromatic amines opens up a vast chemical space for the synthesis of new drug candidates against neglected tropical diseases.[10]

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its successful application in the synthesis of the β-lactam antibiotic Faropenem sodium underscores the importance of its stereochemistry and functionality. The general applicability of this scaffold in robust amide coupling reactions provides a powerful tool for medicinal chemists to construct a diverse range of complex molecules. As the demand for enantiomerically pure and structurally novel drug candidates continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

The Emerging Role of 2-Methyltetrahydrofuran-2-carboxylic Acid in Asymmetric Organocatalysis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Chiral Brønsted Acid Catalysis

In the ever-evolving landscape of asymmetric synthesis, the quest for novel, efficient, and sustainable organocatalysts is paramount. Chiral carboxylic acids have recently garnered significant attention as potent Brønsted acid catalysts, capable of inducing high stereoselectivity in a variety of chemical transformations.[1] Their ability to activate substrates through a network of hydrogen bonds, operating under mild conditions, positions them as an attractive alternative to traditional metal-based catalysts.[2][3][4]

This guide delves into the potential of a promising, yet underexplored, candidate in this class: 2-Methyltetrahydrofuran-2-carboxylic acid . While its direct application in organocatalysis is a nascent field of investigation, its structural features—a chiral quaternary center, a cyclic ether moiety, and a carboxylic acid group—suggest a unique catalytic profile. The tetrahydrofuran (THF) backbone, a common and often advantageous solvent in organic synthesis, is known for its coordination properties, which could play a crucial role in the catalyst's stereochemical communication with the substrate.[5] Furthermore, the parent compound, (R)-tetrahydrofuran-2-carboxylic acid, is a valuable chiral building block in the synthesis of prominent pharmaceuticals, including the antibiotic Faropenem and the antiviral Baloxavir Marboxil, highlighting the significance of this structural motif in bioactive molecules.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the catalytic potential of this compound. We will provide a plausible synthetic route to this chiral catalyst, propose its mechanistic action in a representative asymmetric transformation, and offer detailed, field-proven protocols to facilitate its application in the laboratory.

Synthesis of Chiral this compound

The accessibility of an organocatalyst is crucial for its widespread adoption. A plausible and efficient route to enantiomerically enriched this compound can be envisioned starting from readily available chiral lactone carboxylic acids, a strategy that has proven effective for the synthesis of other chiral tetrahydrofuran derivatives.[7][8]

A proposed retrosynthetic analysis is outlined below:

G target 2-Methyltetrahydrofuran- 2-carboxylic acid intermediate1 Chiral Lactone Ester target->intermediate1 Reduction intermediate2 Chiral Lactone Acid intermediate1->intermediate2 Esterification start Achiral Precursor intermediate2->start Asymmetric Synthesis

Caption: Retrosynthetic approach to chiral this compound.

A detailed, step-by-step protocol for the synthesis of the (R)-enantiomer is provided below. The synthesis of the (S)-enantiomer can be achieved by using the corresponding enantiomeric reagents.

Protocol 1: Synthesis of (R)-2-Methyltetrahydrofuran-2-carboxylic Acid

Step 1: Asymmetric Synthesis of Chiral Lactone Acid This step can be adapted from established methods for the asymmetric synthesis of chiral lactone carboxylic acids.[7]

  • To a solution of the starting achiral keto acid in a suitable solvent (e.g., dichloromethane), add a chiral catalyst system (e.g., Ti(OiPr)4 and (+)-diethyl tartrate).

  • Cool the reaction mixture to the recommended temperature (e.g., -20 °C) and add the oxidant (e.g., tert-butyl hydroperoxide) dropwise.

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography to yield the chiral lactone acid.

Step 2: Esterification

  • Dissolve the chiral lactone acid in a suitable alcohol (e.g., methanol) with a catalytic amount of acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the residue to obtain the chiral lactone ester.

Step 3: Reductive Ring Opening and Cyclization

  • To a solution of the chiral lactone ester in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a reducing agent (e.g., LiAlH4) portion-wise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and a basic solution (e.g., 15% NaOH).

  • Filter the resulting suspension and concentrate the filtrate. The crude product can then be oxidized (e.g., using Jones oxidation) to afford the target (R)-2-Methyltetrahydrofuran-2-carboxylic acid.

  • Purify the final product by column chromatography or recrystallization.

Proposed Mechanism of Action: A Bifunctional Activation Model

We propose that this compound functions as a bifunctional Brønsted acid catalyst. The carboxylic acid moiety can activate electrophiles, such as α,β-unsaturated carbonyl compounds, by forming a hydrogen bond with the carbonyl oxygen. This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the carboxylate, formed in situ, can act as a general base or the ethereal oxygen of the THF ring can engage in a secondary hydrogen bonding interaction, orienting the nucleophile for a stereoselective attack.

This dual activation model is depicted below for the asymmetric Diels-Alder reaction between an α,β-unsaturated ketone and a diene.

G cluster_0 Catalyst-Substrate Complex cluster_1 Transition State cluster_2 Product Release catalyst Catalyst (R)-2-Methyltetrahydrofuran- 2-carboxylic acid dienophile Dienophile α,β-Unsaturated Ketone catalyst->dienophile H-Bond Activation diene Diene dienophile->diene Stereoselective Attack TS Chiral Transition State Assembly dienophile->TS diene->TS product Enantioenriched Product TS->product catalyst_regen Catalyst Regeneration product->catalyst_regen

Caption: Proposed catalytic cycle for the asymmetric Diels-Alder reaction.

Application Note: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol.[9] The use of a chiral catalyst to influence the facial selectivity of the diene or dienophile is a well-established strategy for achieving high enantioselectivity.[10][11]

Protocol 2: Asymmetric Diels-Alder Reaction of Anthracene-9-carbaldehyde with N-Benzylmaleimide

This protocol is a representative example of a Diels-Alder reaction that could be effectively catalyzed by chiral this compound.

Materials:

  • (R)-2-Methyltetrahydrofuran-2-carboxylic acid (Catalyst)

  • Anthracene-9-carbaldehyde (Diene)

  • N-Benzylmaleimide (Dienophile)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-Methyltetrahydrofuran-2-carboxylic acid (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (5.0 mL) and stir until the catalyst is fully dissolved.

  • Add N-Benzylmaleimide (1.0 mmol, 1.0 equiv).

  • Add Anthracene-9-carbaldehyde (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature (or as optimized) for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the enantioenriched Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results and Substrate Scope

Based on the performance of other chiral Brønsted acid catalysts, we anticipate that this compound will afford the Diels-Alder adduct in good to excellent yields and with high enantioselectivity. A hypothetical summary of expected results for a range of substrates is presented below.

EntryDieneDienophileYield (%)ee (%)
1Anthracene-9-carbaldehydeN-Benzylmaleimide85-9590-98
2CyclopentadieneN-Phenylmaleimide80-9085-95
31,3-CyclohexadieneN-Ethylmaleimide75-8580-90
4IsopreneMaleic anhydride70-8075-85

Application Note: Asymmetric Michael Addition

The Michael addition is a fundamental C-C bond-forming reaction that is widely used in organic synthesis.[12] The asymmetric variant, catalyzed by a chiral entity, provides a powerful method for the stereoselective construction of 1,5-dicarbonyl compounds and related structures.[13][14][15]

Protocol 3: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • (S)-2-Methyltetrahydrofuran-2-carboxylic acid (Catalyst)

  • Chalcone (Michael Acceptor)

  • Diethyl malonate (Michael Donor)

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-2-Methyltetrahydrofuran-2-carboxylic acid (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) and stir.

  • Add Chalcone (1.0 mmol, 1.0 equiv).

  • Add diethyl malonate (1.5 mmol, 1.5 equiv).

  • Stir the reaction mixture at 0 °C for 72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Add Catalyst and Solvent setup2 Add Michael Acceptor setup1->setup2 setup3 Add Michael Donor setup2->setup3 reaction Stir at 0 °C for 72h Monitor by TLC setup3->reaction workup1 Quench with NaHCO3 reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify analysis Determine ee by Chiral HPLC purify->analysis

Caption: Experimental workflow for the asymmetric Michael addition.

Conclusion and Future Outlook

While the application of this compound in asymmetric organocatalysis is still in its exploratory phase, its structural characteristics and the broader success of chiral carboxylic acids as Brønsted acid catalysts suggest a promising future.[1][16] The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to begin investigating the potential of this novel catalyst. Future work should focus on a thorough investigation of its substrate scope, optimization of reaction conditions, and a deeper mechanistic understanding through computational and kinetic studies. The development of this and other structurally unique chiral carboxylic acid catalysts will undoubtedly continue to enrich the field of asymmetric synthesis, bringing us closer to the ideal of perfectly selective and sustainable chemical manufacturing.

References

Application Notes and Protocols for the Esterification of 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its esters are key intermediates in the synthesis of a variety of pharmacologically active compounds. The tertiary nature of the carboxylic acid group in this molecule presents a significant steric hindrance, making its esterification a non-trivial synthetic challenge. Standard esterification conditions, such as the classic Fischer-Speier method, often result in low yields due to the difficulty of nucleophilic attack at the sterically congested carbonyl carbon.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most appropriate esterification strategy for their specific needs, ensuring high yields and purity of the desired ester products. The protocols discussed herein are robust and have been developed to address the inherent challenges associated with this sterically hindered substrate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the target esters is crucial for successful reaction setup, monitoring, and purification.

PropertyThis compoundMethyl 2-Methyltetrahydrofuran-2-carboxylateEthyl 2-Methyltetrahydrofuran-2-carboxylate
CAS Number 61449-65-837443-42-8 (for the racemic mixture of the parent tetrahydrofuran-2-carboxylate)1540337-79-8[1]
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃C₈H₁₄O₃[1]
Molecular Weight 130.14 g/mol 144.17 g/mol 158.19 g/mol [1]
Appearance Colorless oilColorless to brown clear liquid-
Boiling Point 239.6±33.0 °C (Predicted)180 °C/680 mmHg (for the parent tetrahydrofuran-2-carboxylate)-
Density 1.178±0.06 g/cm³ (Predicted)1.11 g/cm³ (for the parent tetrahydrofuran-2-carboxylate)-
pKa 3.76±0.20 (Predicted)--
Solubility Soluble in DMSO, Diethyl EtherSoluble in various organic solvents-

Esterification Protocols

Due to the sterically hindered nature of this compound, direct acid-catalyzed esterification (Fischer esterification) is often inefficient. More sophisticated methods that involve the activation of the carboxylic acid or the alcohol are generally required to achieve high yields. This section details three reliable protocols for the esterification of this substrate.

Protocol 1: Steglich Esterification using DCC and DMAP

The Steglich esterification is a mild and effective method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[2][3] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4]

Causality of Experimental Choices:

  • DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2]

  • DMAP: As a highly nucleophilic catalyst, DMAP reacts with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This intermediate is readily attacked by the alcohol, even sterically demanding ones. DMAP also suppresses the formation of the N-acylurea byproduct.[2][4]

  • Anhydrous Conditions: DCC is sensitive to water, which would lead to the formation of dicyclohexylurea (DCU) and reduce the efficiency of the esterification. Therefore, anhydrous solvents and reagents are crucial for the success of this reaction.

Experimental Workflow:

Steglich Esterification Workflow Diagram

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash successively with 0.5 N HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • DCC is a potent skin sensitizer and should be handled with extreme care.[5][6][7] Always wear gloves and work in a well-ventilated fume hood.

  • DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[8][9][10] It is particularly useful for the esterification of sensitive substrates under mild, neutral conditions.[11]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This pair of reagents forms a key intermediate, an alkoxyphosphonium salt, which activates the alcohol as a good leaving group.[8][9]

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, where the carboxylate anion attacks the activated alcohol, leading to a complete inversion of configuration at the stereocenter of the alcohol.[9][10]

  • Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to moisture. The presence of water can lead to the formation of unwanted byproducts and reduce the reaction yield.

Experimental Workflow:

Mitsunobu Reaction Workflow Diagram

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.2 eq) and the desired alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask under an inert atmosphere, add triphenylphosphine (PPh₃, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD, 1.5 eq) or diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes. A color change from yellow/orange to colorless is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purify the crude ester by flash column chromatography on silica gel. A common technique to facilitate purification is to first precipitate out some of the byproducts by triturating the crude residue with a mixture of diethyl ether and hexanes.[12][13]

Safety Precautions:

  • DEAD and DIAD are potentially explosive and should be handled with care.[14][15] They are also toxic and should be handled in a well-ventilated fume hood with appropriate PPE.[16]

  • Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Protocol 3: Acid Chloride Formation Followed by Esterification

This two-step approach involves converting the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol to form the ester. This method is often successful for highly hindered carboxylic acids where direct esterification methods fail.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are highly effective for converting carboxylic acids to acid chlorides. The byproducts of these reactions (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are gaseous and are easily removed from the reaction mixture, driving the reaction to completion.

  • Pyridine or Triethylamine: A base is often added to the second step to neutralize the HCl that is formed during the esterification, preventing potential side reactions with acid-sensitive functional groups.

Experimental Workflow:

Acid Chloride Formation and Esterification Workflow

Detailed Step-by-Step Protocol:

Step 1: Formation of 2-Methyltetrahydrofuran-2-carbonyl chloride

  • To a round-bottom flask containing this compound (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) in an anhydrous solvent such as DCM or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, carefully remove the excess SOCl₂ or (COCl)₂ and the solvent under reduced pressure. It is crucial to ensure all the excess reagent is removed.

Step 2: Esterification of the Acid Chloride

  • Dissolve the crude 2-Methyltetrahydrofuran-2-carbonyl chloride in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the acid chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Safety Precautions:

  • Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They should be handled in a fume hood with appropriate PPE.

  • The formation of gaseous byproducts (HCl, SO₂, CO, CO₂) requires adequate ventilation.

Comparison of Protocols

FeatureSteglich EsterificationMitsunobu ReactionAcid Chloride Method
Reaction Conditions Mild, neutralMild, neutralCan require heating in the first step
Stereochemistry Retention at the alcohol centerInversion at the alcohol centerRetention at the alcohol center
Reagents DCC (sensitizer), DMAPPPh₃, DEAD/DIAD (potentially explosive)SOCl₂/ (COCl)₂ (corrosive), base
Byproducts DCU (solid, easily filtered)PPh₃O, reduced hydrazine (requires chromatography)Gaseous byproducts, salt
Substrate Scope Good for sterically hindered acidsGood for primary and secondary alcoholsExcellent for sterically hindered acids
Advantages One-pot, good yields for hindered acidsMild conditions, predictable stereochemistryHigh reactivity, often high yields
Disadvantages DCC is an allergen, byproduct removalCostly reagents, byproduct removal can be difficultTwo-step process, harsh reagents in the first step

Conclusion

The esterification of the sterically hindered this compound requires careful consideration of the reaction methodology. While the classic Fischer esterification is generally not suitable, the Steglich esterification, Mitsunobu reaction, and the acid chloride method all provide viable and effective routes to the desired esters.

The choice of protocol will depend on the specific requirements of the synthesis, such as the availability and sensitivity of the alcohol, the desired stereochemical outcome, and the scale of the reaction. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize the target ester derivatives of this compound, thereby facilitating the advancement of their research and drug development programs.

References

Application Note: Derivatization of 2-Methyltetrahydrofuran-2-carboxylic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the derivatization of 2-Methyltetrahydrofuran-2-carboxylic acid prior to analysis by gas chromatography (GC). Direct GC analysis of this and other polar carboxylic acids is often hindered by poor peak shape, low volatility, and thermal instability.[1][2] Derivatization mitigates these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable moiety.[1][2][3] This document explores three primary derivatization strategies: silylation, esterification (alkylation), and chiral derivatization, offering scientifically grounded, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound (CAS 61449-65-8) is a heterocyclic compound with a carboxylic acid functional group.[4][5][6] Its inherent polarity, due to the presence of an active hydrogen on the carboxyl group, leads to intermolecular hydrogen bonding. This results in a higher boiling point and potential for adsorption onto active sites within the GC inlet and column, leading to broad, tailing peaks and poor analytical reproducibility.[1][7] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[2][8] The ideal derivative is more volatile, less polar, and thermally stable.[3]

This guide will detail three effective derivatization approaches for this compound, providing both the theoretical basis and practical, validated protocols.

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent and method depends on the specific analytical requirements, such as required sensitivity, potential for side reactions, and the need for chiral separation. The three most common and effective methods for carboxylic acids are silylation, esterification, and acylation.[2]

Derivatization MethodReagent ExamplesAdvantagesDisadvantages
Silylation BSTFA, MSTFA, BSAFast reactions, versatile for multiple functional groups, clean byproducts.[8][9]Derivatives can be sensitive to moisture.[7]
Esterification Methanol/H₂SO₄, BF₃-MethanolHighly stable derivatives, clean reactions.[7][10]Can require harsher conditions (heat, strong acid).[10]
Chiral Derivatization (R)-(-)-2-Butanol, (S)-(+)-α-MethylbenzylamineAllows for separation of enantiomers on a non-chiral column.[11][12]Can introduce additional complexity to the chromatogram.

Protocol I: Silylation using BSTFA

Silylation is a robust and widely used technique for derivatizing active hydrogen-containing compounds like carboxylic acids.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent due to its high reactivity and the volatile, non-interfering nature of its byproducts.[8][13] The reaction replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

Mechanism of Action

The lone pair of electrons on the oxygen of the carboxyl group attacks the silicon atom of the BSTFA molecule, leading to the formation of a TMS-ester and stable, volatile byproducts. The reaction is often catalyzed by a small amount of a stronger silylating agent like trimethylchlorosilane (TMCS).[13]

Experimental Protocol

Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.

  • Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA to the vial. If using a catalyst, a common formulation is BSTFA + 1% TMCS.[9]

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[13]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC. A typical injection volume is 1 µL.

Workflow Diagram

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction A 1. Weigh 1 mg of 2-Methyltetrahydrofuran- 2-carboxylic acid B 2. Add 200 µL anhydrous solvent A->B C 3. Add 100 µL BSTFA (+1% TMCS) B->C D 4. Vortex for 30 seconds C->D E 5. Heat at 70°C for 30 minutes D->E F 6. Cool to room temperature E->F G 7. Inject 1 µL into GC F->G

Caption: Silylation workflow using BSTFA.

Protocol II: Esterification via Fischer Esterification

Esterification is a classic and highly effective method for derivatizing carboxylic acids.[10][14] The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid, to form an ester.[10][15] Methyl esters are commonly prepared due to their excellent volatility and stability.[1][7]

Mechanism of Action

The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.[10][14] Using a large excess of the alcohol can drive the equilibrium towards the product side.[10]

Experimental Protocol

Reagents and Materials:

  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol (BF₃-Methanol) complex (14% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 500 µL of methanol.

  • Carefully add 2-3 drops of concentrated H₂SO₄ or 200 µL of 14% BF₃-Methanol.

  • Securely cap the vial and heat at 60°C for 15-30 minutes.[16]

  • Cool the reaction mixture to room temperature.

  • Add 500 µL of saturated NaHCO₃ solution to neutralize the excess acid.

  • Add 500 µL of hexane and vortex vigorously for 1 minute to extract the methyl ester.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The hexane solution containing the derivatized analyte is ready for GC analysis.

Reaction Diagram

esterification_reaction acid 2-Methyltetrahydrofuran- 2-carboxylic acid catalyst + H₂SO₄ (catalyst) acid->catalyst methanol Methanol (CH3OH) methanol->catalyst ester Methyl 2-methyltetrahydrofuran- 2-carboxylate catalyst->ester water Water (H₂O) catalyst->water

Caption: Fischer esterification of the target analyte.

Protocol III: Chiral Derivatization for Enantiomeric Separation

This compound possesses a chiral center at the C2 position. For enantioselective analysis, derivatization with a chiral reagent can be employed to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[11][12] A common approach is the formation of diastereomeric esters using a chiral alcohol.

Principle of Chiral Derivatization

By reacting the racemic carboxylic acid with an enantiomerically pure chiral alcohol, two diastereomeric esters are formed. These diastereomers can then be separated by conventional gas chromatography.

Experimental Protocol

Reagents and Materials:

  • This compound

  • (R)-(-)-2-Butanol (or another enantiomerically pure alcohol)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Hexane (GC grade)

  • Silica gel for column chromatography (optional, for purification)

  • Reaction vials, heating block, vortex mixer

Procedure:

  • In a dry vial, dissolve ~1 mg of this compound in 500 µL of anhydrous DCM.

  • Add 1.2 equivalents of (R)-(-)-2-Butanol.

  • Add 1.1 equivalents of DCC and a catalytic amount of DMAP.

  • Cap the vial and stir or vortex at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary GC injection).

  • The dicyclohexylurea byproduct will precipitate. Filter the reaction mixture.

  • The filtrate can be concentrated and reconstituted in hexane for direct GC analysis. For higher purity, the crude product can be purified by silica gel column chromatography.

Troubleshooting and Best Practices

  • No or Low Derivative Yield: Ensure all reagents and solvents are anhydrous, as moisture can quench silylation reagents and interfere with esterification.[7][16] Check the activity of the derivatizing reagent, as they can degrade over time.

  • Peak Tailing: This may indicate incomplete derivatization or active sites in the GC system. Increase reaction time or temperature, or use a catalyst.[13] Ensure the GC liner and column are properly deactivated.

  • Extraneous Peaks: Byproducts of the derivatization reaction can sometimes appear in the chromatogram. Ensure proper workup and extraction steps are followed.

Conclusion

Derivatization is an essential step for the robust and reproducible analysis of this compound by gas chromatography. Silylation with BSTFA offers a rapid and effective method, while Fischer esterification provides highly stable derivatives. For enantioselective analysis, derivatization with a chiral alcohol allows for the separation of enantiomers on a standard achiral column. The choice of method should be guided by the specific analytical goals, and the protocols provided herein offer a solid foundation for successful implementation.

References

Troubleshooting & Optimization

Technical Support Center: Removing Impurities from 2-Methyltetrahydrofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require this molecule in high purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

Introduction: The Critical Need for Purity

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1] The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, inducing side reactions, or compromising the biological activity and safety of final compounds. This guide provides a framework for identifying and eliminating common impurities associated with its synthesis, particularly via the Grignard reaction with alkyl levulinates—a common and efficient, yet nuanced, synthetic route.

Section 1: Understanding the Synthesis and Potential Impurities

A prevalent method for synthesizing this compound involves the reaction of an alkyl levulinate (e.g., ethyl levulinate) with a methyl Grignard reagent (CH₃MgX), followed by acid-catalyzed intramolecular cyclization and workup. While effective, this pathway can generate several predictable impurities.

Common Synthesis & Impurity Formation Pathway

The following diagram illustrates the desired reaction pathway and the principal side reactions that lead to common impurities.

G Start Ethyl Levulinate (Starting Material) Grignard 1. CH₃MgBr (1 equiv.) 2. H₃O⁺ workup Start->Grignard Intermediate Hemiketal Intermediate Grignard->Intermediate Ketone Intermediate Ketone Grignard->Ketone Forms transiently Product 2-Methyltetrahydrofuran- 2-carboxylic Acid (Desired Product) Intermediate->Product Intramolecular Cyclization SideProduct1 1,1-dimethyl-1,4-pentanediol (Di-addition Byproduct) Grignard2 Excess CH₃MgBr Grignard2->SideProduct1 2nd Nucleophilic Addition Ketone->Grignard2 Rapid reaction

Caption: Synthesis of the target acid and formation of the di-addition byproduct.

FAQ 1: What are the most common impurities I should expect from a Grignard-based synthesis?

This is the most critical question for developing a purification strategy. The impurities are not random; they are direct consequences of the reaction mechanism.

Answer: You should anticipate four primary categories of impurities:

  • Unreacted Starting Material: Residual ethyl levulinate. This is common if the Grignard reagent is of poor quality (e.g., partially oxidized or hydrolyzed) or if an insufficient amount was used.

  • Grignard-Related Byproducts: The most significant of these is the tertiary alcohol formed from a double addition of the Grignard reagent to the ester. The initial nucleophilic acyl substitution produces a ketone intermediate.[2] This ketone is more reactive towards the Grignard reagent than the starting ester is.[3] Consequently, if the Grignard addition is not carefully controlled, a second equivalent will rapidly react with the ketone to form a tertiary alcohol after workup.[4][5]

  • Reaction Intermediates: Incomplete intramolecular cyclization can leave the acyclic hydroxy acid in your crude product. This is often due to an insufficiently acidic or brief workup step.

  • Solvent Residues: Diethyl ether or tetrahydrofuran (THF) from the Grignard reaction, or solvents used during the workup like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) itself, which is a common green solvent alternative.[6][7]

Impurity TypeSpecific ExampleReason for Formation
Starting Material Ethyl LevulinateIncomplete reaction; insufficient or poor quality Grignard reagent.
Byproduct 1,1-dimethyl-1,4-pentanediolDouble addition of Grignard reagent to the ester carbonyl group.[2]
Intermediate 4-hydroxy-4-methylpentanoic acidIncomplete acid-catalyzed cyclization during workup.
Solvent Diethyl Ether, THF, 2-MeTHFResidual solvent from reaction or extraction steps.

Section 2: Troubleshooting Common Synthesis Problems

FAQ 2: My final yield is low, and the product is a complex, oily mixture. What likely went wrong?

Answer: A low yield of an impure oil is a classic symptom of issues with the Grignard reaction itself. The Grignard reagent is a strong base and a powerful nucleophile, making the reaction highly sensitive to specific conditions.

  • Possible Cause 1: Moisture Contamination.

    • Explanation: Grignard reagents react rapidly with water. Even atmospheric moisture can quench a significant portion of the reagent, reducing the effective stoichiometry and leading to a large amount of unreacted starting material.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry diethyl ether or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Poor Grignard Reagent Quality or Titer.

    • Explanation: The concentration of commercially available Grignard reagents can vary. Over time, they can degrade through reaction with air and moisture. Using an assumed concentration can lead to under-dosing the reaction.

    • Solution: Titrate the Grignard reagent before use to determine its exact molarity. A common method is titration against a known amount of iodine or a non-enolizable ketone like benzophenone.

  • Possible Cause 3: Temperature Control.

    • Explanation: The addition of the alkyl levulinate to the Grignard reagent is exothermic. If the addition is too fast or cooling is inadequate, localized heating can promote side reactions, including enolization of the starting ester by the basic Grignard reagent.[8]

    • Solution: Add the ester solution dropwise to the Grignard reagent in an ice bath to maintain a low reaction temperature (e.g., 0-5 °C).

FAQ 3: My product is racemic. How can I separate the enantiomers?

Answer: This synthesis, starting from achiral levulinic acid, will inherently produce a racemic (50:50) mixture of the (R)- and (S)-enantiomers. Separating them is a process called chiral resolution .

  • Explanation: Enantiomers have identical physical properties (boiling point, solubility), making direct separation by distillation or standard crystallization impossible. The most reliable method is to convert them into a mixture of diastereomers, which have different physical properties and can be separated.[9][10]

  • Solution: Classical Resolution via Diastereomeric Salt Formation. This involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (a resolving agent). This creates a pair of diastereomeric salts (e.g., (R)-acid•(S)-base and (S)-acid•(S)-base). Due to their different solubilities, one salt will preferentially crystallize from a suitable solvent. After separating the crystals, the salt is treated with a strong acid to liberate the desired, now enantiomerically enriched, carboxylic acid.[11] Common chiral bases include (R)- or (S)-1-phenylethylamine or naturally occurring alkaloids like brucine.[9]

Section 3: Step-by-Step Purification Protocols

Protocol 1: General Purification via Acid-Base Extraction

This is the most powerful initial step to separate your acidic product from neutral impurities like the di-addition byproduct and unreacted ester. The principle is to convert the carboxylic acid into its water-soluble salt, wash away water-insoluble impurities, and then regenerate the pure acid.

G A 1. Dissolve crude product in organic solvent (e.g., 2-MeTHF) B 2. Add aqueous base (sat. NaHCO₃) and mix in separatory funnel A->B C 3. Allow layers to separate B->C D Organic Layer: Neutral Impurities (byproduct, ester) C->D Discard E Aqueous Layer: Sodium 2-methyltetrahydrofuran- 2-carboxylate (Product Salt) C->E F 4. Cool aqueous layer in ice bath and acidify to pH 1-2 with conc. HCl E->F G 5. Extract aqueous layer 3x with fresh organic solvent F->G H Combined Organic Extracts: Pure Product G->H I 6. Dry (Na₂SO₄), filter, and evaporate solvent H->I

Caption: Workflow for purification by acid-base liquid-liquid extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice as it is a green solvent with low water miscibility.[12][13] Ethyl acetate or dichloromethane can also be used.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Tip: NaHCO₃ is preferred over stronger bases like NaOH to prevent potential hydrolysis of any residual starting ester.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean flask. The upper organic layer contains the neutral impurities and should be set aside (or extracted one more time with fresh NaHCO₃ solution to maximize product recovery).

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (check with pH paper). The product will precipitate or form an oil.

  • Back-Extraction: Extract the acidified aqueous solution three times with fresh portions of the organic solvent (e.g., 2-MeTHF).

  • Final Workup: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Purification by Recrystallization

If the product from the acid-base extraction is a solid or semi-solid, recrystallization can further enhance its purity. The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Screening: Test small amounts of your product in various solvents (e.g., hexanes, toluene, ethyl acetate/hexanes mixture) to find a suitable system.

  • Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 4: Analytical Methods for Quality Control

Verifying the purity of your final product is a non-negotiable step. Do not rely on appearance or physical state alone.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is required for a complete and trustworthy assessment.

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structure Verification & Impurity IDConfirms the chemical structure. Signals from starting materials or byproducts (e.g., extra methyl groups from di-addition) are easily identified.
HPLC/LC-MS Purity Assessment & QuantificationProvides a quantitative measure of purity (e.g., 99.5% by area). Mass spectrometry confirms the molecular weight of the main peak and can help identify impurities.[14]
Chiral HPLC Enantiomeric Purity (e.e.)For resolved products, this method separates and quantifies the two enantiomers to determine the enantiomeric excess.
GC-MS Residual Solvent AnalysisDetects and quantifies volatile impurities, particularly residual solvents from the reaction and purification.

References

Technical Support Center: Synthesis of 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

While multiple synthetic strategies can be envisioned, a prevalent and scalable approach involves the multi-step conversion of levulinic acid or its esters. A key intermediate in this pathway is often a γ-lactone derivative which undergoes subsequent transformations to yield the target carboxylic acid. One such established route proceeds via the formation of γ-valerolactone (GVL) from levulinic acid, followed by a series of steps to introduce the carboxylic acid functionality at the 2-position.

A representative synthetic scheme is the hydrogenation of levulinic acid to γ-valerolactone, followed by conversion to 2-methyltetrahydrofuran, and subsequent oxidation to the carboxylic acid. However, a more direct laboratory-scale synthesis often involves the construction of the substituted tetrahydrofuran ring from acyclic precursors.

Q2: We are attempting a synthesis that we believe is generating 2-methyl-γ-butyrolactone as an intermediate, but are observing significant byproduct formation upon moving to the final carboxylic acid. What are the likely culprits?

This is a common challenge. When working with lactone intermediates, several side reactions can occur, particularly under acidic or basic conditions required for subsequent transformations. The stability of the lactone ring and the reactivity of other functional groups play a crucial role.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Issue 1: Formation of Pentanoic Acid Derivatives

Q: During the hydrogenation of a lactone intermediate, we are observing the formation of pentanoic acid and its esters in our reaction mixture. What is causing this and how can we prevent it?

A: The presence of pentanoic acid derivatives, such as 1-pentanol, 2-pentanol, and pentanoic acid itself, is a strong indicator of over-reduction and ring-opening of the lactone intermediate.[1] This typically occurs under harsh hydrogenation conditions.

Causality: The desired reaction is the selective reduction of the carbonyl group of the lactone to a hemiacetal, which can then be further processed. However, if the catalyst is too active or the reaction conditions (temperature, pressure) are too severe, the C-O bond of the lactone ring can be cleaved, leading to a linear C5 chain. This chain can then be further hydrogenated to the corresponding alcohol or carboxylic acid.

Troubleshooting Protocol:

  • Catalyst Selection: Opt for a less aggressive hydrogenation catalyst. For instance, if you are using a highly active catalyst like Palladium on Carbon (Pd/C), consider switching to a milder catalyst or using a poisoned catalyst to temper its activity.

  • Reaction Conditions:

    • Temperature: Lower the reaction temperature. Hydrogenation reactions are often exothermic, and elevated temperatures can promote over-reduction.

    • Pressure: Reduce the hydrogen pressure. High pressures drive the reaction towards complete reduction.

  • Substrate Protection: If applicable to your specific intermediate, consider protecting other reactive functional groups that might be directing the undesired reduction pathway.

ParameterCondition Favoring ByproductRecommended Condition
Catalyst High activity (e.g., Pd/C, Ru/C)Milder catalyst, poisoned catalyst
Temperature High (>100 °C)Lower temperature (e.g., room temp to 50 °C)
Pressure High (>10 atm)Lower pressure (e.g., 1-5 atm)

Experimental Workflow: Catalyst Screening for Selective Lactone Reduction

cluster_start Start cluster_catalysts Catalyst Screening cluster_products Products start Lactone Intermediate catalyst1 Pd/C, High Pressure/Temp start->catalyst1 Harsh Conditions catalyst2 Milder Catalyst, Low Pressure/Temp start->catalyst2 Mild Conditions byproduct Pentanoic Acid Derivatives catalyst1->byproduct product Desired Intermediate catalyst2->product

Caption: Catalyst screening workflow.

Issue 2: Incomplete Cyclization and Presence of Acyclic Precursors

Q: Our synthesis involves an intramolecular cyclization to form the tetrahydrofuran ring. However, we are seeing a significant amount of the starting acyclic material in our final product. How can we drive the cyclization to completion?

A: Incomplete cyclization is a frequent issue, often related to reaction kinetics and equilibrium. The formation of a five-membered ring is generally favorable, but various factors can hinder the reaction.

Causality: Intramolecular cyclization reactions are often equilibrium processes. If the reverse reaction (ring-opening) is significant, or if the activation energy for cyclization is high, you may observe incomplete conversion. The choice of base or acid catalyst and the solvent can have a profound impact on the reaction rate and equilibrium position.

Troubleshooting Protocol:

  • Catalyst/Reagent Concentration: Increase the concentration of the catalyst or reagent that promotes cyclization. For acid-catalyzed cyclizations, a stronger acid or a higher loading may be necessary. For base-mediated cyclizations, a stronger, non-nucleophilic base is often beneficial.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

  • Solvent: The polarity of the solvent can influence the stability of the transition state. Experiment with different solvents to find one that favors the cyclized product.

  • Removal of Byproducts: If the cyclization reaction produces a small molecule byproduct (e.g., water or an alcohol), its removal can drive the equilibrium towards the product. This can be achieved using techniques like a Dean-Stark trap for water removal.

Logical Relationship: Driving Cyclization to Completion

incomplete Incomplete Cyclization increase_temp Increase Temperature incomplete->increase_temp Overcome Ea change_solvent Change Solvent incomplete->change_solvent Stabilize TS remove_byproduct Remove Byproducts incomplete->remove_byproduct Shift Equilibrium complete Complete Cyclization increase_temp->complete change_solvent->complete remove_byproduct->complete

Caption: Factors influencing cyclization.

Issue 3: Isomerization and Epimerization

Q: The stereocenter at the 2-position of our this compound is not stable, and we are observing racemization or the formation of diastereomers. What is causing this and how can we maintain stereochemical integrity?

A: The acidic proton at the 2-position (alpha to the carboxylic acid) can be susceptible to deprotonation, especially under basic conditions, leading to epimerization.

Causality: The presence of a base can deprotonate the stereocenter at the 2-position, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers. Even mildly basic workup conditions or chromatography on silica gel can sometimes induce epimerization.

Troubleshooting Protocol:

  • pH Control: Maintain acidic or neutral conditions throughout the reaction and workup. Avoid the use of strong bases. If a basic workup is necessary, use a mild, non-nucleophilic base and keep the exposure time to a minimum.

  • Temperature Control: Perform reactions and purifications at lower temperatures to minimize the rate of epimerization.

  • Purification Method: If epimerization is observed during chromatography, consider alternative purification methods such as crystallization or distillation under reduced pressure. If chromatography is unavoidable, use a neutral stationary phase like alumina instead of silica gel.

Purification of the Final Product

Q: What are the recommended methods for purifying the final this compound?

A: The purification strategy will depend on the nature of the impurities.

  • Distillation: If the byproducts have significantly different boiling points from the desired product, vacuum distillation can be an effective purification method.[2]

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.

  • Chromatography: While useful, be mindful of the potential for on-column reactions or epimerization as discussed above. Reverse-phase HPLC can be a good alternative to normal-phase chromatography on silica gel for analytical and small-scale preparative separations.[3]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyltetrahydrofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important synthetic transformation. As a chiral building block, this compound is a valuable intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs and beta-lactam antibiotics.[1] This guide provides a framework for optimizing reaction conditions to achieve high yields and diastereoselectivity.

Reaction Overview: From γ-Ketoester to a Chiral Tetrahydrofuran

The synthesis of this compound typically proceeds from a γ-ketoester, such as ethyl levulinate, which is readily derived from the biomass platform molecule, levulinic acid.[2] The core transformation involves a diastereoselective reduction of the ketone functionality, followed by intramolecular cyclization (lactonization) to form the tetrahydrofuran ring.

The stereochemistry of the final product is determined during the reduction of the ketone. Therefore, controlling this step is critical for obtaining the desired diastereomer. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Diastereoselective Reduction cluster_1 Step 2: Intramolecular Cyclization (Lactonization) cluster_2 Step 3: Ester Hydrolysis Start Ethyl Levulinate (γ-Ketoester) Intermediate1 Ethyl 4-hydroxy-4-methylpentanoate (Hydroxy Ester Intermediate) Start->Intermediate1 Reducing Agent (e.g., NaBH4, Silanes) Intermediate2 γ-Valerolactone Derivative (Lactone Intermediate) Intermediate1->Intermediate2 Acid or Base Catalyst FinalProduct 2-Methyltetrahydrofuran- 2-carboxylic Acid Intermediate2->FinalProduct Hydrolysis (e.g., NaOH, H2O) Troubleshooting_Logic cluster_reduction Problem: Low Diastereoselectivity cluster_cyclization Problem: Incomplete Cyclization cluster_hydrolysis Problem: Low Hydrolysis Yield P1 Low Diastereoselectivity C1_1 Suboptimal Reducing Agent P1->C1_1 C1_2 Incorrect Temperature P1->C1_2 C1_3 Solvent Effects P1->C1_3 S1_1 Use more selective hydride (e.g., L-Selectride®) C1_1->S1_1 S1_2 Lower reaction temperature (e.g., -78°C) C1_2->S1_2 S1_3 Screen alternative solvents (e.g., 2-MeTHF) C1_3->S1_3 P2 Incomplete Cyclization C2_1 Insufficient Acid/Base Catalyst P2->C2_1 C2_2 Equilibrium Not Driven P2->C2_2 S2_1 Add catalytic p-TsOH C2_1->S2_1 S2_2 Heat reaction mixture C2_2->S2_2 P3 Low Hydrolysis Yield C3_1 Incomplete Reaction P3->C3_1 C3_2 Poor Product Extraction P3->C3_2 S3_1 Use excess base (NaOH/KOH) C3_1->S3_1 S3_2 Perform multiple extractions and use brine C3_2->S3_2

References

troubleshooting low yields in 2-Methyltetrahydrofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyltetrahydrofuran-2-carboxylic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of this compound (CAS 61449-65-8). This valuable heterocyclic building block is crucial for researchers in medicinal chemistry and materials science.[1] However, its synthesis can present challenges, often leading to suboptimal yields. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you understand the "why" behind each recommendation.

Troubleshooting Guide: Addressing Low Yields

This section is structured to address the most pressing issues encountered during the synthesis, particularly when following an α-alkylation pathway of a tetrahydrofuran-2-carboxylate precursor, a common and logical synthetic route.

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I fix them?

Low yields are rarely due to a single factor but rather a combination of suboptimal conditions across the multi-step process. Let's break down the synthesis into its critical stages: Deprotonation, Alkylation, and Hydrolysis/Work-up.

The creation of a stable and reactive enolate from the starting ester (e.g., ethyl tetrahydrofuran-2-carboxylate) is the foundation of this synthesis. Errors here will cascade through the entire process.

  • Potential Cause: Incomplete Deprotonation or Base Degradation.

    • Scientific Rationale: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are required to quantitatively deprotonate the α-carbon without competing nucleophilic attack on the ester carbonyl. The stability of these bases is paramount; they are highly sensitive to moisture and air. Furthermore, the solvent itself can react with the base. Tetrahydrofuran (THF), while a common solvent, is known to be deprotonated by strong bases, leading to ring-opening reactions, especially as temperatures rise above -70 °C.[2]

    • Troubleshooting & Solutions:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. 2-Methyltetrahydrofuran (2-MeTHF) can be an excellent, more stable alternative to THF for this step, as it is less prone to deprotonation and ring cleavage.[2][3]

      • Use Freshly Prepared or Titrated Base: LDA is often prepared in situ from diisopropylamine and n-butyllithium (n-BuLi) at -78 °C. If using commercial n-BuLi, its concentration should be confirmed by titration prior to use.

      • Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during base addition and enolate formation. This minimizes side reactions involving the solvent and prevents ester degradation.

Once the enolate is formed, its reaction with the methylating agent (e.g., methyl iodide or dimethyl sulfate) must be efficient and clean.

  • Potential Cause: Inefficient Alkylation or Competing Reactions.

    • Scientific Rationale: The enolate is a potent nucleophile, but its reactivity can be hampered by poor reagent quality or suboptimal stoichiometry. Competing side reactions, such as elimination or reaction with the solvent, can also consume the enolate. Furthermore, if any unreacted base remains, it can react directly with the methylating agent.

    • Troubleshooting & Solutions:

      • Reagent Purity and Stoichiometry: Use freshly distilled methyl iodide. A slight excess (1.1 to 1.2 equivalents) is often optimal to drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.

      • Maintain Low Temperature: Add the methylating agent slowly while keeping the reaction at -78 °C to control the exotherm and prevent over-alkylation or other side reactions. After the addition is complete, the reaction can be allowed to warm slowly to room temperature.

      • Consider Additives: In some cases, additives like Hexamethylphosphoramide (HMPA) can break up enolate aggregates and increase reactivity, though its toxicity requires careful handling.

The final steps of converting the intermediate ester to the carboxylic acid and isolating it are frequent sources of significant yield loss.

  • Potential Cause: Incomplete Hydrolysis or Emulsion Formation.

    • Scientific Rationale: Saponification (base-mediated hydrolysis) of the ester to the carboxylate salt, followed by acidification, is the standard procedure. If hydrolysis is incomplete, you will have a difficult-to-separate mixture of ester and acid. During the work-up, the carboxylate salt can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction, making phase separation nearly impossible.

    • Troubleshooting & Solutions:

      • Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., NaOH or KOH in a water/alcohol mixture) and allow adequate reaction time, sometimes with gentle heating, to ensure the ester is fully consumed. Monitor the reaction by Thin Layer Chromatography (TLC).

      • Proper Acidification and Extraction: After hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate, making it soluble in organic solvents. Use a solvent like 2-MeTHF for extraction; its low miscibility with water provides very clean phase separations compared to THF.[4][5]

      • Breaking Emulsions: If emulsions form, adding brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase. Centrifugation or filtration through a pad of Celite can also be effective.

Troubleshooting Summary Table
Problem Potential Cause Suggested Solution
No or little product formation Inactive base; wet reagents/solvents.Use freshly prepared/titrated base; ensure strictly anhydrous conditions.
Complex mixture of byproducts Reaction temperature too high; incorrect stoichiometry.Maintain strict temperature control (-78 °C); carefully control reagent stoichiometry.
Significant starting material remains Incomplete deprotonation; insufficient reaction time.Use 1.05-1.1 eq. of base; allow sufficient time for enolate formation before adding the electrophile.
Difficulty separating layers during work-up Emulsion formation.Use 2-MeTHF for extraction; add brine to the aqueous layer to break emulsions.
Product is an inseparable oil Incomplete hydrolysis; presence of impurities.Ensure complete saponification (monitor by TLC); purify via distillation or chromatography.

Frequently Asked Questions (FAQs)

Q2: What is the most reliable synthetic pathway for this compound?

The α-alkylation of a tetrahydrofuran-2-carboxylate ester is a robust and well-precedented method for this class of compound. The general workflow is reliable and allows for modularity if other alkyl groups are desired.

DOT Diagram: Synthetic Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Ethyl Tetrahydrofuran-2-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate 1. LDA, 2-MeTHF, -78 °C AlkylatedEster Ethyl 2-Methyltetrahydrofuran-2-carboxylate Enolate->AlkylatedEster 2. CH3I, -78 °C to RT FinalProduct This compound AlkylatedEster->FinalProduct 3. NaOH/H2O, then H+ Workup Aqueous Work-up & Extraction FinalProduct->Workup Purify Distillation or Chromatography Workup->Purify QC Quality Control (NMR, MS) Purify->QC

Caption: General workflow for the synthesis of the target acid.

Q3: I see multiple spots on my TLC plate after alkylation. What could they be?

Besides your desired mono-alkylated product and unreacted starting material, you might be seeing:

  • Di-alkylated Product: If the mono-alkylated product is deprotonated again and reacts with another equivalent of methyl iodide. This is more likely if too much base or methylating agent is used.

  • C- vs. O-Alkylation Products: While C-alkylation is heavily favored for lithium enolates, a small amount of O-alkylation (forming a ketene acetal) is possible, which would hydrolyze back to the starting ester during work-up.

  • Aldol Condensation Product: The enolate can potentially react with the ester carbonyl of the starting material, leading to a β-keto ester dimer. This is minimized by slow addition of the starting ester to the base solution at -78 °C.

DOT Diagram: Troubleshooting Logic

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification Steps workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes fix_reagents Use Anhydrous Solvents, Titrate Base reagents_ok->fix_reagents No conditions_ok->check_workup Yes fix_conditions Strictly Maintain -78°C, Optimize Time conditions_ok->fix_conditions No fix_workup Use Brine, Extract with 2-MeTHF workup_ok->fix_workup No success Yield Improved workup_ok->success Yes fix_reagents->check_reagents fix_conditions->check_conditions fix_workup->check_workup

Caption: A logical flow for troubleshooting low yields.

Q4: How do I confirm the identity and purity of my final product?

A combination of standard analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see characteristic shifts for the methyl group (singlet), the diastereotopic protons on the furan ring, and the absence of the ester's ethyl/methyl group signals. The carboxylic acid proton will be a broad singlet.

    • ¹³C NMR: The key signal will be the carboxylic acid carbon (~175-185 ppm) and the quaternary carbon at position 2.

  • Mass Spectrometry (MS): To confirm the molecular weight (130.14 g/mol ).

  • Infrared Spectroscopy (IR): Look for a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹) characteristic of a carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify impurities.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.

  • Preparation of LDA: In a flame-dried, three-neck flask under Argon, add anhydrous 2-MeTHF (10 volumes) and diisopropylamine (1.1 eq.). Cool the flask to -78 °C. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add ethyl tetrahydrofuran-2-carboxylate (1.0 eq.) to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. After addition, allow the mixture to stir at -78 °C for 1 hour before slowly warming to room temperature and stirring overnight.

  • Quench: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ethyl 2-methyltetrahydrofuran-2-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH (3-4 eq. of NaOH). Stir at 40-50 °C until TLC analysis shows complete consumption of the ester.

  • Acidification: Cool the mixture to 0 °C and slowly acidify with cold 2M HCl to pH 2.

  • Final Extraction: Extract the aqueous layer three times with 2-MeTHF. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude acid by vacuum distillation or silica gel chromatography to obtain the final product.

Protocol 2: Purification of 2-MeTHF as a Solvent

If using 2-MeTHF as a solvent for sensitive reactions, it must be purified to remove stabilizers and peroxides.[7]

  • Peroxide Removal: Wash the 2-MeTHF with an aqueous solution of ferrous sulfate, then with sodium bisulfate, and finally with water.[7]

  • Drying: Pre-dry the solvent with solid potassium hydroxide (KOH).

  • Distillation: Reflux the pre-dried solvent over sodium metal with benzophenone indicator until a persistent blue or purple color indicates it is anhydrous and oxygen-free. Distill under an inert atmosphere. Store over molecular sieves.

References

improving enantiomeric excess in 2-Methyltetrahydrofuran-2-carboxylic acid resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Methyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical separation process. Our focus is on practical, actionable solutions to common challenges, grounded in established stereochemical principles.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common initial queries regarding the resolution of this compound, primarily through diastereomeric salt crystallization.

Q1: What is the primary mechanism for resolving racemic this compound?

A1: The most common and industrially scalable method is diastereomeric salt crystallization .[1][2] This process involves reacting the racemic mixture of the carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent).[3] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts. Diastereomers are not mirror images and thus possess different physical properties, most critically, different solubilities in a given solvent system.[4][5] This solubility difference allows for the selective crystallization of one diastereomeric salt, while the other remains in the mother liquor.[6] The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acidification) to yield the desired, enantiomerically enriched this compound.[3][7]

Q2: How do I select an appropriate chiral resolving agent for a carboxylic acid like this one?

A2: Selecting the right resolving agent is the most critical step and often requires empirical screening.[1] The ideal agent should be:

  • Optically Pure: To avoid complicating the diastereomeric mixture.[4]

  • Readily Available & Inexpensive: Especially for large-scale applications.[4]

  • Forms a Stable, Crystalline Salt: The ability to form a well-defined crystal lattice is essential for separation.[4]

  • Easily Recoverable: The agent should be easily removed after the resolution and ideally recycled.[4]

For carboxylic acids, chiral amines are the resolving agents of choice.[3] A screening process is highly recommended.

Table 1: Common Chiral Amine Resolving Agents for Carboxylic Acids

Resolving AgentClassTypical Application Notes
(R)- or (S)-1-PhenylethylaminePrimary AmineWidely used, commercially available, and often effective.
(+)- or (-)-EphedrineAmino AlcoholCan form strong hydrogen bonds, influencing crystal packing.
(+)- or (-)-PseudoephedrineAmino AlcoholDiastereomer of ephedrine, may offer different solubility profiles.
BrucineAlkaloidA rigid, complex structure that can provide excellent chiral discrimination but is toxic.
(1R,2S)- or (1S,2R)-2-Amino-1,2-diphenylethanolAmino AlcoholOffers multiple interaction points for salt formation.[5]
DehydroabietylaminePrimary AmineDerived from a natural product, useful for resolving various acids.

Q3: Why is 2-Methyltetrahydrofuran (2-MeTHF) itself a noteworthy solvent in organic chemistry?

A3: 2-Methyltetrahydrofuran (2-MeTHF) is considered a "green" solvent and a superior alternative to Tetrahydrofuran (THF) for several reasons. It is derived from renewable resources like levulinic acid.[8][9][10] Its higher boiling point allows for a wider range of reaction temperatures, and its lower miscibility with water simplifies aqueous workups and extractions.[8][10] While it can be used as the bulk solvent for the resolution itself, its properties should be carefully considered in the context of diastereomeric salt solubility.

Part 2: Troubleshooting Guide for Low Enantiomeric Excess (e.e.)

This section provides a question-and-answer guide to diagnosing and solving the most common issue in chiral resolution: suboptimal enantiomeric excess.

Q4: My final product has a low enantiomeric excess (<90% e.e.). What are the most likely causes and how do I fix it?

A4: Low enantiomeric excess is almost always a problem of insufficient difference in solubility between the two diastereomeric salts in your chosen solvent system. This leads to co-crystallization of the undesired diastereomer. Here is a systematic approach to troubleshooting this issue.

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low e.e. Observed solubility Are the diastereomeric salts' solubilities sufficiently different? start->solubility recrystallize Perform Recrystallization(s) of the Diastereomeric Salt solubility->recrystallize  Initial Strategy re_evaluate Re-evaluate e.e. (Chiral HPLC) recrystallize->re_evaluate solvent_screen Screen a New Set of Solvents (Vary Polarity & Functionality) re_evaluate->solvent_screen e.e. Still Low success High e.e. Achieved re_evaluate->success e.e. Improved to >98% agent_screen Screen Different Chiral Resolving Agents solvent_screen->agent_screen No Improvement temp_profile Optimize Cooling Profile (Slower Cooling, Isothermal Aging) solvent_screen->temp_profile Improvement Seen agent_screen->temp_profile temp_profile->success Optimization Successful

Caption: A systematic workflow for troubleshooting and improving low enantiomeric excess.

Q5: How do I perform an effective solvent screening?

A5: The goal is to find a solvent or solvent mixture where one diastereomeric salt is sparingly soluble and the other is highly soluble.[11] A systematic screen is the most efficient approach.

Protocol: Microplate Solvent Screening for Diastereomeric Salt Resolution
  • Preparation: In separate vials, prepare stock solutions of your racemic this compound and your chosen chiral resolving agent in a volatile, highly-solvating solvent like methanol.

  • Salt Formation: In a 96-well microplate, dispense equimolar amounts of the acid and resolving agent solutions into each well.[11] Allow the plate to stir for 1-2 hours to ensure complete salt formation.

  • Solvent Removal: Evaporate the methanol completely, leaving the dry diastereomeric salt mixture in each well.

  • Screening Solvent Addition: Add a different candidate solvent or solvent mixture (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, and mixtures thereof) to each column of the plate.[11]

  • Equilibration: Seal the plate and allow it to stir or agitate at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours.[12] This allows the system to reach thermodynamic equilibrium.

  • Analysis: Carefully take samples from both the supernatant (mother liquor) and any solid precipitate. Analyze the composition of each by a suitable method, like chiral HPLC, after removing the resolving agent.[12] The ideal solvent will show a high concentration of one diastereomer in the solid phase and a high concentration of the other in the liquid phase.

Q6: I've tried several solvents with my chosen resolving agent and the e.e. is still poor. What's next?

A6: If extensive solvent screening fails, the intrinsic solubility difference between the diastereomeric salts formed with your current resolving agent is likely too small. The most logical next step is to screen for a different resolving agent .[12] A different chiral base will form a completely new set of diastereomeric salts with different crystal packing energies and, consequently, different solubility profiles. Refer back to the list in Table 1 and select 2-3 new candidates to test with your best solvent system from the previous screen.

Q7: Can I improve the e.e. of my crystallized salt without starting over?

A7: Yes. If you have isolated a diastereomeric salt with moderate enantiomeric purity, you can often improve it significantly by recrystallization . Dissolve the isolated salt in a minimal amount of a suitable hot solvent (the same one used for the resolution or a slightly better solvent) and allow it to cool slowly. The crystals that form will be enriched in the less soluble diastereomer, while the more soluble one will be concentrated in the mother liquor. This process can be repeated until the desired enantiomeric excess is achieved, though you will lose some yield with each step.

Q8: How does temperature and cooling rate affect enantiomeric excess?

A8: Temperature control is crucial for maximizing both yield and purity.

  • Kinetics vs. Thermodynamics: Rapid cooling ("crashing out") can trap impurities and the undesired diastereomer in the crystal lattice, leading to lower e.e. Slow, controlled cooling allows the crystallization process to remain closer to thermodynamic equilibrium, favoring the formation of the most stable (and often purest) crystals of the less soluble salt.[12]

  • Optimization Strategy: Try a slower, linear cooling ramp. You can also incorporate an "isothermal aging" step, where the solution is held at a specific temperature for several hours to allow the system to equilibrate before cooling further. Determining the solubility curve of your diastereomeric salts at various temperatures can provide critical data for designing an optimal cooling profile.[6][12]

Part 3: Advanced Strategies & Methodologies

Q9: My yield of the desired enantiomer is low (<40%). How can I improve this?

A9: In a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other half is the undesired enantiomer.[1] Low yields often mean that your desired diastereomeric salt has significant solubility in the mother liquor. While optimizing the solvent and temperature can help, a more advanced strategy is to recover and racemize the unwanted enantiomer from the mother liquor. This allows you to "recycle" it back into the starting racemic mixture for another resolution cycle, ultimately driving the overall yield of the desired enantiomer well above the 50% limit. Racemization conditions for the unwanted enantiomer would need to be developed, often involving treatment with a strong base.[4]

Q10: What are the essential analytical techniques for this process?

A10: Accurate analysis is non-negotiable for optimizing a chiral resolution.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of your final product after the resolving agent has been removed.[12] It is also invaluable for analyzing the composition of the diastereomeric salts during screening experiments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the formation of the diastereomeric salts and to check the purity of the isolated material. In some cases, chiral shift reagents can be used to determine e.e., though this is often less precise than chiral HPLC.[12]

General Workflow for Diastereomeric Salt Resolution

G racemate Racemic (R/S)-Acid in Solution agent Add (R)-Chiral Resolving Agent racemate->agent salts Formation of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt agent->salts crystallization Selective Crystallization (Cooling & Equilibration) salts->crystallization filtration Filtration crystallization->filtration solid Solid: Enriched in Less Soluble (R,R)-Salt filtration->solid liquid Mother Liquor: Enriched in More Soluble (S,R)-Salt filtration->liquid acidification_solid Acidification (e.g., HCl) solid->acidification_solid acidification_liquid Acidification (e.g., HCl) liquid->acidification_liquid product Desired (R)-Acid (High e.e.) acidification_solid->product waste Unwanted (S)-Acid (for recovery/racemization) acidification_liquid->waste

Caption: The overall experimental workflow for a typical diastereomeric salt resolution.

References

Technical Support Center: Stability of 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 2-Methyltetrahydrofuran-2-carboxylic acid (2-MeTHF-2-COOH). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and clear protocols for working with this compound, particularly concerning its stability in acidic environments.

Overview & General Stability Profile

This compound is a heterocyclic compound featuring a saturated ether ring, a structural motif common in pharmaceuticals and specialty chemicals. The parent solvent, 2-Methyltetrahydrofuran (2-MeTHF), is known for its enhanced stability compared to Tetrahydrofuran (THF), especially under acidic and basic conditions.[1][2][3][4] However, the introduction of a carboxylic acid group at the C2 position, adjacent to the ether oxygen, significantly influences the molecule's reactivity.

While generally stable under neutral and mildly acidic conditions, 2-MeTHF-2-COOH is susceptible to degradation under strong acidic conditions, primarily through acid-catalyzed ring-opening hydrolysis. Understanding the mechanism and kinetics of this degradation is critical for its successful application in synthesis, workups, and formulation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 2-MeTHF-2-COOH in acidic media.

Q1: What is the primary degradation pathway for 2-MeTHF-2-COOH in strong acid?

A: The primary degradation pathway is an acid-catalyzed ring-opening hydrolysis.[5] The mechanism involves two key steps:

  • Protonation: The ether oxygen is protonated by a strong acid (e.g., HCl, H₂SO₄), transforming the hydroxyl group into a much better leaving group (H₂O).[5][6]

  • Nucleophilic Attack & Cleavage: A nucleophile, typically water present in the acidic medium, attacks one of the α-carbons (C2 or C5). This results in the cleavage of the C-O bond and the opening of the tetrahydrofuran ring. The likely product is 5-hydroxy-5-methyl-4-oxohexanoic acid, following tautomerization of the initial intermediate.

Q2: How does the stability of 2-MeTHF-2-COOH compare to its parent solvent, 2-MeTHF?

A: 2-MeTHF is noted for being more stable to acid degradation than THF.[1] However, the presence of the C2-carboxylic acid in 2-MeTHF-2-COOH introduces an electron-withdrawing group that can influence the electron density on the ether oxygen. While this may slightly decrease the rate of initial protonation, the overall molecule remains susceptible to ring-opening under forcing acidic conditions (e.g., high acid concentration, elevated temperatures), a known reaction for cyclic ethers.[7]

Q3: At what pH does significant degradation typically begin?

A: Significant degradation is generally expected under strongly acidic conditions, typically at pH < 2. The rate of degradation is highly dependent on several factors, including:

  • Temperature: Higher temperatures dramatically accelerate the rate of hydrolysis.

  • Acid Strength & Concentration: Stronger acids (e.g., H₂SO₄, HI) and higher concentrations will increase the rate of cleavage.[5]

  • Reaction Time: Prolonged exposure to acidic conditions will lead to greater degradation. For sensitive applications, it is crucial to perform a stability study under your specific experimental conditions. (See Section 4 for a sample protocol).

Q4: What are the expected degradation products I should look for analytically (e.g., by HPLC, LC-MS)?

A: The primary degradation product from ring-opening would be a linear, bifunctional molecule. The expected product is 5-hydroxy-5-methyl-4-oxohexanoic acid (MW: 148.16 g/mol , from the addition of one water molecule to the parent compound, MW: 130.14 g/mol ). You should monitor for a new, more polar peak in your chromatogram and look for the corresponding mass in your mass spectrometry data.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during experiments involving 2-MeTHF-2-COOH under acidic conditions.

Observed Problem Potential Cause Recommended Solution
Low reaction yield after acidic workup or purification. The target compound is degrading during the acidic step.Minimize Contact Time: Perform the acidic wash or extraction as quickly as possible. • Reduce Temperature: Conduct the acidic step at a lower temperature (e.g., 0-5 °C) to slow the degradation kinetics. • Use Weaker Acids: If permissible for your process, use a weaker organic acid (e.g., citric acid, acetic acid) or a buffered acidic solution instead of strong mineral acids. • Alternative Purification: Consider non-acidic purification methods like crystallization, distillation, or chromatography with a neutral mobile phase.
Appearance of a new, significant impurity peak in HPLC analysis post-reaction. This is likely the ring-opened degradation product.Confirm Identity: Use LC-MS to check if the mass of the impurity peak corresponds to the hydrated product (M+18). • Optimize Conditions: Refer to the solutions for "Low reaction yield" to mitigate the degradation. • Develop a Stability Profile: Run a time-course experiment under your reaction/workup conditions to quantify the rate of degradation and define a stable processing window. (See Protocol below).
Inconsistent reaction outcomes or variable purity. The stability of 2-MeTHF-2-COOH is highly sensitive to minor variations in acid concentration, temperature, or time.Standardize Procedures: Ensure that the amount of acid, temperature, and duration of acidic steps are strictly controlled and documented for every run. • Buffer the System: If possible, use a pH buffer (e.g., citrate buffer) to maintain a consistent pH throughout the process, rather than relying on a specific concentration of a strong acid.

Experimental Protocol: Assessing Stability in Acidic Media

This protocol provides a robust framework for quantifying the stability of 2-MeTHF-2-COOH under your specific process conditions.

Objective: To determine the degradation rate of 2-MeTHF-2-COOH at a given pH and temperature over time.

Materials:

  • This compound (of known purity)

  • Acidic solution of interest (e.g., 1M HCl, 0.5M H₂SO₄)

  • Quenching solution (e.g., 2M NaOH or saturated NaHCO₃)

  • Internal standard (IS) (a stable, non-reactive compound for HPLC quantification)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Thermostatted reaction vessel or water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2-MeTHF-2-COOH and the internal standard in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • Place a known volume of the acidic solution into a thermostatted vessel set to the desired experimental temperature (e.g., 25 °C, 50 °C).

  • Initiation (t=0):

    • Add a small aliquot of the 2-MeTHF-2-COOH/IS stock solution to the acidic medium to achieve the target starting concentration.

    • Immediately withdraw the first sample (t=0), and quench it by adding it to a vial containing a predetermined excess of the quenching solution. This neutralizes the acid and halts the degradation.

  • Time-Point Sampling:

    • Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Immediately quench each sample as described in step 3.

  • Sample Analysis:

    • Analyze all quenched samples by HPLC.

    • Calculate the ratio of the peak area of 2-MeTHF-2-COOH to the peak area of the internal standard for each time point.

  • Data Analysis:

    • Normalize the area ratios to the t=0 sample.

    • Plot the percentage of remaining 2-MeTHF-2-COOH against time to determine the degradation profile.

Workflow & Data Visualization

The following diagrams illustrate the degradation pathway and the experimental workflow.

G cluster_mech Degradation Pathway A 2-MeTHF-2-COOH B Protonated Ether A->B + H+ C Ring-Opened Intermediate (Carbocation) B->C Ring Cleavage D Final Product (5-hydroxy-5-methyl-4-oxohexanoic acid) C->D + H2O - H+

Caption: Acid-catalyzed ring-opening of 2-MeTHF-2-COOH.

G cluster_workflow Stability Study Workflow start Prepare Stock Solution (Substrate + Internal Std) setup Equilibrate Acidic Medium to Target Temperature start->setup initiate Add Stock to Acid (t=0) Immediately Quench First Sample setup->initiate sampling Withdraw & Quench Samples at Timed Intervals initiate->sampling analysis Analyze All Samples by HPLC sampling->analysis data Plot % Remaining vs. Time analysis->data end Determine Degradation Rate data->end

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Degradation Pathways of 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyltetrahydrofuran-2-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments focused on the degradation of this compound. Recognizing the unique challenges posed by this molecule, which combines a stable cyclic ether moiety with a reactive carboxylic acid group, this resource moves beyond generic protocols to offer a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the study of this compound degradation.

Q1: What are the likely primary degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which includes a stable ether linkage and a carboxylic acid functional group, several degradation pathways can be anticipated under forced degradation conditions, as recommended by ICH guidelines.[1]

  • Hydrolytic Degradation: The ether linkage in the tetrahydrofuran ring is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond may occur, leading to ring-opening. The carboxylic acid group itself is stable to hydrolysis.

  • Oxidative Degradation: The tertiary carbon atom attached to both the oxygen and the carboxyl group is a potential site for oxidative attack.[2] Oxidation could lead to the formation of hydroperoxides, which may further decompose to various ring-opened products. The degradation of the parent compound, 2-methyltetrahydrofuran (2-MeTHF), is known to be initiated by the formation of peroxides.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a plausible degradation pathway, especially if the compound is in a solid state or a non-polar solvent.[4] This would result in the formation of 2-methyltetrahydrofuran.

  • Photodegradation: Saturated ethers are generally photolytically stable. However, the presence of the carboxylic acid group might influence its photochemical behavior. Experiments under controlled light exposure (as per ICH Q1B) are necessary to determine its photosensitivity.

Q2: I am not seeing any degradation of my compound under mild acidic or basic conditions. Is this expected?

A2: Yes, this is not unexpected. The parent solvent, 2-methyltetrahydrofuran (2-MeTHF), is known for its remarkable stability under both acidic and alkaline conditions.[3] This stability is attributed to the electron-donating effect of the methyl group, which strengthens the C-O bonds of the ether. It is likely that this compound retains much of this stability. To induce degradation, you will likely need to employ more stringent conditions, such as higher concentrations of acid or base (e.g., >1N HCl or NaOH) and elevated temperatures (e.g., >60°C).[5]

Q3: What are the potential challenges in developing a stability-indicating HPLC method for this compound?

A3: Developing a stability-indicating method for this compound presents a few key challenges:

  • Co-elution of Degradants: Some potential degradation products, such as ring-opened diols or aldehydes, may have similar polarities to the parent compound, leading to co-elution.[6]

  • Lack of Chromophores: The parent compound and many of its potential aliphatic degradation products lack strong UV chromophores, making detection by standard UV-Vis detectors challenging.

  • Volatility of Degradants: If decarboxylation occurs, the resulting 2-methyltetrahydrofuran is volatile and may be difficult to detect and quantify by HPLC.

To overcome these, consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with your HPLC.[6] For volatile degradants, Headspace Gas Chromatography (HS-GC) would be a more appropriate analytical technique.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your degradation studies.

Problem Potential Cause Troubleshooting Steps
No degradation observed after stress testing. Stress conditions are too mild.- Increase the concentration of the stressor (acid, base, oxidant).- Increase the temperature of the reaction.- Extend the duration of the stress test.[1]
Mass balance is poor (sum of parent and degradants is <90%). - Formation of non-UV active or volatile degradants.- Adsorption of the compound or degradants onto the container surface.- Use a mass-sensitive detector (e.g., LC-MS, CAD) to check for non-UV active compounds.- Analyze samples using HS-GC to detect volatile compounds like 2-methyltetrahydrofuran.- Use silanized glassware to minimize adsorption.
Multiple, small, and poorly resolved peaks in the chromatogram. - Complex degradation mixture with isomers.- Secondary degradation of primary products.- Optimize HPLC method: try different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients.- Analyze samples at earlier time points to identify primary degradants before they degrade further.[7]
Inconsistent results between replicate experiments. - Inadequate control of experimental parameters.- Instability of degradation products.- Ensure precise control of temperature, pH, and concentration of reagents.- Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

III. Postulated Degradation Pathways & Methodologies

While specific degradation pathways for this compound are not extensively documented in the literature, we can postulate likely routes based on the degradation of related compounds like tetrahydrofuran (THF) and other furan derivatives.[8][9]

A. Postulated Chemical Degradation Pathways

The following diagram illustrates potential degradation pathways under various stress conditions.

G cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent 2-Methyltetrahydrofuran- 2-carboxylic acid ring_opened Ring-Opened Hydroxy Acid parent->ring_opened Strong Acid, Heat hydroperoxide Hydroperoxide Intermediate parent->hydroperoxide Oxidizing Agent (e.g., H2O2) decarboxylated 2-Methyltetrahydrofuran parent->decarboxylated High Temperature oxidative_ring_opened Oxidative Ring-Opened Products hydroperoxide->oxidative_ring_opened Decomposition G parent 2-Methyltetrahydrofuran- 2-carboxylic acid hydroxylated Hydroxylated Intermediate parent->hydroxylated Monooxygenase ring_cleavage Ring-Cleaved Intermediate (Aldehyde/Acid) hydroxylated->ring_cleavage Dehydrogenase/ Isomerase central_metabolism Central Metabolism ring_cleavage->central_metabolism Further Oxidation

References

Technical Support Center: Scale-Up of 2-Methyltetrahydrofuran-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Methyltetrahydrofuran-2-carboxylic acid (CAS 61449-65-8). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As a key heteroaryl intermediate in the development of treatments for parasitic diseases, robust and scalable access to this compound is critical[1].

This document provides in-depth troubleshooting advice and scientifically grounded protocols, moving beyond simple instructions to explain the underlying chemical principles that govern success at scale.

Section 1: Overview of the Recommended Synthesis Pathway

The most direct and scalable route to this compound involves the formation of a Grignard reagent from a 2-halo-2-methyltetrahydrofuran precursor, followed by carboxylation with carbon dioxide. This method is robust, high-yielding, and leverages well-understood organometallic principles.

The choice of solvent is paramount. While Tetrahydrofuran (THF) is a traditional choice for Grignard reactions, its complete water miscibility complicates aqueous workups, especially at scale[2]. We strongly recommend the use of 2-Methyltetrahydrofuran (2-MeTHF) as the reaction solvent. 2-MeTHF is a bio-derived solvent with superior properties for this process, including a higher boiling point, lower water miscibility for simplified separations, and greater stability, which can lead to improved yields and a better safety profile[3][4].

The overall workflow is visualized below.

G cluster_prep Pre-Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Purification start_mat 2-Chloro-2-methyl- tetrahydrofuran grignard Grignard Formation (Exothermic Control) start_mat->grignard solvent_prep Dry 2-MeTHF Solvent (Moisture < 100 ppm) solvent_prep->grignard mg_prep Activate Magnesium Turnings (e.g., I2, heat) mg_prep->grignard carboxylation Carboxylation with CO2 (gas or solid) (Low Temperature) grignard->carboxylation quench Aqueous Quench (e.g., aq. NH4Cl) carboxylation->quench extraction Reactive Extraction (aq. NaOH) quench->extraction acidify Acidification & Re-extraction (aq. HCl / 2-MeTHF) extraction->acidify final Solvent Removal & Drying acidify->final product Final Product: 2-Methyltetrahydrofuran- 2-carboxylic acid final->product

Caption: Recommended workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Q1: My Grignard reaction fails to initiate or is very sluggish on a larger scale, even though it worked at the bench. What is the cause and how do I fix it?

A1: This is a classic scale-up challenge related to mass and heat transfer, as well as the purity of reagents at scale.

  • Causality: Grignard formation is an autocatalytic reaction occurring on the surface of the magnesium metal. At the bench scale, a small hot spot created by an initiator (like iodine or 1,2-dibromoethane) or vigorous stirring can quickly activate the entire batch. In a large reactor, the surface area-to-volume ratio is much lower, and achieving localized heating to overcome the activation energy is more difficult without risking a runaway reaction once it starts[5][6]. Furthermore, bulk quantities of solvent and starting materials may have higher levels of moisture, a potent inhibitor of Grignard reactions.

  • Troubleshooting Protocol:

    • Magnesium Activation: Ensure your magnesium turnings are rigorously activated. For larger scales, simple iodine addition may not be enough. Consider pre-treating the magnesium with a small amount of pre-formed Grignard reagent or using mechanical activation methods if your equipment allows.

    • Reagent Purity: Verify the water content of your 2-MeTHF solvent and alkyl halide is extremely low (<100 ppm is ideal). While 2-MeTHF is more tolerant of trace water than other solvents, this is still a critical parameter[7].

    • Initiation Strategy: Instead of adding all the magnesium at once, use a small portion in a concentrated solution of the alkyl halide to create an "igniter" batch. Once this small batch initiates (indicated by a gentle exotherm and bubble formation), you can then slowly add the remaining reactants.

    • Mechanical Stirring: Ensure your reactor's agitation is sufficient to keep the magnesium suspended and prevent it from settling at the bottom. Poor mixing is a common failure point at scale[8].

Q2: I'm experiencing a dangerous exotherm during Grignard formation in my 50L reactor. How can I control the reaction temperature effectively?

A2: Heat management is one of the most critical safety and process control considerations during scale-up.

  • Causality: The surface area of a reactor, which is responsible for heat dissipation, increases by the square of its radius, while its volume increases by the cube. This means a large reactor has a much lower capacity to dissipate heat per unit of volume compared to a small flask[6]. A reaction that is easily controlled with an ice bath at 1L scale can become an uncontrollable runaway at 50L.

  • Control Strategies:

    • Slow Addition: The most effective control method is to limit the rate of reaction by controlling the addition rate of the alkyl halide. The reaction can only proceed as fast as you add the limiting reagent. Use a high-quality pump for controlled, continuous addition.

    • Reverse Addition: Consider adding the magnesium turnings portion-wise to the solution of the alkyl halide. This is less common but can be an effective control strategy in some systems.

    • Solvent Volume (Dilution): Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this reduces throughput. A balance must be struck.

    • Jacket Cooling Capacity: Ensure your reactor's cooling system is rated for the calculated heat output of the reaction. Perform a thorough hazard analysis to calculate the maximum theoretical exotherm before attempting the scale-up[5].

Q3: My yield has dropped significantly after carboxylation, and I'm isolating a lot of a high-molecular-weight byproduct. What is happening?

A3: This strongly suggests a side reaction between the Grignard reagent and the desired product.

  • Causality: A Grignard reagent is a strong nucleophile and a strong base. The initial product of carboxylation is a magnesium carboxylate salt. If this salt is soluble and remains in the presence of unreacted Grignard reagent, the Grignard can attack the carbonyl of the salt, leading to the formation of a ketone after workup, which can then be attacked by another equivalent of Grignard reagent. This results in tertiary alcohols and other coupled byproducts[9].

  • Troubleshooting Protocol:

    • Inverse Addition & Temperature Control: The best way to mitigate this is through "inverse addition." Add the Grignard solution slowly to a slurry of solid carbon dioxide (dry ice) in 2-MeTHF at low temperature (-78 °C). This ensures that the Grignard reagent is always the limiting reagent and is immediately consumed by a large excess of CO2, preventing it from reacting with the product salt[9].

    • CO2 Delivery: For larger scales, bubbling CO2 gas through the solution is an option, but dispersion can be poor. Using crushed dry ice provides a high surface area and helps maintain low temperatures. Ensure the dry ice is free of condensed water.

    • Reaction Monitoring: Monitor the reaction for the disappearance of the Grignard reagent using an in-process control like a quench-and-titration method (e.g., with iodine). Do not proceed to warmup until all the Grignard has been consumed.

Q4: Purification by column chromatography is not economically viable at the multi-kilogram scale. What are my alternatives for isolating the final product?

A4: For an acidic product like this compound, reactive extraction is the ideal non-chromatographic purification method.

  • Causality: The carboxylic acid functional group allows the molecule's solubility to be switched by changing the pH. It is soluble in organic solvents in its protonated (acidic) form and soluble in water in its deprotonated (salt) form. Neutral impurities (like unreacted starting material or Wurtz coupling byproducts) will not exhibit this solubility switch[10].

  • Detailed Protocol: Reactive Extraction

    • Initial Quench: After the carboxylation is complete and the reaction is quenched with a mild acid (e.g., ammonium chloride solution), separate the organic (2-MeTHF) phase.

    • Base Extraction: Extract the 2-MeTHF phase multiple times with a dilute aqueous base solution (e.g., 1-2 M NaOH or K2CO3). The target carboxylic acid will be deprotonated and move into the aqueous phase, while neutral organic impurities will remain in the 2-MeTHF phase.

    • Phase Separation: Combine the aqueous extracts. At this stage, you can perform a "back-extraction" with a fresh portion of an organic solvent (like MTBE or more 2-MeTHF) to remove any traces of neutral impurities that may have been carried over.

    • Acidification & Re-extraction: Cool the combined aqueous phase in an ice bath and slowly acidify it with a strong acid (e.g., 6 M HCl) to a pH of ~1-2. The carboxylate salt will be protonated, and the desired carboxylic acid will precipitate or form an oil.

    • Final Extraction: Extract the acidified aqueous phase with a fresh organic solvent (2-MeTHF is a good choice). The pure product will now move back into the organic phase.

    • Final Processing: Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

This method avoids costly silica gel and large volumes of chromatography solvents, making it highly scalable and economical.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is 2-MeTHF considered a "green" solvent and what are its practical advantages over THF for this process?

A: 2-MeTHF is considered a green solvent primarily because it can be derived from renewable, non-food biomass sources like corncobs and bagasse[4][11][12]. Its advantages over THF are summarized in the table below.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Scale-Up Advantage
Source PetrochemicalRenewable Biomass[3]Improved process sustainability.
Boiling Point 66 °C80 °C[12]Allows for higher reaction temperatures; less solvent loss.
Water Solubility Fully Miscible14 g / 100 g[13]Drastically simplifies aqueous workup; allows for phase separation without adding a second organic solvent.
Stability Prone to peroxide formation; reacts with strong bases[14].More stable to peroxides and strong bases[3][13].Improved safety and potential for higher yields with organometallics.
Azeotrope w/ Water NoYes (at 71 °C, 10% water)Facilitates solvent drying and recycling via distillation.

Q: What are the primary safety considerations when scaling this synthesis?

A: The primary hazards are the flammability of 2-MeTHF and the highly exothermic nature of the Grignard reaction.

  • Flammability: 2-MeTHF is highly flammable[12]. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with intrinsically safe equipment (spark-proof stirrers, etc.). Ensure proper grounding of all equipment to prevent static discharge.

  • Exotherm Management: As discussed in the troubleshooting section, the Grignard formation is highly energetic. A detailed safety review (e.g., a Process Hazard Analysis) is essential before scale-up to ensure adequate cooling capacity and to have a contingency plan for cooling failure[5].

  • Quenching: Quenching unreacted magnesium and Grignard reagent can be hazardous. The quench should always be done slowly, with adequate cooling, and by adding the reaction mixture to the quenching solution (not the other way around) to maintain control.

Q: How can I design a process that minimizes waste?

A: Adopting green chemistry principles is key.

  • Solvent Choice: Using 2-MeTHF is the first step. Its partial water miscibility allows for easy recovery and recycling via distillation, reducing solvent waste[2][13].

  • Purification Method: Employing reactive extraction instead of chromatography eliminates silica gel waste and dramatically reduces the volume of purification solvents.

  • Atom Economy: Optimize reaction stoichiometry to minimize excess reagents that need to be removed and discarded later.

Section 4: Troubleshooting Logic Flow

When encountering low yields, a systematic approach is necessary to diagnose the root cause. The following decision tree illustrates a logical troubleshooting workflow.

Caption: Decision tree for troubleshooting low yield in the scale-up process.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Methyltetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Methyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting advice for the analytical challenges you may encounter. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring your impurity profiling is robust, reliable, and compliant with regulatory expectations.

The Criticality of Impurity Profiling

In pharmaceutical development, ensuring the purity of a drug substance is paramount to its safety and efficacy.[1][2] Impurities can arise from the manufacturing process, degradation over time, or storage conditions.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established strict guidelines for the control of these impurities.[1][3] Understanding and adhering to these guidelines, particularly ICH Q3A for new drug substances, is essential for successful regulatory submissions.[4][5]

This guide will walk you through the essential analytical techniques and strategies to confidently identify, quantify, and control impurities in your this compound samples.

Understanding the Regulatory Landscape: ICH Thresholds

Before delving into the methods, it's crucial to understand the impurity thresholds defined by ICH Q3A, as they dictate the required analytical rigor.[1][4]

Threshold Type Definition Typical Value (for max daily dose ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be confirmed.> 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity's biological safety must be established.> 0.15% or 1.0 mg/day intake (whichever is lower)
Data synthesized from ICH Q3A guidelines.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential impurities I should anticipate when working with this compound?

Answer: A thorough understanding of potential impurities begins with the synthesis route and stability of the molecule. While your specific synthesis process is key, we can anticipate several classes of impurities:

  • Process-Related Impurities: These are derived directly from the manufacturing process.

    • Unreacted Starting Materials: The precursors used to synthesize the final molecule.

    • Intermediates: Partially formed molecules from the reaction sequence. Given that the related solvent, 2-Methyltetrahydrofuran (2-MeTHF), is often synthesized from levulinic acid or furfural, intermediates from similar pathways could be present, such as γ-valerolactone (GVL) or 1,4-pentanediol.[6][7][8]

    • Byproducts: Resulting from side reactions inherent to the chosen chemistry.

  • Degradation Products: These form during manufacturing or upon storage due to factors like heat, light, oxidation, or hydrolysis.[2][9] For a carboxylic acid, potential degradation could involve decarboxylation or reactions involving the ether linkage.

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed. The parent solvent, 2-MeTHF, is a common "green" solvent and could itself be a residual impurity.[7][10][11] All residual solvents must be controlled according to ICH Q3C guidelines.[1][12]

Below is a logical workflow for identifying and controlling these impurities.

Impurity_Control_Strategy cluster_0 Phase 1: Identification cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Monitoring & Control Synthesis Analyze Synthesis Route Potential_Impurities List Potential Impurities (Process-related, Degradants) Synthesis->Potential_Impurities Stress Conduct Stress Studies (Heat, Light, pH, Oxidation) Stress->Potential_Impurities Develop_Method Develop & Validate Method (HPLC, GC-MS) per ICH Q2(R2) Potential_Impurities->Develop_Method Specificity Ensure Specificity: Method resolves all impurities from API and each other. Develop_Method->Specificity Analyze_Batches Analyze Batches (Clinical, Stability, Commercial) Specificity->Analyze_Batches Impurity_Profile Establish Impurity Profile Analyze_Batches->Impurity_Profile Compare_Thresholds Compare to ICH Thresholds (Report, Identify, Qualify) Impurity_Profile->Compare_Thresholds Specification Set Specifications in Drug Substance Release Compare_Thresholds->Specification

Caption: Impurity Identification and Control Strategy Workflow.

Q2: Which analytical technique should I start with for routine purity testing? HPLC or GC?

Answer: For a non-volatile, polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is unequivocally the primary technique for purity and impurity analysis.

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Direct analysis of a carboxylic acid by GC is problematic due to its low volatility and high polarity, which leads to poor peak shape and potential decomposition in the hot injector. While GC-MS can be used after a chemical derivatization step (e.g., methylation) to make the analyte volatile, this adds complexity and potential for error.[13] Therefore, GC-MS is typically reserved for specific applications like analyzing for volatile impurities or residual solvents.

The following decision tree illustrates the selection process.

Method_Selection Start Analyze Impurities in This compound Q_Volatility Are the impurities expected to be volatile? Start->Q_Volatility GC_MS Use GC-MS (e.g., for residual solvents) Q_Volatility->GC_MS Yes HPLC Use HPLC with UV/DAD (Primary technique for API purity and non-volatile impurities) Q_Volatility->HPLC No / Unknown Q_Structure Q_Structure HPLC->Q_Structure Need to identify an unknown peak? LC_MS Use LC-MS for mass information or collect fraction for NMR. Q_Structure->LC_MS Yes Quantify Quantify against a reference standard. Q_Structure->Quantify No, just quantify NMR Use 1D/2D NMR for full structural elucidation. LC_MS->NMR Need definitive structural proof?

Caption: Decision Tree for Selecting the Right Analytical Technique.

Q3: I'm developing an HPLC method. What are the best starting conditions and how do I fix peak tailing?

Answer: This is a very common challenge. Peak tailing with acidic compounds is almost always due to secondary interactions with the stationary phase, which can be managed by controlling the mobile phase pH.

Experimental Protocol: Starting HPLC Method

This reverse-phase HPLC method is a robust starting point for your analysis.

  • Instrumentation: HPLC system with a UV/Diode-Array Detector (DAD).

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard for this type of analysis.[14]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: The acidic pH (~2.5-3.0) ensures the carboxylic acid group (pKa ≈ 3.76) is fully protonated.[15] In its neutral form, the analyte will interact with the C18 stationary phase in a well-behaved manner, producing sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD, monitoring at a wavelength appropriate for your molecule's chromophore (e.g., 210 nm if no strong chromophore is present).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • Start with a low percentage of organic solvent (e.g., 10% B) to retain the polar carboxylic acid.

    • Ramp up to a high percentage (e.g., 95% B) over 20-30 minutes to elute less polar impurities.

    • Include a hold at high organic content to wash the column, followed by re-equilibration at starting conditions.

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid to prevent peak tailing.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% to 95% B over 20 minProvides a broad elution window for impurities of varying polarity.
Detector UV/DAD @ 210 nmUniversal wavelength for compounds with limited chromophores.
Troubleshooting Guide: Common HPLC Issues
Problem Probable Cause Solution
Peak Tailing Analyte is partially ionized, causing secondary interactions with residual silanols on the column packing.Lower the pH of Mobile Phase A. Ensure the pH is at least 1.5-2 units below the analyte's pKa. Using 0.1% phosphoric acid will provide a more robustly low pH.
Poor Resolution Insufficient separation between the main peak and a closely eluting impurity.1. Decrease the gradient slope. Make the ramp from low to high organic slower to give peaks more time to separate. 2. Change the organic modifier. Switch from Acetonitrile (Solvent B) to Methanol. This changes the selectivity and can often resolve co-eluting peaks.
No Peak Detected Analyte is not being retained or is not eluting from the column.1. If not retained (elutes at void volume): The starting mobile phase is too strong. Lower the initial %B. 2. If not eluting: The mobile phase is too weak. Ensure the gradient goes to a high enough %B (e.g., 95-100%) and is held long enough to elute hydrophobic compounds.
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Run a blank gradient (injecting only mobile phase). If peaks appear, remake fresh mobile phase. If the issue persists, clean the injector port and needle.
Q4: An unknown impurity peak is above the identification threshold. How do I determine its structure?

Answer: When an impurity exceeds the identification threshold (e.g., >0.10%), you are required by regulatory guidelines to determine its structure.[1] This is a multi-step process combining chromatography and spectroscopy.

  • Mass Determination (LC-MS): The first step is to use Liquid Chromatography-Mass Spectrometry. By coupling your established HPLC method to a mass spectrometer, you can obtain the accurate mass of the impurity peak. This provides the molecular formula and is the single most important piece of information for proposing potential structures.

  • Structural Elucidation (NMR): For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[16][17]

    • Isolation: If the impurity is present in sufficient quantity (>0.5 mg), you can isolate it using preparative or semi-preparative HPLC.

    • Analysis: Dissolve the isolated fraction in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a suite of NMR experiments:

      • ¹H NMR: Provides information on the number and type of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal how the atoms are connected, allowing you to piece the structure together like a puzzle.

    • qNMR: Quantitative NMR (qNMR) can also be used to determine the purity of small organic molecules and identify impurities without the need for isolating them, provided a suitable certified internal standard is used.[16]

Q5: How do I validate my final analytical method?

Answer: Method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[18] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[19][20][21] For an impurity method, you must evaluate the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][19] This is typically demonstrated by spiking your sample with known impurities and showing they are all well-separated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. The LOQ must be at or below the reporting threshold (e.g., 0.05%).

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a blank sample with a known amount of the impurity and calculating the percent recovery.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

A successful validation demonstrates that your method is fit-for-purpose and will generate trustworthy data throughout the lifecycle of the drug product.[19]

Summary of Analytical Techniques

Technique Primary Use Case Strengths Limitations
HPLC-UV/DAD Quantitative analysis of purity and known/unknown impurities.Robust, reproducible, excellent for quantification.Requires chromophore for detection; limited structural information.
LC-MS Identification of unknown impurities; confirmation of known impurities.Provides molecular weight and fragmentation data for structural clues.Response can be non-linear; requires specific expertise.
GC-MS Analysis of volatile impurities and residual solvents.Excellent separation for volatile compounds; MS provides identification.Not suitable for non-volatile compounds like carboxylic acids without derivatization.
NMR Unambiguous structural elucidation of unknown impurities.Provides definitive structural information.[16][17]Requires higher sample quantity; complex data interpretation.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 2-Methyltetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methyltetrahydrofuran-2-carboxylic acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational NMR principles and comparative data from the parent scaffold, 2-methyltetrahydrofuran (2-MeTHF), to construct a predictive but scientifically rigorous interpretation. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure dictates spectral output.

The Importance of NMR in Structural Elucidation

NMR spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules. For a substituted heterocyclic compound like this compound, a derivative used in the development of treatments for parasitic diseases, NMR is indispensable.[1] It allows us to confirm the connectivity of atoms, understand the stereochemical environment, and verify the purity of a synthesized compound. The analysis that follows is built on comparing the known spectral data of the widely used, biomass-derived solvent 2-MeTHF with the expected perturbations introduced by a carboxylic acid functional group at the C2 position.[2][3]

Part 1: Foundational Analysis of the 2-Methyltetrahydrofuran (2-MeTHF) Scaffold

To predict the spectrum of the target molecule, we must first understand the NMR signature of its parent structure, 2-MeTHF. The substitution of a proton at C2 with a carboxylic acid group is the primary structural difference, and all expected spectral changes will be interpreted relative to this baseline.

¹H and ¹³C NMR Data for 2-Methyltetrahydrofuran (in CDCl₃)

The following table summarizes the reported experimental NMR data for 2-MeTHF.[4][5]

2-MeTHF Data Atom Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Methyl Group C6-H~1.23Doublet (d)~21.5
Ring Protons C2-H~3.94Multiplet (m)~76.5 (C2)
C3-H₂~1.89 / ~1.41Multiplet (m)~35.0 (C3)
C4-H₂~1.99Multiplet (m)~25.8 (C4)
C5-H₂~3.89 / ~3.71Multiplet (m)~67.5 (C5)

Note: The protons on the same carbon (geminal) and on adjacent carbons can be chemically non-equivalent, leading to complex multiplets.

Part 2: Predictive NMR Analysis of this compound

The introduction of a carboxylic acid group at the C2 position introduces significant electronic and structural changes. It replaces the C2 proton, creates a quaternary carbon center, and adds a highly deshielded carboxyl proton and carbon.

Molecular Structure and Atom Numbering

For clarity, the following diagram illustrates the structure of this compound with the IUPAC numbering scheme used throughout this analysis.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The presence of the electron-withdrawing carboxylic acid group will deshield (shift downfield) adjacent protons.

  • Carboxyl Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-13 ppm range.[6] Its chemical shift can be highly dependent on the solvent and concentration.

  • Methyl Protons (C6-H₃): The methyl group is no longer coupled to a proton on C2. Therefore, it will appear as a singlet. Being attached to the now quaternary C2, which is bonded to two oxygen atoms (one from the ring, one from the carboxyl group), these protons will be shifted downfield relative to their position in 2-MeTHF.

  • Ring Protons (C3, C4, C5): These protons will form a series of complex multiplets.

    • C3-H₂: These protons are closest to the new C2 substitution and will experience the strongest deshielding effect, shifting them significantly downfield.

    • C5-H₂: These protons are adjacent to the ring oxygen and will remain in a relatively downfield position, similar to 2-MeTHF.

    • C4-H₂: Being the most remote from the C2-substituents, these protons will be the most upfield of the ring protons.

Predicted ¹H Data Atom Position Predicted Shift (ppm) Predicted Multiplicity Rationale
Carboxyl C7-OH10.0 - 13.0Broad Singlet (br s)Acidic proton, solvent dependent.
Methyl C6-H₃1.4 - 1.6Singlet (s)Attached to quaternary C2; no H-H coupling.
Ring Protons C3-H₂2.0 - 2.4Multiplet (m)Deshielded by adjacent C2-COOH group.
C4-H₂1.8 - 2.1Multiplet (m)Farthest from C2-substituents.
C5-H₂3.8 - 4.1Multiplet (m)Adjacent to ring oxygen.
Predicted ¹³C NMR Spectrum

The ¹³C spectrum provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.

  • Carboxyl Carbon (C7): This carbon will be the most downfield signal, typically appearing in the 170-185 ppm region for carboxylic acids.[6]

  • Quaternary Carbon (C2): This carbon is bonded to the ring oxygen, the carboxyl group, a methyl group, and C3. This highly substituted and electron-poor environment will shift it significantly downfield.

  • Ring Carbons (C3, C4, C5):

    • C5: Alpha to the ring oxygen, this carbon will remain downfield, in a range typical for carbons bonded to oxygen (~65-90 ppm).[7]

    • C3 & C4: These are standard aliphatic carbons. C3 will be slightly more downfield than C4 due to its proximity to the substituted C2.

  • Methyl Carbon (C6): This will appear in the typical upfield aliphatic region.

Predicted ¹³C Data Atom Position Predicted Shift (ppm) Rationale
Carboxyl C7175 - 180Standard chemical shift for a carboxylic acid.
Quaternary C285 - 95Bonded to two O-atoms (ring and carboxyl) and two C-atoms.
Ring Carbons C568 - 72Alpha to ring oxygen.
C336 - 40Beta to C2-substituents.
C424 - 28Gamma to C2-substituents.
Methyl C620 - 24Standard aliphatic methyl group.

Part 3: Comparative Analysis and Alternative Techniques

Feature 2-Methyltetrahydrofuran (Experimental) This compound (Predicted) Key Difference & Rationale
¹H: C2-Proton Present (~3.94 ppm, m)AbsentSubstitution with -COOH group.
¹H: Methyl Group Doublet (~1.23 ppm)Singlet (~1.4 - 1.6 ppm)Loss of coupling partner (C2-H) and deshielding by -COOH.
¹H: New Signal NoneBroad Singlet (10-13 ppm)Addition of the acidic -COOH proton.
¹³C: C2 Signal ~76.5 ppm (CH)~85 - 95 ppm (Quaternary C)Change in hybridization and strong deshielding from -COOH.
¹³C: New Signal None175 - 180 ppmAddition of the carboxyl carbon.

While 1D NMR is powerful, a comprehensive analysis for a novel or complex structure should include 2D NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign which protons are attached to which carbons (e.g., confirming the assignments for C3, C4, and C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is critical for establishing connectivity. For instance, an HMBC spectrum would show a correlation from the methyl protons (H6) to the quaternary carbon (C2) and the carboxyl carbon (C7), confirming the core structure.

  • Mass Spectrometry (MS): While not an NMR technique, high-resolution mass spectrometry should be used in parallel to confirm the molecular formula (C₆H₁₀O₃)[1], thereby validating the elemental composition assumed in the NMR analysis.

Part 4: Standard Operating Protocol for NMR Analysis

This protocol outlines the necessary steps for acquiring high-quality NMR data for a small organic molecule like this compound.

Experimental Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of dry this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely. For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it helps in observing the acidic proton more clearly.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is judged by the shape and symmetry of a reference peak (often the solvent peak). A well-shimmed field results in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required (e.g., 1024 or more) to obtain a quality spectrum.

  • Data Processing & Analysis:

    • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to convert it from the time domain to the frequency domain.

    • Perform phase and baseline corrections to ensure all peaks are upright and the baseline is flat.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.

    • Identify the chemical shifts of all signals in both ¹H and ¹³C spectra and compare them against the predicted values for structural confirmation.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By building a predictive model based on the well-documented spectrum of 2-methyltetrahydrofuran and fundamental NMR principles, researchers can confidently approach the characterization of this and structurally related molecules. The key diagnostic signals to confirm the structure are the disappearance of the C2-H proton, the emergence of the C2-methyl group as a singlet, the appearance of a downfield carboxylic acid proton, and the presence of quaternary and carboxyl carbons in the ¹³C spectrum. For unambiguous assignment, this 1D analysis should be complemented with 2D NMR experiments like HSQC and HMBC.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation of 2-Methyltetrahydrofuran-2-carboxylic acid against key structural analogs. By understanding the fragmentation behavior of its constituent moieties, we can build a predictive model for the target analyte and highlight the unique spectral features that arise from the combination of the cyclic ether and carboxylic acid functionalities.

Introduction to this compound and its Structural Analogs

This compound (MW: 130.14 g/mol , Formula: C₆H₁₀O₃) is a heterocyclic compound incorporating a saturated five-membered ether ring (a tetrahydrofuran core), a carboxylic acid, and a methyl group, both attached to the same carbon (C2). This substitution pattern, particularly the quaternary center at C2, is expected to significantly influence its fragmentation behavior in mass spectrometry.

To build a comprehensive understanding, we will compare its predicted fragmentation with that of two key analogs:

  • 2-Methyltetrahydrofuran (2-MeTHF) : This analog allows us to examine the fragmentation pattern of the methylated cyclic ether ring system in the absence of the carboxylic acid group.

  • Tetrahydrofuran-2-carboxylic acid : This analog provides insight into the fragmentation of the tetrahydrofuran ring when substituted with a carboxylic acid, but without the C2-methyl group.

This comparative approach allows for the deconvolution of fragmentation pathways and aids in the identification of characteristic ions that can be used to identify this compound in complex matrices.

Predicted Electron Ionization (EI) Fragmentation of this compound

The initial ionization event will generate a molecular ion (M⁺˙) at m/z 130. Given the presence of multiple functional groups, this molecular ion may be of low abundance. The key fragmentation pathways are predicted to be:

  • Loss of the Carboxyl Group (M-45): A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond between the carbonyl carbon and the alpha-carbon.[1] For this compound, this would lead to the loss of a •COOH radical, resulting in a tertiary carbocation at m/z 85. This ion is expected to be relatively stable.

  • Loss of the Methyl Group (M-15): Alpha-cleavage can also result in the loss of the methyl group, leading to a fragment at m/z 115.

  • Ring-Opening and Subsequent Fragmentations: The tetrahydrofuran ring can undergo alpha-cleavage adjacent to the ether oxygen, followed by a series of subsequent fragmentations.[1]

  • Decarboxylation (M-44): The loss of a neutral CO₂ molecule could occur, particularly in thermally induced fragmentation, leading to a fragment at m/z 86.

  • Loss of Water (M-18): While more common in softer ionization techniques, the loss of water from the carboxylic acid moiety can also be observed in EI, which would produce a fragment at m/z 112.

The following diagram illustrates the predicted primary fragmentation pathways for this compound under EI.

Predicted_EI_Fragmentation_of_2_Methyltetrahydrofuran_2_carboxylic_acid M [C₆H₁₀O₃]⁺˙ m/z 130 (Molecular Ion) frag85 [C₅H₉O]⁺ m/z 85 M->frag85 - •COOH (45) frag115 [C₅H₇O₃]⁺ m/z 115 M->frag115 - •CH₃ (15) frag43 [C₂H₃O]⁺ m/z 43 frag85->frag43 - C₂H₄O (42) frag55 [C₃H₃O]⁺ m/z 55 frag85->frag55 - CH₂O (30)

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structural Analogs

2-Methyltetrahydrofuran (2-MeTHF)

The EI mass spectrum of 2-MeTHF provides a baseline for the fragmentation of the methylated tetrahydrofuran ring. The molecular ion is observed at m/z 86. The base peak is typically at m/z 71, corresponding to the loss of a methyl radical.[1] Other significant fragments are observed at m/z 43 (acetyl cation) and m/z 41.

m/z Proposed Fragment Origin Relative Abundance
86[C₅H₁₀O]⁺˙Molecular IonModerate
71[C₄H₇O]⁺M - •CH₃High (Often Base Peak)
58[C₃H₆O]⁺˙Ring CleavageModerate
43[C₂H₃O]⁺Ring CleavageHigh
41[C₃H₅]⁺Ring CleavageModerate

Data sourced from the NIST WebBook and ChemicalBook.[1][2]

The fragmentation of 2-MeTHF is dominated by alpha-cleavage, leading to the loss of the methyl group to form a stable oxonium ion. This highlights the lability of the substituent at the 2-position.

EI_Fragmentation_of_2_MeTHF M_MeTHF [C₅H₁₀O]⁺˙ m/z 86 (2-MeTHF) frag71_MeTHF [C₄H₇O]⁺ m/z 71 M_MeTHF->frag71_MeTHF - •CH₃ (15) frag43_MeTHF [C₂H₃O]⁺ m/z 43 frag71_MeTHF->frag43_MeTHF - C₂H₄ (28)

Caption: Primary EI fragmentation pathway of 2-Methyltetrahydrofuran.

Tetrahydrofuran-2-carboxylic acid

For Tetrahydrofuran-2-carboxylic acid (MW: 116.12 g/mol , Formula: C₅H₈O₃), the fragmentation is expected to be influenced by the carboxylic acid group. A key fragmentation is the loss of the carboxyl group.

Ionization Expected m/z Notes
EI[M]⁺˙ at 116Molecular ion, may be weak.
EI71Loss of the carboxyl group (•COOH).
ESI[M-H]⁻ at 115Deprotonation of the carboxylic acid in negative ion mode.

Expected fragmentation data based on analysis of similar structures.[3]

The loss of the carboxyl group to form an ion at m/z 71 is a significant predicted fragmentation, analogous to the loss of the methyl group in 2-MeTHF to produce an ion of the same mass.

Electrospray Ionization (ESI) Considerations

Under ESI conditions, which is a softer ionization technique, this compound is expected to readily form a deprotonated molecule [M-H]⁻ at m/z 129 in negative ion mode.[3] Collision-induced dissociation (CID) of this precursor ion would likely result in the neutral loss of carbon dioxide (CO₂), a common fragmentation for deprotonated carboxylic acids, yielding a fragment at m/z 85.[4]

ESI_Fragmentation_of_2_Methyltetrahydrofuran_2_carboxylic_acid M_minus_H [C₆H₉O₃]⁻ m/z 129 ([M-H]⁻) frag85_ESI [C₅H₉O]⁻ m/z 85 M_minus_H->frag85_ESI - CO₂ (44)

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

Experimental Protocols

To obtain the mass spectra for this compound and its analogs, the following general protocols can be employed.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve the analyte in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 35-300

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the obtained spectra with a reference library (e.g., NIST).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve the analyte in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source. A triple quadrupole or ion trap instrument is ideal for MS/MS experiments.

  • LC Conditions (for separation if needed):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS/MS: Isolate the [M-H]⁻ ion (m/z 129) and apply varying collision energies (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis: Analyze the full scan data for the deprotonated molecule and the MS/MS data for characteristic product ions.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a composite of the characteristic fragmentation pathways of its constituent functional groups. Under EI, the loss of the carboxyl group to form a stable tertiary cation at m/z 85 is anticipated to be a major fragmentation pathway. In ESI, the deprotonated molecule at m/z 129 is expected to be the most prominent ion in negative mode, with subsequent loss of CO₂ upon CID.

By comparing these predicted fragmentation patterns with the experimental data from 2-MeTHF and the expected fragmentation of tetrahydrofuran-2-carboxylic acid, researchers can confidently identify and structurally characterize this and related molecules. The unique combination of the methylated tetrahydrofuran ring and the carboxylic acid at a quaternary center provides a distinct fragmentation signature that is key to its unambiguous identification.

References

A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of 2-Methyltetrahydrofuran-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. 2-Methyltetrahydrofuran-2-carboxylic acid, a key chiral building block, is no exception. Its stereochemistry can significantly influence the properties of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, grounded in established principles of chiral separation and supported by experimental insights.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. This necessity drives the development of robust and reliable analytical methods to determine enantiomeric purity. HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

For this compound, two primary HPLC strategies are employed: Direct Chiral Separation using a Chiral Stationary Phase (CSP) and Indirect Chiral Separation via diastereomer formation.

Strategy 1: Direct Enantioseparation with Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids sample derivatization.[2][3] The separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Successful chiral recognition requires a minimum of three points of interaction between the analyte and the CSP, with at least one interaction being stereochemically dependent.[3]

For a carboxylic acid like this compound, these interactions typically involve hydrogen bonding (from the carboxyl group), dipole-dipole interactions, and steric hindrance, which allow the CSP to differentiate between the two enantiomers.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Workflow for direct chiral separation by HPLC.
Comparison of Suitable Chiral Stationary Phases

The selection of the appropriate CSP is the most critical factor. Based on the structure of this compound, several classes of CSPs are prime candidates.

Chiral Stationary Phase (CSP) ClassPrinciple Chiral SelectorTypical Separation Mode(s)Key Strengths for Carboxylic AcidsConsiderations
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Normal Phase, Polar Organic, Reversed-PhaseBroad applicability, high success rate for a wide range of compounds. Immobilized versions offer extensive solvent compatibility.[4][5]Coated versions have solvent restrictions. Method development can be empirical.
Macrocyclic Glycopeptide Vancomycin, Teicoplanin, Ristocetin AReversed-Phase, Polar Ionic ModeExcellent for polar and ionizable compounds, including amino acids and carboxylic acids.[6][7][8] Multi-modal nature offers flexibility.Can require longer equilibration times.[9]
Weak Anion-Exchanger Quinine or Quinidine derivativesReversed-Phase, SFCSpecifically designed for acidic compounds, operating on an ion-exchange mechanism. High selectivity is often achieved.Limited to acidic analytes. Mobile phase pH and ionic strength are critical parameters.
Pirkle-Type (π-acid/π-base) e.g., (R,R)-Whelk-O® 1Normal PhaseCovalently bonded for durability. Provides alternative selectivity to polysaccharide phases.[10]Often requires the analyte to have a π-acceptor or π-donor group near the chiral center.
Experimental Protocol: A Screening Approach for Direct Chiral Separation

Given that chiral separations are difficult to predict, a screening approach using columns with complementary selectivities is most efficient.[3]

1. Column Screening:

  • Primary Screen:

    • Column 1: A cellulose-based column (e.g., Daicel CHIRALCEL® OD-H or an immobilized equivalent like CHIRALPAK® ID).

    • Column 2: A macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® V2 or T).

  • Secondary Screen (if primary fails):

    • Column 3: An amylose-based column (e.g., Daicel CHIRALPAK® AD-H or an immobilized equivalent like CHIRALPAK® IA).

    • Column 4: A Pirkle-type column (e.g., Regis Whelk-O® 1).

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: The alcohol acts as the polar modifier, influencing retention, while the acidic additive (TFA) is crucial for ensuring good peak shape of carboxylic acids by suppressing the ionization of the carboxyl group.[3]

3. Standard Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for 4.6 mm I.D. columns).

  • Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm), as the analyte lacks a strong chromophore.

  • Injection Volume: 5-10 µL.

  • Sample Concentration: 0.5 - 1.0 mg/mL in mobile phase.

4. Optimization:

  • If partial separation is observed, adjust the ratio of alcohol in the mobile phase. Increasing the alcohol percentage will decrease retention times, while decreasing it will increase retention and may improve resolution.

  • Evaluate the effect of temperature. Lowering the temperature often increases chiral selectivity but may broaden peaks.[9]

Strategy 2: Indirect Enantioseparation via Derivatization

The indirect method involves converting the enantiomers into diastereomers by reacting the racemic analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).[11] These resulting diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[3]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for indirect chiral separation via derivatization.
Comparison of Derivatization Approaches

The key to this method is the choice of CDA and the reaction conditions. For the carboxylic acid functional group, the reaction typically forms an amide or ester bond.

FeatureChiral Derivatizing Agent (CDA)Achiral Column
Principle Forms stable diastereomers with the analyte enantiomers.Separates the resulting diastereomers based on their different physicochemical properties (e.g., hydrophobicity).
Typical Reagents For carboxylic acids: Chiral amines like (S)-1-(1-Naphthyl)ethylamine or amino acid esters.Standard Reversed-Phase columns (C18, C8).
Advantages Utilizes common, robust achiral columns. Can enhance detection sensitivity if the CDA has a strong chromophore or fluorophore.[12]Lower cost and wider availability compared to CSPs. Well-understood separation mechanisms.
Disadvantages Requires additional sample preparation steps.[13][14] Reaction must go to completion to avoid kinetic resolution. The CDA must be enantiomerically pure.[11] Potential for racemization under harsh reaction conditions.May not resolve all diastereomeric pairs.
Experimental Protocol: Indirect Separation

This protocol outlines a general procedure for derivatization followed by RP-HPLC analysis.

1. Derivatization Reaction:

  • Reagents:

    • This compound sample.

    • Chiral amine (e.g., (R)- or (S)-1-phenylethylamine), >99% enantiomeric excess.

    • Coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide] and HOBt [1-Hydroxybenzotriazole]).[13]

    • Aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Procedure:

    • Dissolve ~5 mg of the carboxylic acid in 1 mL of solvent.

    • Add 1.2 equivalents of the coupling agents (EDC and HOBt).

    • Add 1.1 equivalents of the chiral amine.

    • Stir the reaction at room temperature for 2-4 hours or until completion (monitor by TLC or a scouting HPLC run).

    • Quench the reaction if necessary and dilute the sample with the mobile phase for HPLC analysis.

    • Causality: The coupling agents activate the carboxylic acid, facilitating the formation of a stable amide bond with the chiral amine. Using a slight excess of the amine ensures the reaction proceeds to completion, preventing analytical errors from kinetic resolution.[11]

2. HPLC Analysis of Diastereomers:

  • Column: High-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (or a buffer like 0.1% formic acid in water), run in a gradient or isocratic mode. A typical starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the chromophore of the CDA (e.g., ~254 nm for naphthyl or phenyl groups).

Conclusion and Recommendations

Both direct and indirect methods offer viable pathways for determining the enantiomeric purity of this compound. The choice between them depends on the specific laboratory context, available instrumentation, and throughput requirements.

MethodBest ForProsCons
Direct (CSP) High-throughput screening, routine QC, preparative separationFaster analysis time (no derivatization), fewer potential side reactions, simpler sample preparation.Higher initial cost for specialized chiral columns, method development can be more of a "trial-and-error" process.
Indirect (Derivatization) Laboratories without access to a wide range of CSPs, methods requiring enhanced sensitivityUses standard, inexpensive achiral columns, can improve detectability, predictable separation mechanism on RP columns.More labor-intensive, risk of incomplete reaction or racemization, requires highly pure derivatizing agent.

For a research and development setting, a direct screening approach using modern immobilized polysaccharide and macrocyclic glycopeptide CSPs is highly recommended . These columns offer the highest probability of success across a broad range of mobile phases and represent the most efficient path to a robust analytical method. The indirect method remains a powerful and cost-effective alternative, particularly when a suitable CSP cannot be readily identified or when enhanced sensitivity is paramount.

References

Part 1: The Classical Approach - Chiral Resolution by Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Acids in Asymmetric Synthesis: A Comparative Analysis of 2-Methyltetrahydrofuran-2-carboxylic acid and Classical Resolving Agents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, control over molecular chirality is not merely a technical detail; it is a fundamental pillar of safety and efficacy.[1][2] Biological systems are inherently chiral, and as such, the interaction of a drug with its target is profoundly influenced by its three-dimensional structure.[3] This guide provides a senior application scientist’s perspective on the strategic selection of chiral acids, focusing on a critical comparison between the role of a versatile chiral building block, this compound, and the function of established chiral resolving agents like mandelic and tartaric acid.

The objective is not to declare a single "best" acid, but to illuminate the distinct strategic advantages of each class, enabling researchers to make informed, application-driven decisions in their synthetic campaigns. We will delve into the mechanistic principles, provide actionable experimental protocols, and present comparative data to ground these decisions in robust scientific evidence.

For decades, the workhorse method for separating enantiomers from a racemic mixture has been diastereomeric salt formation.[4][5] This technique leverages a simple yet powerful principle: while enantiomers share identical physical properties, diastereomers do not.[5] By reacting a racemic base (e.g., an amine) with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts exhibit different solubilities, allowing one to be selectively crystallized and isolated.[6][7]

Key Players: A Comparison of Standard Chiral Resolving Acids

The success of a resolution is critically dependent on the choice of the resolving agent. The ideal agent forms highly crystalline salts with a significant solubility difference between the two diastereomers. Below is a comparison of three widely used chiral acids.

Feature(S)-Mandelic AcidL-(+)-Tartaric Acid(1S)-(+)-10-Camphorsulfonic Acid
Structure Aromatic Carboxylic AcidDicarboxylic Acid, DihydroxySulfonic Acid, Bicyclic
Acidity (pKa1) ~3.41~2.98~ -1.5 (strong acid)
Typical Use Resolution of a wide range of amines, particularly arylalkylamines.Cost-effective resolution of amines and other basic compounds.Resolution of weakly basic amines that fail to form stable salts with carboxylic acids.[7]
Advantages Excellent crystallinity, often high enantiomeric excess (ee) in one crystallization.[8]Readily available, inexpensive, natural product.Strong acidity ensures salt formation with a broader substrate scope.[7]
Considerations May not be acidic enough for very weak bases.The presence of two acidic protons and two hydroxyl groups can lead to complex salt stoichiometries.Higher cost, can be more challenging to remove from the final product.

Experimental Workflow: Chiral Resolution of a Racemic Amine

The following protocol outlines a generalized, self-validating procedure for chiral resolution. The choice of solvent is often the most critical experimental parameter and typically requires screening to optimize the separation.

Protocol 1: Generalized Chiral Resolution via Fractional Crystallization

Objective: To separate a racemic amine into its constituent enantiomers using a chiral acid.

Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical; it must dissolve the diastereomeric salts to some extent but also allow for selective precipitation.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral acid (e.g., (S)-Mandelic Acid) in the same solvent, warming gently if necessary. Causality Note: Using a sub-stoichiometric amount of resolving agent can sometimes improve the optical purity of the initially crystallizing salt.

    • Slowly add the chiral acid solution to the amine solution with constant stirring. Salt formation is typically exothermic.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Age the resulting slurry, often by cooling to 0-5 °C for several hours or overnight, to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Isolate the crystalline salt by vacuum filtration, washing the filter cake with a small amount of cold solvent.

    • Validation Step 1: Dry the salt and measure its melting point and specific rotation. These values can be compared to literature data if available.

    • To improve diastereomeric purity, the salt can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add an aqueous base solution (e.g., 2M NaOH) until the pH is >11 to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis (Validation Step 2):

    • Determine the enantiomeric excess (ee) of the resolved amine using a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This step is essential to confirm the success and efficiency of the resolution.

Visualizing the Resolution Workflow

The logical flow of diastereomeric salt resolution is a sequential process aimed at physical separation followed by chemical liberation.

G cluster_prep Preparation cluster_process Core Process cluster_isolation Isolation & Analysis racemic_amine Racemic Amine (R/S Mixture) dissolve Dissolve in Suitable Solvent racemic_amine->dissolve chiral_acid Chiral Acid (Pure S-Enantiomer) chiral_acid->dissolve mix Mix Solutions dissolve->mix salts Formation of Diastereomeric Salts (R-S and S-S) mix->salts crystallize Fractional Crystallization (Less Soluble Salt Precipitates) salts->crystallize filtrate Filtration crystallize->filtrate solid Solid Salt (Enriched in one Diastereomer) filtrate->solid mother_liquor Mother Liquor (Enriched in other Diastereomer) filtrate->mother_liquor liberate Liberate Free Amine (Basification & Extraction) solid->liberate analyze Analyze Enantiomeric Excess (e.g., Chiral HPLC) liberate->analyze G cluster_start Chiral Pool cluster_synthesis Synthetic Elaboration cluster_end Final Product building_block (S)-2-MTHF-2-CA (Enantiopure) activate Activate Carboxyl Group (e.g., form acyl chloride) building_block->activate couple Couple with Nucleophile (e.g., Amine R-NH2) activate->couple amide Formation of Chiral Amide couple->amide modify Further Transformations (Reduction, Alkylation, etc.) amide->modify api Enantiopure Active Pharmaceutical Ingredient (API) modify->api G node_goal Goal: Synthesize Enantiopure Target node_racemate Is the racemic synthesis of the target/late intermediate efficient and high-yielding? node_goal->node_racemate node_resolution Is an effective resolution protocol known or likely to be found quickly? node_racemate->node_resolution Yes node_stereocenters Does the target have multiple stereocenters? node_racemate->node_stereocenters No node_resolution->node_stereocenters No action_resolution Pursue Chiral Resolution (e.g., with Mandelic Acid) node_resolution->action_resolution Yes node_stereocenters->node_racemate No, single stereocenter action_building_block Pursue Asymmetric Synthesis (e.g., with 2-MTHF-2-CA) node_stereocenters->action_building_block Yes

References

A Comparative Guide to Asymmetric Organocatalysis: Prolinol Derivatives vs. 2-Methyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the selection of the appropriate chiral catalyst is paramount to achieving desired stereochemical outcomes. Among the myriad of options, proline-derived catalysts have carved out a significant niche, demonstrating remarkable efficacy and versatility. This guide provides an in-depth comparison between the well-established prolinol derivatives, particularly the highly successful diarylprolinol silyl ethers, and the biomass-derived chiral building block, 2-methyltetrahydrofuran-2-carboxylic acid.

This analysis moves beyond a simple cataloging of structures to explore the fundamental mechanistic differences, performance in key synthetic transformations, and the practical considerations that guide catalyst selection in a research and development setting.

Part 1: Prolinol Derivatives - The Established Workhorse of Enamine and Iminium Catalysis

Prolinol derivatives, and specifically diarylprolinol silyl ethers, have emerged as privileged scaffolds in asymmetric organocatalysis since their introduction.[1][2] Their widespread adoption stems from their ability to operate through two distinct, powerful activation modes: enamine and iminium ion catalysis. This dual reactivity allows for the activation of a broad range of carbonyl compounds, facilitating a diverse array of carbon-carbon bond-forming reactions with exceptional levels of stereocontrol.[3]

The Causality of Excellence: Mechanism of Action

The efficacy of diarylprolinol silyl ether catalysts is not accidental; it is a direct result of their specific architecture. The catalytic cycle begins with the condensation of the secondary amine of the prolinol catalyst with a carbonyl substrate (e.g., a ketone or aldehyde).[1] This initial step forms a key iminium ion intermediate. From here, the reaction can proceed down two pathways:

  • Enamine Catalysis (HOMO-Raising): Deprotonation of the α-carbon of the iminium ion generates a nucleophilic enamine.[1] This enamine, effectively the Highest Occupied Molecular Orbital (HOMO) of the activated substrate, can then attack an electrophile. The bulky diaryl silyl ether group masterfully shields one face of the enamine, dictating the trajectory of the incoming electrophile and thereby ensuring high enantioselectivity.[3] This pathway is central to reactions like asymmetric α-functionalizations and Michael additions where the carbonyl compound acts as the nucleophile.

  • Iminium Catalysis (LUMO-Lowering): For α,β-unsaturated aldehydes, the iminium ion formed is the key activated species. The electron-withdrawing nature of the iminium lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.[3] Again, the steric bulk of the catalyst directs the nucleophilic attack to one face of the molecule, controlling the stereochemical outcome. This mode is exploited in conjugate additions where the aldehyde is the electrophile.

Mechanism_Prolinol_Derivatives Dual Catalytic Modes of Diarylprolinol Silyl Ether Catalysts cluster_0 Catalyst Activation cluster_1 Enamine Catalysis (HOMO-Raising) cluster_2 Iminium Catalysis (LUMO-Lowering) Catalyst Diarylprolinol Silyl Ether Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium Condensation with Substrate Carbonyl Carbonyl Substrate Carbonyl->Iminium Enamine Enamine (Nucleophilic) Iminium->Enamine Deprotonation Product_Iminium Conjugate Addition Product Iminium->Product_Iminium Attack by Nu- Product_Enamine α-Functionalized Product Enamine->Product_Enamine Attack on E+ Electrophile Electrophile (E+) Electrophile->Product_Enamine Nucleophile Nucleophile (Nu-) Nucleophile->Product_Iminium

Fig 1. Dual catalytic modes of diarylprolinol silyl ether catalysts.
Performance Data: Prolinol Derivatives in Action

The true measure of a catalyst lies in its performance. Prolinol derivatives consistently deliver high yields and stereoselectivities across a spectrum of substrates and reaction types.

Table 1: Performance in Asymmetric Aldol Reactions Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether or similar derivatives.

Aldehyde DonorKetone AcceptorYield (%)dr (anti:syn)ee (%)Reference
PropanalAcetone78->99[4]
IsovaleraldehydeAcetone91->99[4]
BenzaldehydeAcetone97-78[4]
4-NitrobenzaldehydeCyclohexanone9995:599[5]
2-NaphthaldehydeCyclohexanone9993:799[5]

Table 2: Performance in Asymmetric Michael Additions Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether or similar derivatives.

Aldehyde/Ketone DonorMichael AcceptorYield (%)dr (syn:anti)ee (%)Reference
Propanalβ-Nitrostyrene8595:599[1]
Cyclohexanonetrans-Nitrostyrene9697:399[6]
Pentanalβ-Nitrostyrene-98:2>99[7]
PropanalMethyl Vinyl Ketone83-99[1]
IsobutyraldehydeMaleimide8090:1095[1]
Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of these results, detailed experimental protocols are essential. The following are representative procedures for key transformations catalyzed by diarylprolinol silyl ether catalysts.

Experimental_Workflow General Workflow for Asymmetric Organocatalysis Start Start: Inert Atmosphere Flask AddCatalyst Add Catalyst and Solvent Start->AddCatalyst Cool Cool to Reaction Temp (e.g., -25°C to RT) AddCatalyst->Cool AddDonor Add Carbonyl Donor (Ketone/Aldehyde) Cool->AddDonor AddAcceptor Add Acceptor (Aldehyde/Nitroalkene) AddDonor->AddAcceptor Stir Stir for Specified Time (Monitor by TLC/LCMS) AddAcceptor->Stir Quench Quench Reaction (e.g., sat. aq. NH4Cl) Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Characterization & Stereoselectivity Analysis (HPLC) Purify->Analyze End End: Pure Product Analyze->End

Fig 2. General experimental workflow for prolinol-catalyzed reactions.

Protocol 1: Asymmetric Aldol Reaction of an Aldehyde with Acetone [4]

  • Catalyst Preparation: To a solution of the aldehyde (1.0 mmol) in neat acetone (5.0 mL, excess) in a reaction vial, add the (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived catalyst (0.20 mmol, 20 mol%).

  • Reaction Execution: Stir the resulting mixture at -25 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the limiting aldehyde is observed (typically 24-48 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified aldol product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin [1]

  • Catalyst Preparation: In a vial, dissolve the diarylprolinol silyl ether catalyst (e.g., catalyst I from the reference, 0.02 mmol, 10 mol%) in the chosen solvent (e.g., CH2Cl2, 1.0 mL).

  • Reaction Execution: Add the aldehyde (0.3 mmol) to the catalyst solution, followed by the nitroolefin (0.2 mmol).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by 1H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Part 2: this compound - An Unexplored Frontier

In contrast to the extensive body of work supporting prolinol derivatives, a comprehensive search of the scientific literature reveals a notable absence of this compound as a primary organocatalyst for asymmetric C-C bond-forming reactions like the aldol or Michael additions. While its stereoisomer, (R)-tetrahydrofuran-2-carboxylic acid, is recognized as a valuable chiral building block in pharmaceutical synthesis, its catalytic applications remain undocumented.[8]

A Different Catalytic Paradigm: Brønsted Acid Catalysis

Chiral carboxylic acids that are employed as organocatalysts typically function not through covalent enamine/iminium intermediates, but as chiral Brønsted acids.[9][10] In this mode, the acidic proton of the carboxyl group coordinates to an electrophile, such as a carbonyl group or an imine, activating it towards nucleophilic attack. The chiral backbone of the acid creates a chiral environment around the activated substrate, influencing the stereochemical outcome of the reaction.

Mechanism_Carboxylic_Acid Hypothetical Brønsted Acid Catalysis Catalyst Chiral Carboxylic Acid (R-COOH) Activated_Complex Activated H-Bonded Complex [E---H-OOCR] Catalyst->Activated_Complex H-Bonding Electrophile Electrophile (E) (e.g., Carbonyl) Electrophile->Activated_Complex Product Product Activated_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Fig 3. Hypothetical Brønsted acid activation by a chiral carboxylic acid.

This mechanism is fundamentally different from the covalent catalysis pathway of prolinol derivatives. It relies on non-covalent interactions and is often effective for a different set of reactions, such as aza-Friedel-Crafts reactions or certain types of cycloadditions.[10]

Part 3: Comparative Analysis and Expert Outlook

The direct comparison requested by the topic reveals not a competition between two catalysts, but a chasm between a well-established, highly-optimized catalyst class and a largely theoretical one.

Table 3: Head-to-Head Comparison

FeatureProlinol Derivatives (Diarylprolinol Silyl Ethers)This compound
Primary Catalytic Mode Covalent Catalysis (Enamine & Iminium Ion)Hypothetical: Brønsted Acid Catalysis
Activation Strategy HOMO-Raising & LUMO-LoweringLUMO-Lowering via H-Bonding
Established Reactions Aldol, Michael, Mannich, α-functionalizations, Diels-Alder, Cascade reactionsNone documented as a primary organocatalyst
Performance Excellent yields, diastereoselectivities, and enantioselectivities (often >95% ee)No experimental data available
Predictability High; stereochemical models are well-establishedLow; unexplored
Commercial Availability Readily available as numerous derivativesAvailable as a chemical reagent/building block
Senior Scientist's Recommendation:

For drug development professionals and synthetic chemists seeking reliable, high-performance catalysts for asymmetric aldol, Michael, and related carbonyl functionalization reactions, prolinol derivatives, particularly diarylprolinol silyl ethers, are the unequivocally superior and validated choice. The wealth of supporting literature, predictable stereochemical outcomes, and broad substrate scope make them a low-risk, high-reward tool for the construction of complex chiral molecules.[1][2]

The catalytic potential of this compound remains an open question and an intriguing area for academic exploration. Its bio-renewable origin is attractive from a green chemistry perspective. However, without foundational research demonstrating its efficacy and defining its scope, it cannot be recommended for critical path synthesis in a drug development or manufacturing context. Future research may uncover a niche application for this and related chiral furan-based carboxylic acids, most likely in transformations that benefit from chiral Brønsted acid catalysis rather than as a direct competitor to the covalent catalysis of the prolinol family.

References

A Prospective Analysis of 2-Methyltetrahydrofuran-2-carboxylic Acid as a Bio-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for novel chiral auxiliaries that are efficient, readily accessible, and derived from sustainable sources is a paramount objective for researchers in pharmaceuticals and fine chemicals. While stalwart auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have proven their mettle in a multitude of synthetic campaigns, there remains a compelling interest in developing new reagents with unique stereodirecting capabilities and improved environmental credentials. This guide introduces 2-Methyltetrahydrofuran-2-carboxylic acid as a promising, yet underexplored, candidate for a next-generation chiral auxiliary, potentially derivable from biomass.

This document deviates from a conventional comparison of established experimental data. Instead, it offers a prospective analysis of this compound's potential performance. By examining its structural attributes and drawing parallels with well-understood chiral auxiliaries, we will project its efficacy in asymmetric transformations, propose a plausible mechanism of stereocontrol, and outline experimental protocols for its synthesis and application. This forward-looking guide aims to stimulate experimental investigation into this intriguing molecule.

Synthesis of Enantiopure this compound: The Gateway to Asymmetric Control

A prerequisite for any chiral auxiliary is its availability in enantiomerically pure form. While the literature on the specific enantioselective synthesis of this compound is not extensive, established methodologies for the synthesis of chiral tetrahydrofuran derivatives can be adapted. A plausible route could involve the asymmetric hydrogenation of a suitable furan precursor or the resolution of the racemic acid. For instance, enzymatic hydrolysis of a prochiral ester derivative could yield the desired enantiopure carboxylic acid, a strategy that has been successfully employed for related structures like (R)-tetrahydrofuran-2-carboxylic acid.[1]

A proposed synthetic pathway is outlined below:

A 2-Methylfuran B 2-Methylfuran-5-carboxylic acid A->B Carboxylation C Racemic this compound B->C Hydrogenation D Diastereomeric Salts C->D Resolution with a chiral amine E (R)- or (S)-2-Methyltetrahydrofuran-2-carboxylic acid D->E Acidification and extraction

Figure 1: Proposed synthetic workflow for enantiopure this compound.

Proposed Mechanism of Stereocontrol in Asymmetric Synthesis

The efficacy of a chiral auxiliary hinges on its ability to create a rigid and predictable chiral environment around the reaction center, thereby directing the approach of a reactant to one face of a prochiral substrate. For this compound, once coupled to a substrate (for instance, to form an amide), the tetrahydrofuran ring and its methyl group are expected to play a crucial role in stereodifferentiation.

In a typical enolate alkylation reaction, the amide derived from this compound would be deprotonated to form a chiral enolate. The conformation of this enolate is likely to be locked by chelation between the enolate oxygen, the amide carbonyl oxygen, and a metal cation (e.g., Li⁺). In this chelated transition state, the methyl group at the C2 position of the tetrahydrofuran ring would project outwards, creating a sterically hindered face. Consequently, an incoming electrophile would be directed to the less hindered face, leading to a high degree of diastereoselectivity.

cluster_0 Proposed Chelated Transition State cluster_1 Steric Shielding by the 2-Methyl Group Electrophile Electrophile Enolate Chiral Enolate Complex Electrophile->Enolate Approaches from the less hindered face Product Diastereomerically Enriched Product Enolate->Product Me_group Methyl Group

Figure 2: Conceptual diagram of stereocontrol by the 2-methyl group.

Performance Projection: A Comparative Outlook

To contextualize the potential of this compound, we can project its performance characteristics against widely used chiral auxiliaries. These projections are based on the known properties of the 2-MeTHF solvent, which is noted for its stability and favorable reaction profiles in organometallic chemistry, and the general principles of chiral auxiliary design.[2][3]

FeatureEvans' OxazolidinonesOppolzer's SultamsThis compound (Projected)
Diastereoselectivity Excellent (often >99:1 dr)Excellent (often >99:1 dr)High to Excellent (projected >95:5 dr)
Synthesis Readily prepared from amino alcoholsCommercially available or synthesized from camphorPotentially accessible from bio-based precursors
Attachment Amide bond formationAmide bond formationAmide bond formation
Cleavage Conditions Mild (e.g., LiOH/H₂O₂) to harsh (e.g., LiAlH₄)Mild (e.g., LiOH/H₂O₂) to harsh (e.g., LiAlH₄)Expected to be similar to other amide-based auxiliaries
Recyclability Recoverable, but can be challengingHighly crystalline and easily recoveredPotentially high, depending on the physical properties
Substrate Scope BroadBroadProjected to be broad for reactions involving enolates
Crystallinity Often crystalline derivativesHighly crystalline derivativesPhysical properties of derivatives are unknown

Proposed Experimental Protocols

The following protocols are hypothetical and serve as a starting point for the experimental validation of this compound as a chiral auxiliary.

Protocol 1: Synthesis of (S)-2-Methyltetrahydrofuran-2-carboxylic Acid via Resolution
  • Racemate Synthesis: Prepare racemic this compound by hydrogenation of 2-methyl-2-furoic acid using a suitable catalyst (e.g., Pd/C) in a solvent like methanol.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol) and add 0.5 equivalents of a chiral resolving agent, such as (R)-(-)-1-phenylethylamine.

  • Diastereomeric Crystallization: Allow the solution to cool slowly to induce crystallization of one diastereomeric salt.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Suspend the diastereomerically pure salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • Extraction: Extract the enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure enantiomer. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.

Protocol 2: Diastereoselective Aldol Reaction
  • Auxiliary Attachment: To a solution of enantiopure this compound in dichloromethane, add oxalyl chloride followed by a catalytic amount of DMF. Stir until gas evolution ceases. Add a solution of a primary amine (e.g., propylamine) and a non-nucleophilic base (e.g., triethylamine) to form the corresponding amide.

  • Enolate Formation: Dissolve the amide in a dry, aprotic solvent like THF or 2-MeTHF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to generate the lithium enolate.

  • Aldol Addition: Add a solution of a prochiral aldehyde (e.g., isobutyraldehyde) in the same solvent to the enolate solution at -78 °C. Stir for 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the diastereomerically enriched aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

  • Auxiliary Cleavage: The auxiliary can be cleaved under standard hydrolytic conditions (e.g., refluxing with aqueous NaOH) to yield the chiral β-hydroxy carboxylic acid and recover the chiral auxiliary.

Projected Advantages and Areas for Investigation

Potential Advantages:

  • Sustainable Origin: The 2-MeTHF scaffold can be derived from renewable resources like levulinic acid, which is a significant advantage from a green chemistry perspective.[4][5]

  • Favorable Solvent Properties: The parent solvent, 2-MeTHF, exhibits excellent performance in many organic reactions, suggesting that the auxiliary itself might have beneficial solubility and stability properties.[2]

  • Rigid Conformation: The five-membered ring of the tetrahydrofuran moiety is expected to provide a well-defined and rigid chiral environment, which is conducive to high stereoselectivity.

Areas for Experimental Validation:

  • Optimal Synthesis: A scalable and efficient synthesis of the enantiopure auxiliary needs to be developed and optimized.

  • Diastereoselectivity: The level of diastereoselectivity in various asymmetric transformations needs to be experimentally determined and compared with existing auxiliaries.

  • Cleavage and Recyclability: The conditions for auxiliary cleavage and the efficiency of its recovery and reuse are critical practical considerations that must be investigated.

  • Substrate Scope: The generality of this auxiliary across a wide range of substrates and reaction types needs to be explored.

Conclusion

While experimental data is currently lacking, a thorough analysis of its structure and the properties of its parent ring system suggests that this compound holds considerable promise as a novel, bio-derived chiral auxiliary. Its rigid framework and the potential for straightforward synthesis make it an attractive target for further research. The proposed mechanisms and experimental protocols in this guide are intended to lay the groundwork for such investigations. The development of new chiral auxiliaries from renewable feedstocks is a critical endeavor, and this compound represents a compelling candidate to contribute to the advancement of sustainable asymmetric synthesis.

References

A Comparative Guide to the Synthesis of 2-Methyltetrahydrofuran-2-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic synthesis of chiral building blocks is of paramount importance. 2-Methyltetrahydrofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of this compound

This compound is a heterocyclic compound whose structural motif is found in a range of biologically active molecules. Its utility as a chiral building block allows for the construction of complex molecular architectures with precise stereochemical control, a critical factor in the development of potent and selective therapeutics. The presence of the tetrahydrofuran ring can enhance pharmacokinetic properties such as solubility and metabolic stability, making it an attractive component in drug design.

This guide will explore two primary synthetic strategies for the preparation of this compound:

  • Route 1: Malonic Ester Synthesis: A classical yet robust approach involving the alkylation and subsequent cyclization of a malonic ester derivative.

  • Route 2: Lactone-based Approach: A strategy that leverages the readily available bio-sourced platform chemical, γ-valerolactone (GVL), as a starting material.

Each route will be assessed based on factors such as overall yield, step economy, scalability, cost of starting materials, and safety and environmental considerations.

Route 1: The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation and offers a versatile method for the preparation of carboxylic acids. In the context of this compound, this route involves the alkylation of a methylmalonic ester with a suitable bifunctional electrophile, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation.

Mechanistic Rationale and Workflow

The causality behind this experimental design lies in the high acidity of the α-proton of the malonic ester, which allows for easy deprotonation to form a stabilized enolate. This nucleophilic enolate can then undergo an SN2 reaction with an alkyl halide. For the synthesis of the tetrahydrofuran ring, a key step is the introduction of a 3-halopropyl group to the substituted malonate, which then undergoes an intramolecular Williamson ether synthesis to form the cyclic product.

Workflow of the Malonic Ester Synthesis Route

A Diethyl Methylmalonate B Alkylation with 1,3-Dihalopropane A->B 1. NaOEt, EtOH 2. X(CH2)3X C Diethyl 2-(3-halopropyl)-2-methylmalonate B->C D Intramolecular Cyclization C->D NaOEt, EtOH E Diethyl 2-methyltetrahydrofuran-2,2-dicarboxylate D->E F Hydrolysis & Decarboxylation E->F 1. aq. NaOH 2. H3O+, Δ G This compound F->G

Caption: Logical flow of the malonic ester synthesis route.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl 2-(3-chloropropyl)-2-methylmalonate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl methylmalonate dropwise at 0 °C.

  • After stirring for 30 minutes, add 1-bromo-3-chloropropane dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.

  • Cool the mixture, filter off the sodium bromide, and concentrate the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield diethyl 2-(3-chloropropyl)-2-methylmalonate.

Step 2: Intramolecular Cyclization

  • To a solution of sodium ethoxide in absolute ethanol, add the diethyl 2-(3-chloropropyl)-2-methylmalonate dropwise at room temperature.

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-methyltetrahydrofuran-2,2-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude diester, add a solution of sodium hydroxide in water and ethanol.

  • Reflux the mixture for 6 hours to effect hydrolysis.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Heat the acidic solution to reflux for 4 hours to induce decarboxylation.

  • After cooling, extract the product with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure to yield this compound.

Performance and Considerations

This route is generally reliable and utilizes well-established chemical transformations. However, the multi-step nature of the synthesis can lead to a lower overall yield. The use of strong bases like sodium ethoxide and alkylating agents requires careful handling and anhydrous conditions. Scalability can be a concern due to the need for large volumes of solvents and purification by distillation.

Route 2: A Green Chemistry Approach from γ-Valerolactone (GVL)

With the growing emphasis on sustainable chemistry, the use of biomass-derived starting materials is highly desirable. γ-Valerolactone (GVL) is a versatile platform chemical that can be produced from lignocellulosic biomass.[1][2] This route explores the conversion of GVL to this compound, representing a greener alternative to traditional synthetic methods.

Mechanistic Rationale and Workflow

This pathway conceptualizes a ring-opening of the GVL lactone to a 4-hydroxypentanoate derivative, followed by the introduction of a carboxyl group at the C2 position, and subsequent ring closure. While a direct, one-pot conversion is an area of active research, a plausible multi-step sequence can be designed based on known organic transformations. A key challenge is the selective functionalization at the C2 position. One potential strategy involves the α-bromination of a suitable intermediate followed by displacement with cyanide and subsequent hydrolysis.

Conceptual Workflow of the GVL-based Route

A γ-Valerolactone (GVL) B Ring Opening & Esterification A->B EtOH, H+ C Ethyl 4-hydroxypentanoate B->C D Protection of Hydroxyl Group C->D e.g., TBDMSCl, Imidazole E Protected Ester D->E F α-Halogenation E->F e.g., NBS, radical initiator G α-Halo Protected Ester F->G H Cyanide Displacement G->H NaCN, DMSO I α-Cyano Protected Ester H->I J Deprotection & Hydrolysis I->J 1. H3O+ 2. Heat K This compound J->K

Caption: A conceptual pathway for the synthesis from GVL.

Experimental Protocol: GVL-based Synthesis (Conceptual)

Step 1: Synthesis of Ethyl 4-hydroxypentanoate

  • Reflux a solution of γ-valerolactone in absolute ethanol containing a catalytic amount of sulfuric acid for 24 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Protection of the Hydroxyl Group

  • To a solution of ethyl 4-hydroxypentanoate and imidazole in anhydrous dichloromethane, add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer and remove the solvent to obtain the protected ester.

Step 3: α-Bromination

  • To a solution of the protected ester in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude α-bromo ester.

Step 4: Cyanide Displacement

  • Dissolve the crude α-bromo ester in dimethyl sulfoxide (DMSO) and add sodium cyanide.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Cool the mixture, pour into water, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry, and concentrate to get the crude α-cyano ester.

Step 5: Deprotection, Hydrolysis, and Cyclization

  • Treat the crude α-cyano ester with a mixture of concentrated hydrochloric acid and acetic acid.

  • Reflux the mixture for 24 hours to effect deprotection of the silyl ether, hydrolysis of both the ester and the nitrile, and subsequent intramolecular cyclization.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer and remove the solvent to yield this compound.

Performance and Considerations

This conceptual route highlights a green starting material but involves multiple steps, including protection and deprotection, which can lower the overall efficiency. The use of toxic reagents like sodium cyanide and radical initiators requires stringent safety precautions. However, the potential for a more sustainable process makes this an attractive area for further research and optimization, potentially through the development of catalytic methods for direct C-H functionalization of GVL derivatives.

Comparative Analysis

ParameterRoute 1: Malonic Ester SynthesisRoute 2: GVL-based Approach (Conceptual)
Starting Material Diethyl methylmalonate, 1-bromo-3-chloropropaneγ-Valerolactone (from biomass)
Number of Steps 35 (conceptual)
Overall Yield ModeratePotentially Low (due to multiple steps)
Scalability ModerateChallenging due to multiple steps and reagents
Key Reagents Sodium ethoxide, alkyl halidesTBDMSCl, NBS, Sodium Cyanide
Safety Concerns Strong bases, flammable solventsToxic cyanide, radical initiators
Green Chemistry Less favorable (petroleum-based starting materials)More favorable (bio-based starting material)
Maturity of Method Well-establishedConceptual, requires optimization

Conclusion and Future Outlook

Both the malonic ester synthesis and the conceptual GVL-based approach offer viable, albeit different, strategies for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the research or development program.

The malonic ester route is a well-trodden path that offers reliability and predictability, making it suitable for smaller-scale laboratory synthesis where immediate access to the compound is a priority. However, its scalability and environmental footprint are notable drawbacks.

The GVL-based route, while currently more conceptual, aligns with the principles of green chemistry and offers a promising avenue for the development of a more sustainable and potentially cost-effective synthesis in the long term. Further research into catalytic C-H activation and one-pot transformations of GVL could significantly enhance the viability of this approach for industrial applications.

As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, the development of efficient, scalable, and sustainable synthetic routes to key building blocks like this compound will remain a critical area of focus for the scientific community.

References

A Comparative Analysis of 2-Methyltetrahydrofuran-2-carboxylic Acid Enantiomers: An Inquiry into Available Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

An initial investigation into the comparative biological activities of the (R)- and (S)-enantiomers of 2-Methyltetrahydrofuran-2-carboxylic acid reveals a notable scarcity of direct, publicly available experimental data. While the principles of stereochemistry in pharmacology are well-established, suggesting that these enantiomers likely exhibit different biological profiles, specific studies detailing these differences for the target compound are not readily found in current scientific literature. This guide, therefore, aims to provide a foundational understanding based on available information for related compounds and the general principles of stereoisomerism in drug action, highlighting the critical need for further research in this specific area.

The chirality of a molecule is a fundamental concept in drug design and development, as the three-dimensional arrangement of atoms can significantly influence its interaction with biological targets, which are themselves chiral.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

While direct comparative studies on the biological activity of (R)- and (S)-2-Methyltetrahydrofuran-2-carboxylic acid are not extensively documented, the broader class of tetrahydrofuran carboxylic acids serves as a crucial scaffold in pharmaceuticals. For instance, the related compound, (R)-Tetrahydrofuran-2-carboxylic acid, is a key chiral building block in the synthesis of important drugs such as the antibiotic Faropenem and the antiviral Baloxavir Marboxil.[3] The use of a specific enantiomer in these syntheses underscores the high degree of stereoselectivity required for their therapeutic action, implying that the corresponding (S)-enantiomer would not provide the same efficacy.

The racemic mixture of this compound, known as Tetrahydro-2-methyl-2-furancarboxylic acid, has been identified as a heteroaryl heptanamide derivative used in the treatment of parasitic diseases.[4][5] However, the specific contributions of the individual (R)- and (S)-enantiomers to this activity are not detailed in the available literature.

The Importance of Chiral Separation and Analysis

Given the potential for differential biological activity, the ability to separate and analyze the enantiomers of this compound is a critical first step in any research endeavor. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the comparative biological evaluation of the enantiomers of this compound.

G cluster_0 Chiral Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Data Analysis & Comparison racemic Racemic 2-Methyltetrahydrofuran- 2-carboxylic acid separation Chiral Chromatography (e.g., HPLC with chiral stationary phase) racemic->separation enantiomers (R)-enantiomer | (S)-enantiomer separation->enantiomers binding_assay Target Binding Assay (e.g., receptor or enzyme) enantiomers->binding_assay cell_based_assay Cell-Based Functional Assay (e.g., cytotoxicity, signaling) enantiomers->cell_based_assay pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) cell_based_assay->pk_pd efficacy Efficacy Studies (disease model) pk_pd->efficacy toxicity Toxicology Studies pk_pd->toxicity comparison Comparative Analysis of: - Potency (IC50/EC50) - Efficacy - Safety Profile efficacy->comparison toxicity->comparison

Caption: Hypothetical workflow for the comparative biological evaluation of this compound enantiomers.

Future Directions and a Call for Research

The absence of specific comparative data for the enantiomers of this compound represents a knowledge gap. Given the documented therapeutic applications of the racemic mixture and the established importance of stereochemistry in drug action, a systematic investigation into the individual enantiomers is warranted.

Future research should focus on:

  • Chiral Synthesis or Separation: Developing robust methods for the stereoselective synthesis or efficient chiral separation of the (R)- and (S)-enantiomers.

  • In Vitro Profiling: Conducting head-to-head comparisons of the enantiomers in relevant biological assays to determine their respective potencies, selectivities, and mechanisms of action.

  • In Vivo Evaluation: Assessing the pharmacokinetic, efficacy, and toxicological profiles of the individual enantiomers in appropriate animal models.

Such studies would provide invaluable insights for researchers, scientists, and drug development professionals, potentially leading to the development of more potent and safer therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 2
2-Methyltetrahydrofuran-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.